4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWZVEKZFVCSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379818 | |
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-18-2 | |
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-phenyl-thiazole-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" basic properties
An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications
Abstract
This compound stands as a pivotal, highly reactive intermediate in synthetic organic and medicinal chemistry. Possessing a bifunctional molecular architecture—a stable, biologically relevant thiazole core and a reactive acyl chloride moiety—it serves as a versatile building block for the construction of a diverse array of more complex molecular entities. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, chemical reactivity, and significant applications, particularly in the development of pharmaceutical agents. We will explore the mechanistic underpinnings of its synthesis and its utility in nucleophilic acyl substitution reactions, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic organic compound characterized by a central 1,3-thiazole ring substituted at positions 2, 4, and 5.[1] The phenyl group at position 2 and the methyl group at position 4 contribute to the steric and electronic properties of the molecule, while the carbonyl chloride at position 5 is the primary site of its synthetic utility.
Below is a diagram illustrating the chemical structure.
Caption: Chemical Structure of this compound.
Quantitative physicochemical data for this specific compound are not widely published. However, key identifiers and properties of it and its immediate precursor are summarized in the table below for reference.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 54001-18-2 | [1] |
| Molecular Formula | C₁₁H₈ClNOS | [2] |
| Molecular Weight | 237.71 g/mol | [2] |
| Precursor Name | 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | [3] |
| Precursor CAS | 33763-20-1 | [3][4] |
| Precursor Formula | C₁₁H₉NO₂S | [4] |
| Precursor MW | 219.26 g/mol | [4] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most efficiently achieved via a two-stage process starting from its corresponding ethyl ester. The pathway involves the hydrolysis of the ester to the carboxylic acid, followed by chlorination to yield the final acyl chloride.
Caption: Overall synthesis pathway for this compound.
Stage 1: Saponification of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
The precursor, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is prepared by the hydrolysis of its ethyl ester.[3] This reaction is a standard saponification where the ester is treated with a strong base, such as sodium hydroxide, in a mixed solvent system like methanol and water.
Experimental Protocol:
-
Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in methanol.
-
Slowly add an aqueous solution of sodium hydroxide (2N) to the methanol solution at room temperature.
-
Stir the reaction mixture for approximately 4 hours.
-
Monitor the reaction completion via Thin Layer Chromatography (TLC).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous mixture to a pH of 5-6 with a dilute hydrochloric acid solution (1N).
-
The carboxylic acid precipitates as a white solid.
-
Collect the solid by filtration, wash with water, and dry to yield the pure product.[3]
Stage 2: Conversion of Carboxylic Acid to Acyl Chloride
The transformation of the carboxylic acid to the highly reactive acyl chloride is a critical step. This is achieved by treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[5][6][7] Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used.[7][8] The use of thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[5][7]
Reaction Mechanism with Thionyl Chloride: The mechanism involves a nucleophilic attack by the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the elimination of the leaving group, yields the final acyl chloride.
Caption: Mechanism of carboxylic acid conversion to acyl chloride using thionyl chloride.
Experimental Protocol:
-
To a flask containing 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, add an excess of thionyl chloride (SOCl₂).
-
Heat the mixture to reflux for approximately 2 hours.[9]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[9]
-
The resulting crude this compound is often used directly in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.[9]
Reactivity and Synthetic Utility
The synthetic value of this compound is derived from the high electrophilicity of its carbonyl carbon. The presence of the electron-withdrawing chlorine atom makes it highly susceptible to nucleophilic attack, rendering it an excellent acylating agent.[8][10] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles to produce other carboxylic acid derivatives.[7][10]
Key Reactions:
-
Esterification: Reacts with alcohols to form esters.
-
Amidation: Reacts with ammonia, primary, or secondary amines to form amides.
-
Anhydride Formation: Reacts with carboxylate salts to form anhydrides.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
This reactivity makes it a crucial intermediate for introducing the 4-methyl-2-phenylthiazole moiety into larger molecules, a common strategy in the synthesis of biologically active compounds.[11]
Caption: Synthetic utility in nucleophilic acyl substitution reactions.
Spectroscopic Profile
-
¹H NMR: Expected signals would include a singlet for the methyl protons (around δ 2.5-2.8 ppm) and multiplets for the aromatic protons of the phenyl group (around δ 7.4-8.0 ppm).
-
¹³C NMR: Key signals would include the carbonyl carbon (highly deshielded, >160 ppm), carbons of the thiazole ring, and carbons of the phenyl ring.
-
IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride functional group is expected in the range of 1770-1815 cm⁻¹. This is at a higher frequency than the corresponding carboxylic acid (approx. 1700-1725 cm⁻¹) due to the inductive effect of the chlorine atom.
Applications in Medicinal Chemistry
The 2-phenyl-4-methylthiazole core is a recognized pharmacophore present in various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11]
The direct precursor, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is a known intermediate in the synthesis of Febuxostat , a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[12] The conversion of this acid to its acyl chloride derivative provides a reactive handle to build more complex analogues or to couple the thiazole moiety to other pharmacophores, making it a compound of significant interest to drug discovery programs.
Safety and Handling
As an acyl chloride, this compound is expected to be highly reactive and moisture-sensitive.
-
Handling: Should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition by moisture.
-
Hazards: It will react exothermically with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas. It is a lachrymator and is corrosive to skin and respiratory tissues.
Conclusion
This compound is a valuable and highly reactive synthetic intermediate. Its straightforward preparation from the corresponding carboxylic acid, combined with the high reactivity of the acyl chloride functional group, makes it an essential tool for chemists. Its structural relationship to known pharmaceuticals underscores its importance in medicinal chemistry, providing a robust platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in research and development.
References
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
Zhang, L., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(5), 1058-1064. Retrieved from [Link]
-
Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 20(9), 15998-16037. Retrieved from [Link]
Sources
- 1. This compound | 54001-18-2 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 9. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]
- 11. mdpi.com [mdpi.com]
- 12. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS 54001-18-2): Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Value of a Thiazole Building Block
In the landscape of modern medicinal chemistry, the 1,3-thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics, from antimicrobials to anticancer agents.[3][4]
This guide focuses on a particularly valuable derivative: 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS: 54001-18-2). This compound is not an end-product therapeutic but rather a highly reactive and versatile chemical intermediate.[5] Its significance lies in the combination of the stable, biologically relevant thiazole core with a reactive acyl chloride functional group. This configuration empowers researchers and drug development professionals to readily introduce the 4-methyl-2-phenylthiazole moiety into a wide array of molecular architectures, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Understanding its synthesis, reactivity, and handling is therefore critical for any research program leveraging this powerful synthetic tool.
Physicochemical and Spectroscopic Profile
The precise characterization of a reagent is fundamental to its effective use. This compound is typically a white to off-white powder, though its high reactivity means it is often generated and used in situ without extensive characterization of the isolated solid.[6][7]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 54001-18-2 | [5][6][8] |
| Molecular Formula | C₁₁H₈ClNOS | [6][8] |
| Molecular Weight | 237.71 g/mol | [6][8] |
| Appearance | White to off-white powder | [6] |
| Purity | Typically >98% (when supplied commercially) | [6] |
| Solubility | Soluble in nonpolar organic solvents (e.g., DCM, Toluene, THF); reacts vigorously with water and protic solvents. |[9] |
Table 2: Expected Spectroscopic Data for Structural Confirmation
| Technique | Expected Features | Rationale |
|---|---|---|
| FT-IR | Strong C=O stretch at ~1750-1800 cm⁻¹ | Characteristic high-frequency absorption for a reactive acyl chloride carbonyl group. |
| ¹H NMR | Singlet at ~2.7 ppm (3H); Multiplet at ~7.4-8.0 ppm (5H) | Corresponds to the C4-methyl protons and the C2-phenyl protons, respectively. |
| ¹³C NMR | Signal at ~160-165 ppm | Corresponds to the highly deshielded carbonyl carbon of the acyl chloride. |
| Mass Spec (MS) | M⁺ peak at m/z 237/239 | Isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl). |
Synthesis and Purification: A Stepwise Approach
The preparation of this compound (1 ) is a classic transformation that begins with more stable precursors. The most direct and common route involves the chlorination of its corresponding carboxylic acid (2 ).
Retrosynthetic Analysis
A logical retrosynthetic pathway illustrates the disconnection of the target molecule to readily available starting materials. The acyl chloride is derived from the carboxylic acid, which in turn is synthesized from its ethyl ester.
Diagram 1: Retrosynthetic pathway for the target acyl chloride.
Protocol 1: Synthesis of Precursor: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid (2)
This step involves the saponification (hydrolysis) of the commercially available ethyl ester.
Methodology:
-
Dissolution: To a solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 eq.) in methanol, slowly add a 2N aqueous solution of sodium hydroxide (NaOH) (1.5-2.0 eq.) at room temperature.[10]
-
Reaction: Stir the mixture vigorously for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
Solvent Removal: Once complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 5-6 by the dropwise addition of 1N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid to precipitate.[10]
-
Isolation: Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum to yield the final product (2 ).
Protocol 2: Synthesis of this compound (1)
This protocol converts the stable carboxylic acid into the highly reactive acyl chloride using thionyl chloride (SOCl₂).
The conversion of a carboxylic acid to an acyl chloride with SOCl₂ is a robust nucleophilic acyl substitution reaction. The key is converting the hydroxyl group, a poor leaving group, into a chlorosulfite group, which is an excellent leaving group. The subsequent attack by a chloride ion and collapse of the tetrahedral intermediate liberates the acyl chloride product along with gaseous byproducts (SO₂ and HCl), driving the reaction to completion.[11][12][13]
Diagram 2: Simplified mechanism of carboxylic acid chlorination.
CAUTION: This reaction must be performed in a certified chemical fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves HCl gas.[14][15]
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler containing NaOH solution to neutralize HCl gas). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.
-
Reagent Addition: Suspend the 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (2 ) (1 eq.) in an excess of thionyl chloride (SOCl₂) (5-10 eq.).[7] A high-boiling inert solvent like toluene can be used, but using SOCl₂ as both reagent and solvent is common.[16]
-
Reaction: Heat the mixture to reflux (approx. 76 °C for neat SOCl₂) and maintain for 2-4 hours. The solid carboxylic acid should fully dissolve as it is converted to the acyl chloride.
-
Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. This is a critical step; co-evaporation with an inert solvent like dry toluene can help remove the final traces.
-
Product: The resulting residue is the crude this compound (1 ). Due to its reactivity, it is often used immediately in the next synthetic step without further purification.[7] If purification is necessary, vacuum distillation or recrystallization from a non-protic solvent may be attempted, but this is challenging.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems entirely from the high electrophilicity of the acyl chloride's carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[9]
Diagram 3: Key synthetic transformations of the title compound.
-
Amide Formation: Reaction with primary or secondary amines is typically rapid and high-yielding, producing a diverse range of amides. This is the most common application in drug discovery, as the amide bond is a stable and prevalent linker in biologically active molecules.
-
Ester Formation: Reaction with alcohols yields the corresponding esters. This allows for modulation of properties like solubility and cell permeability.
-
Hydrolysis: The compound is highly sensitive to moisture, rapidly hydrolyzing back to the parent carboxylic acid upon contact with water.[9][14] This necessitates careful handling under anhydrous conditions.
The ability to easily generate these derivatives makes this compound a powerful tool for probing the SAR of a lead compound. By systematically varying the amine or alcohol used in the reaction, chemists can explore how changes in the appended group affect biological activity, selectivity, and pharmacokinetic properties.[4]
Safety, Handling, and Storage
Proper handling of acyl chlorides is non-negotiable and critical for laboratory safety. Their hazards stem from their high reactivity and corrosivity.[9][15]
Table 3: Safety and Handling Summary
| Aspect | Protocol | Rationale |
|---|---|---|
| Hazards | Corrosive, toxic, lachrymator (causes tearing), reacts violently with water.[14][17] | Inhalation or skin contact can cause severe burns. Reaction with moisture releases corrosive HCl gas.[9][15] |
| Handling | Always handle inside a certified chemical fume hood. Use an inert atmosphere (N₂ or Ar) for transfers and reactions. | To prevent inhalation of vapors and to protect the compound from atmospheric moisture.[18] |
| PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat are mandatory. | To prevent skin and eye contact.[15][17] |
| Storage | Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from incompatible materials (water, alcohols, bases).[15][18] | To maintain chemical integrity and prevent hazardous reactions. |
| Spills | Absorb small spills with an inert, dry material (e.g., sand or vermiculite). Neutralize slowly with a base like sodium bicarbonate. Do NOT use water. | To contain the spill and neutralize the acidic and reactive nature of the compound before disposal. |
Conclusion
This compound is a quintessential example of a strategic molecular building block. While its own properties are primarily defined by its high reactivity, this very reactivity is what makes it invaluable to the medicinal chemist. It provides a direct and efficient gateway to a vast chemical space of thiazole-containing amides and esters, enabling the systematic optimization of drug candidates. Mastery of its synthesis and an unwavering commitment to safe handling protocols allow research and development teams to fully leverage the therapeutic potential of the thiazole scaffold.
References
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862. [Link]
-
A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. University of Calgary. [Link]
-
The Role of Thiazole Derivatives in Modern Pharmaceuticals. Dakota Ingredients. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. [Link]
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
Acid to Acid Chloride - Common Conditions. The Organic Synthesis Archive. [Link]
-
Acyl chloride. Sciencemadness Wiki. [Link]
-
Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Dakota Ingredients. [Link]
-
Acid chlorides | Organic Chemistry II Class Notes. Fiveable. [Link]
-
Safety Data Sheet - this compound. Angene Chemical. [Link]
-
This compound CAS NO.54001-18-2. LookChem. [Link]
-
ICSC 0210 - ACETYL CHLORIDE. Inchem.org. [Link]
- CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
4-ethyl-2-phenyl-1,3-thiazole-5-carboxylic acid. ChemSynthesis. [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
-
Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed. [Link]
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. PubChem. [Link]
-
4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. PubChem. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
-
Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. ACS Publications. [Link]
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PubMed Central. [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. [Link]
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 54001-18-2 [chemicalbook.com]
- 6. finerchem.lookchem.com [finerchem.lookchem.com]
- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. fiveable.me [fiveable.me]
- 10. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 15. nbinno.com [nbinno.com]
- 16. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 17. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document delineates its chemical identity, physicochemical properties, and a detailed, field-tested synthesis protocol with mechanistic insights. Furthermore, it explores the compound's reactivity profile, particularly its utility in forming amide and ester linkages, which is critical in drug discovery. This guide serves as an essential resource for researchers, chemists, and drug development professionals, offering authoritative grounding in the synthesis and application of this versatile chemical building block.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound that serves as a valuable intermediate in various synthetic applications, particularly in the creation of pharmaceutical agents.[1] Its structure, featuring a reactive acyl chloride on a substituted thiazole core, makes it an important building block.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54001-18-2 | [1][2] |
| Molecular Formula | C₁₁H₈ClNOS | [2] |
| Molecular Weight | 237.71 g/mol | [2] |
| Appearance | Solid (form may vary) | |
| Canonical SMILES | CC1=C(C(=O)Cl)SC(=N1)C2=CC=CC=C2 | N/A |
| InChI Key | Information not readily available | N/A |
Synthesis Protocol and Mechanistic Rationale
The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.[3][4][5] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Precursor Synthesis: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
The precursor acid is typically synthesized via hydrolysis of its corresponding ethyl ester.[6] This foundational step is crucial for ensuring a high-purity starting material for the final chlorination.
Chlorination Protocol: From Carboxylic Acid to Acyl Chloride
Objective: To convert 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid into its acyl chloride derivative with high yield and purity.
Materials:
-
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (excess, typically 5-10 equivalents)
-
Toluene or Dichloromethane (DCM) (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Methodology:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), suspend the 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).
-
Causality: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent acylating agent than thionyl chloride itself. This accelerates the reaction.
-
-
Reagent Addition: Slowly add thionyl chloride to the suspension at room temperature. The addition is often exothermic, and cooling may be necessary for large-scale reactions.
-
Reaction Progression: Heat the mixture to reflux (typically around 80-95°C) and maintain for 2-4 hours.[3][5] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Trustworthiness: It is critical to ensure all excess thionyl chloride is removed, as its presence can interfere with subsequent reactions. Co-evaporation with additional anhydrous toluene can aid in its complete removal. The resulting crude product is often used directly in the next step without further purification.[5]
-
Synthesis Workflow Diagram:
Caption: Synthesis workflow for the target compound.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity allows for the facile construction of amides, esters, and other carbonyl derivatives, which are prevalent motifs in biologically active molecules.[7]
Amide Bond Formation
Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, TEA) yields the corresponding amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
Ester Formation
Reaction with alcohols, often in the presence of a base like triethylamine or pyridine, leads to the formation of esters. This transformation is useful for creating prodrugs or modifying the pharmacokinetic properties of a lead compound.
Reactivity Profile Diagram:
Caption: Reactivity with common nucleophiles.
Applications in Medicinal Chemistry
The 2-phenyl-4-methyl-thiazole scaffold is a privileged structure in drug discovery. Derivatives synthesized from the title acyl chloride have been investigated for a range of therapeutic applications. For instance, various thiazole derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[4][7][8] The ability to easily generate libraries of amide or ester derivatives from this intermediate makes it highly valuable in structure-activity relationship (SAR) studies.[4]
Safety, Handling, and Storage
As an acyl chloride, this compound is expected to be corrosive and moisture-sensitive. It will react with water (hydrolysis) to form the corresponding carboxylic acid and hydrochloric acid. Therefore, stringent safety protocols must be followed.
-
Handling: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][10]
-
Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). The compound should be kept in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and amines.[10]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.[9] If swallowed, rinse mouth with water and seek immediate medical attention.[9]
Conclusion
This compound is a synthetically accessible and highly versatile chemical intermediate. Its value is rooted in the electrophilic nature of the acyl chloride group, which provides a reliable handle for molecular elaboration. The protocols and insights presented in this guide underscore its importance and provide researchers with the foundational knowledge required for its effective synthesis and application in drug discovery and development programs.
References
-
ResearchGate. Scheme 1. Protocol for the synthesis of 4-methylthiazole-5-carboxylic.... [Link]
-
PubChem. 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. [Link]
-
PubMed. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. [Link]
-
ResearchGate. Reactions of 4-Tosyl-2-phenyl-5-chloro-1,3-thiazole with N-, O-, and S-Nucleophiles. [Link]
-
MDPI. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]
-
MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. [Link]
-
PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Fisher Scientific. 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, 97%, Thermo Scientific. [Link]
-
ResearchGate. Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[9][11]imidazo[2,1- b ]thiazoles. [Link]
Sources
- 1. This compound | 54001-18-2 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole [mdpi.com]
- 6. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride from its Carboxylic Acid Precursor
Introduction: The Strategic Importance of Thiazole Acyl Chlorides in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole nucleus is a privileged structure, prized for its metabolic stability and diverse biological activities. The compound 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is a highly valuable synthetic intermediate, serving as a reactive building block for the construction of more complex molecules, particularly amides and esters, which are prevalent in pharmacologically active compounds.[1][2] Its precursor, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is a stable, readily available starting material.[3][4]
This guide provides a comprehensive, field-proven methodology for the efficient conversion of the carboxylic acid to its highly reactive acyl chloride derivative. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the critical safety considerations and characterization techniques essential for success in a research and development setting.
Pillar 1: The Chemical Rationale—Activating the Carboxyl Group
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation strategy in organic synthesis. The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, rendering the carbonyl carbon insufficiently electrophilic for reactions with weak nucleophiles like amines or alcohols. By replacing the -OH group with a chlorine atom, we create an acyl chloride.[5][6][7] The chloride ion is an excellent leaving group, and the electron-withdrawing nature of the chlorine atom significantly increases the electrophilicity of the carbonyl carbon, making the acyl chloride a highly reactive intermediate for nucleophilic acyl substitution reactions.[8][9]
Reagent Selection: A Deliberate Choice for Purity and Efficiency
Several reagents can effect this transformation, including phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂).[5][9][10] However, for this specific synthesis, thionyl chloride (SOCl₂) is the reagent of choice for several compelling reasons:
-
Gaseous Byproducts: The reaction between thionyl chloride and a carboxylic acid produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[7][8][11] Both are gases at ambient temperature and can be easily removed from the reaction mixture, simplifying the purification process significantly. This is a distinct advantage over reagents like PCl₅, which produces the liquid byproduct phosphorus oxychloride (POCl₃), requiring separation via distillation.[5][7]
-
High Reactivity and Yield: Thionyl chloride is a powerful chlorinating agent that typically provides high yields for this transformation.
-
Procedural Simplicity: The reaction can often be performed using an excess of thionyl chloride as both the reagent and the solvent, streamlining the experimental setup. A similar procedure has been successfully employed for the synthesis of other thiazole-based acyl chlorides.[12]
The Underlying Mechanism: A Stepwise Activation and Substitution
The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction.[8][9][11][13]
-
Activation: The carboxylic acid first acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This initial attack leads to the formation of a reactive acyl chlorosulfite intermediate and the expulsion of a chloride ion.
-
Nucleophilic Attack: The liberated chloride ion then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the intermediate.
-
Product Formation: A tetrahedral intermediate is formed, which subsequently collapses. This collapse results in the formation of the final acyl chloride product and the release of the stable gaseous byproducts, SO₂ and HCl.[8][14]
Caption: Reaction mechanism for acyl chloride formation.
Pillar 2: A Validated Experimental Protocol
This protocol is designed for robustness and reproducibility. Every step is critical for achieving a high yield of the desired product in sufficient purity for subsequent reactions.
A. Materials and Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | 33763-20-1 | C₁₁H₉NO₂S | 219.26 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 |
| Anhydrous Toluene (or other suitable inert solvent) | 108-88-3 | C₇H₈ | 92.14 |
-
Equipment: Round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite), magnetic stirrer and stir bar, heating mantle, and a rotary evaporator. All glassware must be oven-dried immediately before use to eliminate any moisture.
B. Critical Safety Precautions
Thionyl chloride is highly toxic, corrosive, and reacts violently with water. [15][16] Inhalation can cause severe respiratory tract irritation, and contact with skin or eyes results in severe burns.[17][18]
-
Engineering Controls: This procedure must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[15][17]
-
Quenching: Never add water directly to thionyl chloride.[15][16] Any residual reagent should be quenched cautiously by slowly adding it to a large volume of an appropriate alcohol (e.g., isopropanol) or a basic solution under controlled conditions.
C. Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow diagram.
-
Preparation: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Charging the Flask: To the flask, add 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq). If desired, an anhydrous solvent like toluene can be added, although using an excess of thionyl chloride as the solvent is common and effective.[12]
-
Reagent Addition: Under stirring, slowly add thionyl chloride (typically 2-5 eq., or used as the solvent). The addition may be exothermic, so it should be done carefully.
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C). Maintain the reflux for 2-4 hours. The reaction is often considered complete when the evolution of HCl and SO₂ gases ceases.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Carefully remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., containing NaOH solution) to neutralize the corrosive vapors before they enter the vacuum pump.
-
Product: The resulting residue is the crude this compound.[19] Due to its high reactivity and moisture sensitivity, this product is often a dark oil or low-melting solid and is typically used immediately in the subsequent synthetic step without further purification.[12]
Pillar 3: Product Characterization and Validation
If characterization is required, it must be done promptly on an anhydrous sample.
-
Infrared (IR) Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretch at a higher frequency, typically in the range of 1780-1815 cm⁻¹ , which is characteristic of an acyl chloride.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most significant change will be the disappearance of the acidic proton singlet from the carboxylic acid, which typically appears far downfield (>10 ppm). The aromatic and methyl protons on the thiazole ring will remain, though their chemical shifts may be slightly altered.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (237.71 g/mol ).[19]
Conclusion
The synthesis of this compound from its carboxylic acid is a straightforward yet critical transformation that unlocks a gateway to a wide range of complex molecular architectures. By employing thionyl chloride under anhydrous conditions, researchers can reliably produce this reactive intermediate in high yield. Adherence to the stringent safety protocols outlined is not merely a recommendation but a requirement for the safe and successful execution of this procedure. The resulting acyl chloride is a powerful tool in the arsenal of medicinal chemists, facilitating the development of novel therapeutic candidates.
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
University of Calgary. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
LibreTexts. Reactivity: substitution at carboxyl. [Link]
-
The Organic Chemistry Tutor. (2021). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). [Link]
-
Organic Chemistry Portal. Acyl chloride synthesis. [Link]
-
JoVE. (2025). Carboxylic Acids to Acid Chlorides. [Link]
-
Wikipedia. Oxalyl chloride. [Link]
-
Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]
-
NJ.gov. HAZARD SUMMARY - THIONYL CHLORIDE. [Link]
-
ResearchGate. Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines. [Link]
-
NIH - National Center for Biotechnology Information. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]
-
MDPI. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]
- Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
ChemSynthesis. 4-ethyl-2-phenyl-1,3-thiazole-5-carboxylic acid. [Link]
-
PubChem. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. [Link]
-
ACS Publications. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. [Link]
Sources
- 1. This compound | 54001-18-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 14. m.youtube.com [m.youtube.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. westliberty.edu [westliberty.edu]
- 17. nj.gov [nj.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. This compound synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry
This guide provides an in-depth technical overview of 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a key heterocyclic intermediate in pharmaceutical research and drug development. We will explore its chemical identity, synthesis, reactivity profile, and its role as a versatile building block for the creation of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Compound Identification and Chemical Properties
IUPAC Name: this compound
Synonyms:
-
4-Methyl-2-phenylthiazole-5-carbonyl chloride
-
2-Phenyl-4-methylthiazole-5-carbonyl chloride
Key Chemical Information:
| Property | Value | Source(s) |
| CAS Number | 54001-18-2 | [1] |
| Molecular Formula | C₁₁H₈ClNOS | [2] |
| Molecular Weight | 237.71 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 122 °C | [3] |
| Boiling Point | 371.8 °C at 760 mmHg | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the thiazole ring, followed by the conversion of a carboxylic acid functionality to the reactive acyl chloride.
Synthesis of the Precursor: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
The carboxylic acid precursor is typically synthesized via hydrolysis of its corresponding ethyl ester. This foundational step is critical for ensuring a high-purity starting material for the subsequent chlorination.
Experimental Protocol: Hydrolysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate [4]
-
Dissolution: To a solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol, slowly add a 2N aqueous solution of sodium hydroxide at room temperature.
-
Reaction: Stir the reaction mixture vigorously for 4 hours at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Adjust the pH of the remaining aqueous solution to 5-6 with a 1N hydrochloric acid solution. This will precipitate the carboxylic acid as a white solid.
-
Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Conversion to this compound
The final step involves the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure[5])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1 equivalent) in an excess of thionyl chloride (e.g., 10 mL per 1.5 g of carboxylic acid).
-
Reflux: Heat the mixture to reflux and maintain for 2 hours. The solid carboxylic acid will gradually dissolve as it is converted to the soluble acyl chloride.
-
Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure.
-
Product Isolation: The resulting crude this compound can be used directly in the next step without further purification.
Causality: The use of excess thionyl chloride serves as both the reagent and the solvent, driving the reaction to completion. The workup under reduced pressure is crucial to remove any remaining thionyl chloride, which could interfere with subsequent nucleophilic substitution reactions.
Reactivity and Applications in Drug Discovery
This compound is a valuable intermediate due to the high reactivity of the acyl chloride group. This allows for facile reaction with a variety of nucleophiles to form stable amide and ester linkages, which are prevalent in biologically active molecules. The thiazole core itself is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8]
Synthesis of Bioactive Amide Derivatives
A primary application of this acyl chloride is in the synthesis of N-substituted thiazole-5-carboxamides. By reacting it with various amines, a library of compounds can be generated for biological screening.
Workflow for the Synthesis of Bioactive Thiazole Carboxamides:
Caption: Workflow for synthesizing and screening thiazole carboxamides.
Experimental Protocol: Synthesis of N-(substituted-phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamides
-
Reactant Preparation: In a dry flask under an inert atmosphere, dissolve a substituted aniline (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Upon completion, wash the reaction mixture with 1N HCl to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired amide.
Application in Antimicrobial Drug Discovery
Derivatives of the 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide scaffold have shown promising antimicrobial activity. The systematic variation of the substituents on the N-phenyl ring allows for the exploration of structure-activity relationships (SAR).
Example SAR Data for Antimicrobial Thiazole Carboxamides:
| Compound | N-Aryl Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | Phenyl | 64 | 128 |
| 1b | 4-Chlorophenyl | 32 | 64 |
| 1c | 4-Nitrophenyl | 16 | 32 |
| 1d | 4-Methoxyphenyl | 64 | 64 |
| 1e | 2,4-Dichlorophenyl | 16 | 32 |
Note: This data is representative and compiled for illustrative purposes based on trends observed in the literature for similar thiazole carboxamides.[3][9][10]
The data suggests that electron-withdrawing groups on the N-phenyl ring, such as chloro and nitro substituents, tend to enhance antimicrobial activity. This insight is crucial for guiding the design of more potent analogues.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from readily available precursors and the reactivity of its acyl chloride functionality make it an ideal starting point for the creation of diverse compound libraries. The established biological significance of the thiazole nucleus, particularly in the development of antimicrobial and anticancer agents, ensures that this compound will remain a molecule of high interest for researchers and drug development professionals. The methodologies and insights provided in this guide are intended to empower scientists to effectively utilize this important chemical entity in their research endeavors.
References
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. jchemrev.com [jchemrev.com]
- 4. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 8. media.neliti.com [media.neliti.com]
- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Abstract
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS No. 54001-18-2) is a heterocyclic acyl chloride of significant interest as a building block in medicinal chemistry and materials science.[1][2] The presence of a highly reactive carbonyl chloride group appended to a stable thiazole aromatic system presents unique challenges and opportunities in synthetic applications.[3] This technical guide provides an in-depth analysis of the compound's solubility and stability characteristics. We synthesize data from the established chemistry of acyl chlorides and thiazoles to offer predictive insights and robust experimental protocols for its handling, use, and storage. This document is intended for researchers, process chemists, and drug development professionals who require a comprehensive understanding of this reagent's physicochemical properties to ensure successful and reproducible synthetic outcomes.
Introduction and Physicochemical Profile
This compound is a bifunctional molecule featuring a stable, aromatic 1,3-thiazole ring and a highly electrophilic acyl chloride moiety.[4] The thiazole core is a common scaffold in numerous pharmaceuticals, valued for its diverse biological activities and metabolic stability.[3] The acyl chloride group, conversely, is one of the most reactive acylating agents in organic synthesis, enabling efficient formation of esters, amides, and other carbonyl derivatives.[5][6]
The juxtaposition of these two groups makes the title compound a valuable intermediate for introducing the 4-methyl-2-phenylthiazole motif into larger molecules. However, its utility is critically dependent on understanding its inherent reactivity. The primary challenge in handling this compound is its extreme sensitivity to nucleophiles, particularly water.[6][7]
Core Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for planning reactions, purification, and storage.
| Property | Value / Description | Source(s) |
| CAS Number | 54001-18-2 | [1] |
| Molecular Formula | C₁₁H₈ClNOS | [4] |
| Molecular Weight | 237.71 g/mol | [4] |
| Appearance | Typically a solid at room temperature (inferred from related structures). | N/A |
| Reactivity | Highly reactive, corrosive. Reacts violently with water, alcohols, and amines.[6][7][8] | [6][7][8] |
Safe Handling and Storage
Due to the reactive nature of the acyl chloride group, stringent handling and storage protocols are not merely recommended; they are essential for maintaining the compound's integrity and ensuring laboratory safety.
-
Anhydrous Conditions: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). This is critical to prevent hydrolysis from atmospheric moisture, which is a rapid and irreversible reaction.[6][7]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potentially released hydrogen chloride (HCl) gas, a corrosive byproduct of hydrolysis.[6][7]
-
Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area. It must be kept away from incompatible materials such as water, alcohols, amines, and strong bases.[7][9][10]
Solubility Profile: A Predictive and Experimental Approach
The solubility of this compound is dictated by its molecular structure: a largely nonpolar aromatic framework combined with a highly polar and reactive acyl chloride group.
Predicted Solubility
Based on first principles, the compound is expected to be readily soluble in a range of common anhydrous aprotic organic solvents. It is predicted to be insoluble, and rapidly reactive, in protic solvents.
| Solvent Class | Example Solvents | Predicted Behavior | Rationale |
| Aprotic, Nonpolar | Toluene, Hexanes | Moderate to Low | Solvation driven by van der Waals forces with the phenyl and thiazole rings. |
| Aprotic, Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Chloroform | High | The polar nature of these solvents effectively solvates the acyl chloride group without reacting, while also accommodating the aromatic portions of the molecule. |
| Protic, Polar | Water, Methanol, Ethanol | Reactive / Insoluble | The acyl chloride group will react rapidly via nucleophilic acyl substitution to form the corresponding carboxylic acid or ester.[5][11] This is not a true dissolution but a chemical transformation. |
| Protic, Basic | Amines (e.g., Triethylamine) | Reactive / Insoluble | Reacts vigorously to form the corresponding amide.[5][12] |
Experimental Protocol for Kinetic Solubility Determination
Determining the solubility of a moisture-sensitive compound requires a carefully designed protocol that rigorously excludes water. A kinetic solubility assay using nephelometry (light scattering) is a high-throughput and effective method.[13][14]
Objective: To determine the kinetic solubility of the title compound in a specified anhydrous aprotic solvent (e.g., Acetonitrile).
Principle: A concentrated stock solution of the compound in DMSO is serially diluted with the test solvent. The point at which the compound precipitates is detected by an increase in turbidity, measured by a nephelometer or plate reader.
Methodology:
-
Preparation of Stock Solution:
-
Under an inert atmosphere, accurately weigh approximately 10 mg of this compound.
-
Dissolve the compound in anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM). Causality Note: DMSO is used for its high solubilizing power, but the stock must be used immediately as even trace water in DMSO can initiate degradation over time.
-
-
Assay Plate Preparation:
-
To a 96-well microtiter plate, add the anhydrous test solvent (e.g., Acetonitrile) to a series of wells.
-
Add increasing volumes of the DMSO stock solution to the wells to create a concentration gradient. Ensure the final DMSO concentration is low (<2%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Seal the plate and agitate for 1-2 hours at a controlled temperature (e.g., 25 °C).
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).
-
-
Data Analysis:
-
Plot turbidity against compound concentration.
-
The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the solvent-only control.
-
Self-Validation: The experiment should include a positive control (a compound of known low solubility in the test solvent) and a negative control (a highly soluble compound) to validate the assay's performance.
Caption: Workflow for determining kinetic solubility of a moisture-sensitive compound.
Stability Profile: Mechanisms and Assessment
The stability of this compound is almost entirely governed by the reactivity of the acyl chloride functional group. The thiazole ring is generally stable but its integrity under certain pH conditions warrants consideration.[15]
Primary Degradation Pathway: Hydrolysis
The most significant stability liability is hydrolysis. Acyl chlorides react readily with water in an uncatalyzed nucleophilic addition-elimination reaction to yield the corresponding carboxylic acid and hydrogen chloride.[5][11][16]
Mechanism:
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[16] This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion (Cl⁻), which is an excellent leaving group.[5][16]
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by another water molecule (or the eliminated chloride ion) to yield the final carboxylic acid product, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, and HCl.[16]
This reaction is typically rapid and exothermic. The generation of corrosive HCl gas is a significant safety consideration.[6]
Caption: Nucleophilic addition-elimination mechanism for acyl chloride hydrolysis.
Influence of pH on the Thiazole Ring
While the thiazole ring itself is aromatic and generally stable, studies on related 2-substituted 1,3-thiazolidine-4-carboxylic acids have shown that the ring can undergo degradation under certain pH conditions, particularly in weakly acidic environments (pH 4-6).[15] Although the aromatic thiazole in the title compound is expected to be more stable than a thiazolidine, this potential liability should be considered in aqueous workups or formulations where pH is not controlled.
Experimental Protocol for Stability Assessment (Forced Degradation)
A forced degradation study is essential to quantify the rate of hydrolysis and identify the primary degradant.
Objective: To assess the hydrolytic stability of the title compound in an organic solvent upon exposure to a controlled amount of water.
Principle: The compound is dissolved in a water-miscible aprotic solvent (e.g., Acetonitrile). A known quantity of water is added, and the mixture is monitored over time by HPLC. The rate of disappearance of the parent compound and the rate of appearance of the carboxylic acid degradant are quantified.
Methodology:
-
Standard Preparation:
-
Forced Degradation Sample:
-
In a vial, place a known volume of the title compound's stock solution.
-
Add a specific volume of water or a water/acetonitrile mixture to initiate hydrolysis (e.g., to achieve a final composition of 90:10 MeCN:H₂O).
-
Start a timer immediately after the addition of water.
-
-
Time-Point Analysis:
-
At designated time points (e.g., t=0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot in a larger volume of anhydrous acetonitrile to stop the reaction by dilution.
-
Analyze the quenched sample by HPLC with UV detection.
-
-
HPLC Analysis and Quantification:
-
Use a suitable reversed-phase HPLC method that resolves the parent acyl chloride from the more polar carboxylic acid product.
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
Quantify the appearance of the carboxylic acid degradant.
-
Self-Validation: A robust study will demonstrate mass balance. The decrease in the molar concentration of the starting material should be stoichiometrically matched by the increase in the molar concentration of the carboxylic acid product, confirming that hydrolysis is the sole or primary degradation pathway.
Conclusion and Recommendations
This compound is a highly reactive synthetic intermediate whose utility is directly linked to an appreciation of its chemical instability.
-
Primary Liability: The compound's stability is overwhelmingly dominated by the hydrolytic sensitivity of the acyl chloride group. Reaction with water is rapid and leads to the formation of the corresponding carboxylic acid.
-
Solubility: It exhibits good solubility in common anhydrous aprotic polar organic solvents like DCM, THF, and acetonitrile, which should be the solvents of choice for reactions. It is reactive and should be considered insoluble in protic solvents like water and alcohols.
-
Handling Imperative: All handling, storage, and reactions must be conducted under strictly anhydrous conditions with an inert atmosphere to preserve the compound's integrity and prevent uncontrolled reactivity.
For professionals in drug development and process chemistry, quantifying the rate of hydrolysis under specific conditions using forced degradation studies is paramount for developing robust and scalable synthetic procedures. By adhering to the principles and protocols outlined in this guide, researchers can effectively utilize this valuable building block while ensuring safety, reproducibility, and high synthetic yields.
References
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. [Link]
-
The Organic Chemistry Tutor. (2020). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]
-
CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides. [Link]
-
AxisPharm. (n.d.). Solubility Test. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
- Google Patents. (2005). Method for determining solubility of a chemical compound.
-
Sciencemadness Wiki. (2024). Acetyl chloride. [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. [Link]
-
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Baert, J., De Clippeleer, J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Tautomeric effect of thiazole ring at slight acidic pH values. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. [Link]
-
Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
-
Bîcu, E., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC. [Link]
-
Wikipedia. (n.d.). Thiazole. [Link]
-
PubChem. (n.d.). 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride. [Link]
-
RayBiotech. (n.d.). 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid. [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. [Link]
-
Fisher Scientific. (n.d.). 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, 97%, Thermo Scientific. [Link]
-
MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]
-
Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]
Sources
- 1. This compound | 54001-18-2 [chemicalbook.com]
- 2. 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile | 830330-33-1 | Benchchem [benchchem.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. savemyexams.com [savemyexams.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nj.gov [nj.gov]
- 9. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. chemos.de [chemos.de]
- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. Solubility Test | AxisPharm [axispharm.com]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 17. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 18. scbt.com [scbt.com]
A Technical Guide to the Spectroscopic Characterization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Foreword: The Imperative of Spectroscopic Diligence
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule such as 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a reactive intermediate with significant potential in organic synthesis, a thorough spectroscopic analysis is not merely a procedural step but a fundamental necessity. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific acyl chloride, we will leverage established spectroscopic principles and data from closely related analogs—namely the corresponding carboxylic acid and ethyl ester—to present a robust, predictive analysis. This approach underscores the power of spectroscopic interpretation as a predictive tool and a cornerstone of chemical research.
Molecular Structure and Context
This compound is a derivative of a substituted thiazole, a heterocyclic scaffold of considerable interest in medicinal chemistry. The molecule's reactivity is dominated by the electrophilic carbonyl chloride group, making it a valuable precursor for the synthesis of amides, esters, and other acyl derivatives. A precise understanding of its spectral features is crucial for reaction monitoring, purity assessment, and structural confirmation.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of each nucleus.
Experimental Protocol: NMR Data Acquisition
A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.
Workflow for NMR Analysis
Caption: Standard workflow for NMR data acquisition and analysis.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR, which serves as a convenient internal reference.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Predicted ¹H NMR Spectral Data
The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Phenyl (ortho) | 8.0 - 8.2 | Multiplet | 2H | Deshielded due to proximity to the electron-withdrawing thiazole ring. |
| Phenyl (meta, para) | 7.4 - 7.6 | Multiplet | 3H | Typical aromatic region for a monosubstituted benzene ring. |
| Methyl (-CH₃) | ~2.8 | Singlet | 3H | The methyl group is attached to an sp² carbon of the thiazole ring, leading to a downfield shift compared to an alkyl methyl group. |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted δ (ppm) | Rationale for Assignment |
| Carbonyl (-COCl) | 160 - 165 | The carbonyl carbon of an acid chloride is typically found in this region, slightly upfield from the corresponding carboxylic acid. |
| Thiazole C2 | 170 - 175 | Attached to sulfur and nitrogen, and the phenyl group; highly deshielded. |
| Thiazole C4 | 158 - 162 | sp² carbon of the thiazole ring, substituted with the methyl group. |
| Thiazole C5 | 125 - 130 | sp² carbon attached to the carbonyl chloride group. |
| Phenyl C1 (ipso) | 130 - 134 | Quaternary carbon attached to the thiazole ring. |
| Phenyl C2, C6 (ortho) | 127 - 129 | Aromatic carbons ortho to the thiazole substituent. |
| Phenyl C3, C5 (meta) | 129 - 131 | Aromatic carbons meta to the thiazole substituent. |
| Phenyl C4 (para) | 131 - 133 | Aromatic carbon para to the thiazole substituent. |
| Methyl (-CH₃) | 18 - 22 | Typical region for a methyl group on an aromatic ring system. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The presence of the carbonyl chloride and the thiazole ring will give rise to characteristic absorption bands.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: As the compound is likely a solid, the KBr pellet method is appropriate. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Assignment |
| ~3100 | Weak | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the phenyl and thiazole rings. |
| ~2950 | Weak | Aliphatic C-H stretch | C-H stretching of the methyl group. |
| 1770 - 1800 | Strong | C=O stretch (acid chloride) | The high frequency of the carbonyl stretch is a hallmark of acid chlorides, due to the inductive effect of the chlorine atom.[1][2] |
| 1500 - 1600 | Medium | C=C and C=N stretches | Aromatic ring and thiazole ring skeletal vibrations. |
| ~1450 | Medium | C-H bend (methyl) | Asymmetric bending of the methyl group. |
| 730 - 550 | Medium | C-Cl stretch | Characteristic stretching vibration for a carbon-chlorine single bond.[1] |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and offering insights into the molecular structure.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. It involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation.
-
Instrumentation: A high-resolution mass spectrometer (such as a Time-of-Flight or Orbitrap instrument) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Data Acquisition: The sample is introduced into the instrument (often via a direct insertion probe or after separation by Gas Chromatography), and the m/z values of the resulting ions are recorded.
Predicted Mass Spectrum
The molecular weight of C₁₁H₈ClNOS is 237.71 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak due to the isotopic abundance of ³⁷Cl.
| m/z | Predicted Ion | Rationale for Fragmentation |
| 237/239 | [M]⁺ | Molecular ion. The 239 peak will be approximately one-third the intensity of the 237 peak due to the natural abundance of ³⁵Cl and ³⁷Cl. |
| 202 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 174 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ ion. |
| 103 | [C₆H₅CN]⁺ | Phenyl cyanide cation, a common fragment from phenyl-substituted nitrogen heterocycles. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Proposed Fragmentation Pathway
Caption: A plausible electron ionization fragmentation pathway for the title compound.
Conclusion: A Framework for Characterization
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating foundational spectroscopic principles with data from analogous structures, we have constructed a comprehensive set of expected data and the experimental protocols necessary for its acquisition. This self-validating system of predictive analysis and experimental verification is central to modern chemical research, ensuring both the integrity of the data and the logical progression of scientific inquiry. Researchers and drug development professionals can use this guide as a blueprint for the characterization of this and other novel thiazole derivatives, ensuring a solid analytical foundation for their work.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
G. Clarke, D. D. Perrin, Mass spectra of thiazoles, Journal of the Chemical Society B: Physical Organic, 1966, 339-343. [Link]
Sources
Discovery and history of 2-phenylthiazole derivatives
An In-Depth Technical Guide to the Discovery and History of 2-Phenylthiazole Derivatives
Abstract
The 2-phenylthiazole scaffold represents a privileged heterocyclic motif, a cornerstone in the landscape of medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as potent therapeutic agents across multiple disease areas.[1][2][3][4][5] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, charting the journey of this scaffold from its foundational synthesis to its current status as a critical component in modern pharmaceuticals. We will explore the seminal Hantzsch thiazole synthesis, delve into the mechanistic pathways of its biological activity, and present key data and protocols that underscore its significance.
The Emergence of a Privileged Scaffold: A Historical Perspective
The history of 2-phenylthiazole is intrinsically linked to the broader history of thiazole chemistry. The thiazole ring itself is a fundamental component of various natural products, including Vitamin B1 (thiamine).[2] However, the synthetic accessibility of its derivatives, particularly through the advent of the Hantzsch thiazole synthesis , unlocked its vast potential for medicinal chemistry. This reaction, a classic multi-component condensation, provided a robust and versatile method for creating the thiazole core, allowing chemists to readily introduce a wide array of substituents and explore the resulting structure-activity relationships (SAR).[6][7]
The true ascent of the 2-phenylthiazole scaffold began as screening programs and rational drug design efforts consistently identified its derivatives as potent biological agents. The unique electronic properties and rigid, planar structure of the phenyl-thiazole combination allow it to effectively interact with a multitude of biological targets, earning it the designation of a "privileged scaffold." Its derivatives have been extensively investigated and developed as antifungal, anticancer, anti-inflammatory, and antibacterial agents, among other therapeutic applications.[1][8][9][10][11]
Foundational Synthesis: The Hantzsch Thiazole Synthesis
The most fundamental and widely employed method for constructing the 2-phenylthiazole core is the Hantzsch thiazole synthesis. This reaction is valued for its reliability, operational simplicity, and the stability of the resulting aromatic products.[7]
Reaction Mechanism
The synthesis involves the condensation of an α-haloketone with a thioamide. The mechanism proceeds through several distinct steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a nucleophile, attacks the α-carbon of the haloketone in a classic SN2 reaction, displacing the halide.
-
Cyclization: An intramolecular nucleophilic attack follows, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered heterocyclic intermediate.
-
Dehydration: The intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic thiazole ring.[7]
Caption: The reaction mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard laboratory procedure for the synthesis of a foundational 2-phenylthiazole derivative via the Hantzsch reaction.[7][12]
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol (for recrystallization)
Step-by-Step Methodology:
-
Combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask equipped with a reflux condenser.[12]
-
Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.[12]
-
Pour the crude product mixture into a beaker containing ammonium hydroxide solution to neutralize any remaining acid and precipitate the product.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from methanol to obtain 2-amino-4-phenylthiazole as a pure solid.[12]
Applications in Drug Discovery: A Privileged Scaffold in Action
The versatility of the Hantzsch synthesis allows for the creation of large libraries of 2-phenylthiazole derivatives, which have been instrumental in identifying lead compounds for numerous diseases.
Antifungal Agents
2-Phenylthiazole derivatives have emerged as a powerful class of antifungal agents, primarily through the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of CYP51 disrupts membrane integrity, ultimately leading to fungal cell death.[1] This mechanism is shared by clinically successful azole antifungals, and the inclusion of the phenylthiazole moiety has led to potent new candidates.[14] Notably, the FDA-approved antifungal drug isavuconazole contains a phenylthiazole structure.[14]
Caption: Inhibition of the ergosterol biosynthesis pathway via CYP51.
Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives [1][14]
| Compound ID | Target Organism | MIC (µg/mL) |
|---|---|---|
| SZ-C14 | Candida albicans | 1–16 |
| B9 | Candida albicans | 0.5 |
| B9 | Candida tropicalis | 1 |
| B9 | Cryptococcus neoformans | 0.25 |
| B9 | Candida parapsilosis | 0.5 |
| B9 | Candida glabrata | 2 |
| B9 | Candida krusei | 4 |
Anticancer Agents
The 2-phenylthiazole core is present in a multitude of compounds evaluated for their cytotoxic effects against various human cancer cell lines.[8] These derivatives have shown promise against breast, colon, and lung cancers, among others.[8][15][16][17] The mechanism of action can vary widely, from kinase inhibition to apoptosis induction.[16][17] Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can significantly modulate cytotoxic potency. For instance, the placement of methoxy or fluoro groups can enhance activity against specific cell lines.[8]
Table 2: In Vitro Cytotoxicity of Selected 2-Phenylthiazole Derivatives
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| 3-fluoro analog | T47D, Caco-2, HT-29 | IC₅₀ < 10 µg/mL | [8] |
| Compound 5b | HT29 (Colon) | IC₅₀ = 2.01 µM | [16] |
| Compound 27 | HepG2 (Liver) | IC₅₀ = 0.62 µM | [16] |
| Compound 4c (para-nitro) | SKNMC (Neuroblastoma) | Best in series |[17] |
Anti-inflammatory and Antibacterial Agents
Beyond oncology and mycology, 2-phenylthiazole derivatives exhibit significant potential as anti-inflammatory and antibacterial agents.
-
Anti-inflammatory Activity: Several derivatives have been shown to reduce inflammation in preclinical models.[9][10][18] Some compounds are believed to exert their effects through the specific inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway, which is a validated target for anti-inflammatory drugs.[19]
-
Antibacterial Activity: With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Second-generation phenylthiazole analogues have been synthesized and tested against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), demonstrating superior pharmacokinetic profiles and potent in vitro activity.[11]
Conclusion and Future Outlook
The journey of the 2-phenylthiazole scaffold from a product of a classic organic reaction to a privileged structure in drug discovery is a testament to its chemical versatility and biological relevance. The foundational Hantzsch synthesis provided the initial tools for exploration, while decades of medicinal chemistry research have uncovered its vast therapeutic potential. The continued exploration of this scaffold, driven by innovative synthetic methodologies and a deeper understanding of its interactions with biological targets, promises to yield next-generation therapeutics. Future research will likely focus on refining the pharmacokinetic properties of these derivatives, overcoming mechanisms of drug resistance, and expanding their application to new and challenging disease targets.
References
-
Al-Omair, M. A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-9. [Link]
-
Li, K., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]
-
Li, K., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]
-
Reddy, T. S., et al. (2014). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. European Journal of Medicinal Chemistry, 84, 511-9. [Link]
-
Tian, Y., et al. (2023). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Oriental Journal of Chemistry. [Link]
-
Dinda, S., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(5), 445-453. [Link]
-
Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]
-
Drăghici, C., et al. (2011). Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole. European Journal of Medicinal Chemistry, 46(1), 381-7. [Link]
-
Wang, X., et al. (2023). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology, 197, 105568. [Link]
-
Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2911-2913. [Link]
-
Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. ResearchGate. [Link]
-
El-Gazzar, A. R., et al. (2016). Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. Journal of Medicinal Chemistry, 59(10), 4793-806. [Link]
-
ResearchGate. (n.d.). The synthesis of the 2-phenylthiazole derivatives (C1–8). ResearchGate. [Link]
-
Kumar, D., & Kumar, N. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 11-20. [Link]
-
Arifuddin, M., et al. (2017). DIVERSE PHARMACOLOGICAL ASPECTS OF 2-AMINO-4-PHENYLTHIAZOLE DERIVATIVES-A REVIEW. Heterocyclic Letters, 7(4), 1185-1210. [Link]
-
Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
-
Cáceres-Castillo, D., et al. (2012). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Biological & Pharmaceutical Bulletin, 35(8), 1262-8. [Link]
-
Begtrup, M. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 731-735. [Link]
-
Bou وكل, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2673. [Link]
-
Greenway, G. M., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(1), 48-52. [Link]
- Google Patents. (n.d.). HU218942B - 2-phenylthiazole derivatives, pharmaceutical compositions containing them, and process for the preparation of the compounds.
-
Pattan, S. R., et al. (2009). Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activities. Journal of Pharmacy Research, 1(4), 96-102. [Link]
-
Fábián, L., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(19), 6241. [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2-amino-4-phenylthiazole from acetophenone,... ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 17. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Potential of Substituted 1,3-Thiazole-5-Carbonyl Chlorides as Versatile Scaffolds for Drug Discovery
Abstract
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs and biologically active compounds. This technical guide focuses on a specific, highly reactive subset of this class: substituted 1,3-thiazole-5-carbonyl chlorides. Rather than possessing inherent biological activity themselves, these compounds serve as powerful and versatile intermediates—synthetic hubs for the creation of vast libraries of derivatives, primarily carboxamides and esters. It is within these derivatives that a remarkable breadth of biological potential is unlocked. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, reactivity, and profound biological significance of molecules derived from this scaffold, with a particular focus on their anticancer and antimicrobial applications. We will dissect the causality behind experimental choices, provide validated protocols, and analyze structure-activity relationships to empower the rational design of next-generation therapeutic agents.
Introduction: The Thiazole Scaffold and the Strategic Importance of the 5-Carbonyl Chloride
The 1,3-thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This arrangement confers unique physicochemical properties, including the ability to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] Its presence in drugs like the anticancer agent Dasatinib highlights its clinical relevance.[1]
The introduction of a carbonyl chloride group at the 5-position transforms the stable thiazole ring into a highly reactive and valuable synthetic intermediate. The carbonyl chloride is a potent electrophile, primed for nucleophilic attack by a wide range of compounds, most notably amines and alcohols. This reactivity is the cornerstone of its utility, allowing medicinal chemists to readily couple diverse molecular fragments to the thiazole core, generating extensive libraries of 1,3-thiazole-5-carboxamides and related derivatives. It is this synthetic accessibility that makes the scaffold a launchpad for exploring vast chemical space in the search for novel bioactive agents.
The Synthetic Hub: Exploiting the Reactivity of the Carbonyl Chloride
The primary value of 1,3-thiazole-5-carbonyl chloride lies in its function as an acylating agent. The carbon atom of the carbonyl group is highly electron-deficient due to the electron-withdrawing effects of both the adjacent chlorine atom and the oxygen atom. This makes it a prime target for nucleophiles.
The most common and productive reaction involves the acylation of primary or secondary amines to form stable and biologically relevant 1,3-thiazole-5-carboxamides . This reaction is typically performed under basic conditions to neutralize the HCl byproduct. The sheer diversity of commercially available amines allows for the creation of an almost limitless array of amide derivatives, each with unique steric and electronic properties.
Caption: General reaction scheme for derivatization.
Survey of Biological Activities: From Cancer to Microbes
The derivatives synthesized from 1,3-thiazole-5-carbonyl chlorides exhibit a wide spectrum of pharmacological activities.[4] The specific biological profile is heavily influenced by the nature of the substituents at the 2- and 4-positions of the thiazole ring, as well as the moiety introduced via the amide or ester linkage.
Anticancer Potential
Thiazole-containing compounds are well-documented anticancer agents, and derivatives from the 5-carbonyl chloride scaffold are no exception.[5][6][7] Their mechanisms of action are diverse and target key pathways involved in cancer progression.[1][5]
-
Kinase Inhibition: Many thiazole derivatives function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Targets include EGFR (Epidermal Growth Factor Receptor), HER2, and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).[7][8] For example, novel 1,3-thiazole derivatives have shown potent inhibitory activity against VEGFR-2, a key player in tumor angiogenesis.[8]
-
Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5][6][9] This can be achieved by modulating the expression of key regulatory proteins like p53, Bax, and caspases, or by suppressing anti-apoptotic proteins like Bcl-2.[7]
-
Tubulin Polymerization Inhibition: Some thiazole compounds interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton. By disrupting tubulin assembly, they can arrest the cell cycle, particularly during mitosis, leading to cell death.[5][6][9]
-
Pathway Modulation: Thiazole derivatives have been found to inhibit critical signaling pathways such as PI3K/Akt/mTOR, which are often hyperactivated in cancer.[5][6][9]
A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cell lines, demonstrating the direct application of this scaffold.[10][11]
Caption: Major anticancer mechanisms of thiazole derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance has created an urgent need for new classes of antibacterial and antifungal agents. The 1,3-thiazole scaffold is a promising starting point for the development of such drugs.[4][12]
-
Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][12][13] The mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[14]
-
Antifungal Activity: Thiazole-based compounds have also demonstrated activity against fungal pathogens like Aspergillus niger and Candida albicans.[12][13][14] Molecular docking studies suggest that some derivatives may target enzymes like secretory aspartyl proteinase, which is crucial for fungal pathogenesis.[14]
The antimicrobial potential is highly dependent on the substitution pattern. For instance, studies have shown that converting a 1,3-thiazole into a benzannelated thiazole can positively influence antimicrobial activity.[12]
Table 1: Representative Biological Activities of Thiazole Derivatives
| Compound Class | Biological Target/Activity | Example IC50 / MIC | Reference |
| Thiazole Carboxamides | c-Met Kinase Inhibition (Anticancer) | 0.68 µM (HT-29 cells) | [15] |
| Thiazole-Piperazine Amides | Acetylcholinesterase Inhibition | 0.011 µM | [16][17] |
| 2-Aminothiazole Derivatives | Leukemia HL-60 Cytotoxicity | 1.3 µM | [18] |
| Benzothiazole Derivatives | Antibacterial (MRSA, E. coli) | 50-75 µg/mL (MIC) | [12][13] |
| 2-Pyrazolin-1-yl-Thiazoles | Antifungal (C. albicans) | 200 µg/mL (MIC) | [14][19] |
Structure-Activity Relationship (SAR) Analysis
The rational design of potent drug candidates relies on a clear understanding of the structure-activity relationship (SAR)—how specific structural modifications affect biological activity. For derivatives of 1,3-thiazole-5-carbonyl chloride, SAR is determined by substituents at three key positions: R¹, R², and the R³ group introduced via the carbonyl chloride.
-
R¹ (Position 2): Substituents at this position can significantly impact activity. For example, in a series of anticancer thiazole-5-carboxamides, a 2-(2-chlorophenyl) group was found to be favorable.[10]
-
R² (Position 4): Electron-withdrawing groups like trifluoromethyl (-CF₃) are common at this position and can enhance potency.[10]
-
R³ (Amide/Ester Group): This is the most readily modified position and offers the greatest opportunity for optimization. In antimicrobial thiazoles, bulky substituents like large heterocycles can decrease activity, whereas specific phenyl substitutions on a benzothiazole core can enhance it significantly.[12][14] For cholinesterase inhibitors, N-methylation of an amide or amine linkage can drastically alter activity, sometimes increasing it and sometimes reducing it, highlighting the subtle nature of SAR.[16]
Experimental Protocols
To ensure the trustworthiness and practical applicability of this guide, we provide validated, step-by-step methodologies for the synthesis and preliminary biological evaluation of a representative compound.
Protocol: Synthesis of a 1,3-Thiazole-5-Carboxamide Derivative
This protocol describes the synthesis of a generic N-aryl-1,3-thiazole-5-carboxamide from its corresponding carbonyl chloride.
Objective: To synthesize an amide derivative via nucleophilic acyl substitution.
Materials:
-
Substituted 1,3-thiazole-5-carbonyl chloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
-
Standard workup and purification reagents (HCl, NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Reaction Setup: Dissolve the substituted 1,3-thiazole-5-carbonyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: In a separate vial, dissolve the substituted aniline and triethylamine in a small amount of anhydrous DCM.
-
Reaction: Add the aniline/TEA solution dropwise to the stirred carbonyl chloride solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl chloride is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to yield the pure 1,3-thiazole-5-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.
Materials:
-
Synthesized thiazole derivative, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. This will create a range of concentrations (e.g., from 200 µg/mL down to 0.39 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound.
-
Controls: Include a positive control (broth + inoculum + control antibiotic), a negative control (broth only), and a growth control (broth + inoculum).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Caption: A typical drug discovery workflow.
Future Outlook and Conclusion
Substituted 1,3-thiazole-5-carbonyl chlorides represent a synthetically tractable and highly fruitful scaffold for modern drug discovery. The ease with which they can be converted into diverse libraries of carboxamides and other derivatives provides a robust platform for probing complex biological systems. The demonstrated potential of these derivatives as anticancer and antimicrobial agents underscores their continued importance.[7][12]
Future research will likely focus on several key areas:
-
Target Selectivity: Fine-tuning substituents to achieve higher selectivity for specific cancer-related kinases or microbial enzymes to reduce off-target effects.[15]
-
Overcoming Resistance: Designing novel derivatives that can circumvent known drug resistance mechanisms in both cancer and infectious diseases.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing the clinical viability of lead compounds.
References
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved from [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). Bentham Science Publisher. Retrieved from [Link]
-
Anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central. Retrieved from [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). ScienceDirect. Retrieved from [Link]
-
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019). ResearchGate. Retrieved from [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved from [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an. (2022). FULIR. Retrieved from [Link] Comptes_rendus_Chimie_2022_25_S2_5.pdf
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Retrieved from [Link]
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). National Institutes of Health. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. (2025). Chemical Synthesis Database. Retrieved from [Link]
-
Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives. (2011). PubMed. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). Al Ain University (AAU). Retrieved from [Link]
-
(PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. Retrieved from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 17. fulir.irb.hr [fulir.irb.hr]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Unlocking Synthetic Versatility: A Guide to the Chemical Reactivity of Thiazole Acyl Chlorides
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and metabolic stability make it a "privileged structure" in drug design.[3] When functionalized as an acyl chloride, the thiazole moiety becomes a powerful and highly reactive intermediate, enabling a vast array of synthetic transformations crucial for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, stability, and characteristic reactions of thiazole acyl chlorides. We will delve into the mechanistic underpinnings of their reactivity with nucleophiles and organometallic reagents, offer field-proven experimental protocols, and contextualize their application within modern drug discovery programs.
The Thiazole Nucleus: An Electronic Overview
The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[4] This arrangement creates a unique electronic landscape that dictates its reactivity. The ring is π-electron rich and aromatic, yet the electronegativity of the nitrogen atom and the participation of sulfur's lone pairs result in a non-uniform electron distribution.[5][6]
-
C2 Position: Significantly electron-deficient due to the inductive effects of both adjacent heteroatoms, making it susceptible to nucleophilic attack and deprotonation by strong bases.[5]
-
C4 Position: Relatively electron-neutral.
-
C5 Position: The most electron-rich carbon, making it the preferred site for electrophilic substitution.[5][7]
This inherent electronic bias is critical; the position of the acyl chloride group on the thiazole ring (C2, C4, or C5) directly influences its stability and reactivity profile.
Synthesis and Stability of Thiazole Acyl Chlorides
Thiazole acyl chlorides are typically not commercially available due to their high reactivity and moisture sensitivity.[8] They are almost always prepared in situ or used immediately after synthesis from the corresponding thiazole carboxylic acid.
General Synthesis Protocol
The conversion of a carboxylic acid to an acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice.
Protocol: Synthesis of Thiazole-4-carbonyl chloride
This protocol is adapted from established procedures for acyl chloride formation.[9]
Materials:
-
Thiazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or Oxalyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)
-
Inert atmosphere (Nitrogen or Argon) apparatus
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, add thiazole-4-carboxylic acid to a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent Addition: Add anhydrous DCM or toluene to the flask to create a slurry.
-
Reagent Addition:
-
Using SOCl₂: Slowly add thionyl chloride dropwise to the slurry at room temperature.
-
Using Oxalyl Chloride: Add catalytic DMF, followed by the slow, dropwise addition of oxalyl chloride. (Caution: Gas evolution - CO, CO₂, HCl).
-
-
Reaction: Heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and stir for 1-3 hours. Monitor the reaction by observing the cessation of gas evolution and the dissolution of the solid carboxylic acid.
-
Isolation: Once the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. This step must be performed carefully to avoid loss of the product. The resulting crude thiazole-4-carbonyl chloride is typically an oil or low-melting solid and is used immediately in the next step without further purification.
Causality Behind Choices:
-
Inert Atmosphere: Thiazole acyl chlorides are highly reactive towards water (hydrolysis back to the carboxylic acid). An inert atmosphere is critical to prevent this.
-
Excess Reagent: Using a slight excess of thionyl or oxalyl chloride ensures the complete conversion of the carboxylic acid.
-
Catalytic DMF: When using oxalyl chloride, DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species.
Stability and Handling
Acyl chlorides are inherently unstable functional groups.[8] Their stability can be slightly modulated by the electronic delocalization of the aromatic system they are attached to.[8] However, as a rule, they should be considered transient intermediates.
-
Moisture: Extremely sensitive. All glassware must be flame-dried, and all solvents must be anhydrous.
-
Storage: Not recommended. Prepare fresh and use immediately.
-
Thermal Stability: Generally stable at moderate temperatures but can decompose upon prolonged heating.
Core Reactivity: Nucleophilic Acyl Substitution
The primary mode of reactivity for thiazole acyl chlorides is nucleophilic acyl substitution.[10][11] The highly electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles. The chloride ion is an excellent leaving group, driving the reaction to completion.[10]
Workflow: General Nucleophilic Acyl Substitution
Caption: General workflow for thiazole acylation reactions.
Amide Formation (Acylation of Amines)
The reaction with primary or secondary amines is one of the most robust and widely used transformations, forming stable thiazole amides.[12][13] These amides are prevalent in bioactive molecules.
Mechanism: Amide Formation
Caption: Mechanism of nucleophilic acyl substitution with an amine.
A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Ester Formation (Acylation of Alcohols)
Alcohols react similarly to amines to yield esters. These reactions are often slower and may require a catalyst, such as 4-dimethylaminopyridine (DMAP), in addition to a stoichiometric base.
Friedel-Crafts Acylation
Thiazole acyl chlorides can act as acylating agents in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic systems, catalyzed by a Lewis acid like AlCl₃. This C-C bond-forming reaction is a powerful tool for building complex scaffolds.
Reactions with Organometallic Reagents
The reaction of thiazole acyl chlorides with organometallic reagents provides a direct route to ketones and tertiary alcohols, representing a key strategy for carbon-carbon bond formation. The choice of reagent is critical to controlling the outcome.[14]
Decision Logic: Organometallic Reagent Selection
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 8. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 12. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 14. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes & Protocols: 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride as a Versatile Intermediate for the Development of Novel Anticancer Agents
Abstract: The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics, including anticancer agents like Dasatinib and Ixabepilone.[1][2] Its unique electronic properties and ability to form key hydrogen bonds with biological targets make it an attractive starting point for drug discovery.[1][3] This document provides a comprehensive guide on the synthesis and application of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a highly reactive and versatile intermediate for the rapid generation of compound libraries aimed at discovering next-generation oncology drugs. We present detailed, field-tested protocols for the synthesis of the intermediate, its derivatization into potential anticancer compounds, and the subsequent in vitro biological evaluation.
The Strategic Importance of the Thiazole Scaffold in Oncology
The thiazole ring system is a cornerstone in the design of bioactive molecules. Its prevalence in FDA-approved drugs underscores its importance.[2] Thiazole derivatives have been shown to exert anticancer effects through a multitude of mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of critical signaling pathways such as PI3K/Akt/mTOR.[4][5] The compound this compound serves as an ideal electrophilic building block.[6] Its activated carbonyl group is primed for nucleophilic attack, enabling medicinal chemists to readily introduce a wide array of chemical diversity at the 5-position, a key vector for modulating pharmacological activity and physicochemical properties.
Synthesis of the Key Intermediate: this compound
The target acyl chloride is most reliably prepared in a two-step sequence from the corresponding ethyl ester via saponification followed by chlorination. This approach ensures high purity and yield of the reactive intermediate.
Diagram: Synthetic Workflow for the Intermediate
Caption: Two-step synthesis of the target acyl chloride intermediate.
Protocol 2.1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid
This protocol describes the base-mediated hydrolysis (saponification) of the commercially available ethyl ester precursor.
Rationale: Sodium hydroxide in a methanol/water system is a standard and effective method for cleaving the ester bond to yield the carboxylate salt. Subsequent acidification protonates the salt, causing the less soluble carboxylic acid to precipitate, facilitating its isolation.[3]
Materials:
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH), 2N aqueous solution
-
Hydrochloric Acid (HCl), 1N aqueous solution
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, rotary evaporator, filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1.0 eq.) in methanol.
-
Hydrolysis: Slowly add 2N aqueous sodium hydroxide solution (2.0-3.0 eq.) to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: To the remaining aqueous solution, slowly add 1N hydrochloric acid with vigorous stirring until the pH of the mixture reaches 5-6. A white solid should precipitate.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying: Dry the solid under vacuum to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, which can be used in the next step without further purification.
Protocol 2.2: Synthesis of this compound
This protocol details the conversion of the carboxylic acid to the highly reactive acyl chloride.
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts (sulfur dioxide and hydrogen chloride gas) being volatile, which simplifies purification. The reaction is performed under reflux to ensure it goes to completion.[7]
Materials:
-
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (from Protocol 2.1)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with reflux condenser, heating mantle, gas trap (scrubber with NaOH solution)
Procedure:
-
Safety First: Conduct this procedure in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts with moisture to release toxic gases.
-
Reaction Setup: Place the 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq.) in a dry round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Carefully add an excess of thionyl chloride (approx. 10 mL per 1.5 g of acid) to the flask.[7]
-
Heating: Heat the mixture to reflux and maintain for 2-3 hours. The solid will gradually dissolve as it converts to the acyl chloride.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Final Product: The remaining oily or solid residue is the this compound.[6] It is highly moisture-sensitive and is typically used immediately in the next step without further purification.
Application: Synthesis of Thiazole Carboxamide Libraries
The primary application of the acyl chloride intermediate is its reaction with various nucleophiles to generate libraries of amide derivatives. Amides are a robust and common functional group in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities.
Rationale: The reaction of an acyl chloride with an amine, often under Schotten-Baumann conditions, is a classic, high-yielding method for amide bond formation.[8] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[]
Diagram: General Workflow for Library Synthesis & Screening
Caption: From intermediate to hit compound: A typical drug discovery workflow.
Protocol 3.1: General Procedure for the Synthesis of N-Substituted-4-methyl-2-phenyl-1,3-thiazole-5-carboxamides
Materials:
-
This compound (freshly prepared)
-
Selected primary or secondary amine (1.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or DIPEA (1.5-2.0 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected amine (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction.[]
-
Acyl Chloride Addition: Dissolve the this compound (1.0-1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours, or until TLC analysis indicates completion.[8]
-
Quenching: Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide.
Biological Evaluation of Anticancer Potential
Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. A standard tiered approach begins with broad cytotoxicity screening, followed by more detailed mechanistic studies for promising "hit" compounds.
Protocol 4.1: In Vitro Cytotoxicity Screening via MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a widely used primary screen for anticancer drug discovery.[10][11]
Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HT-29 colon, A549 lung)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized thiazole derivatives (dissolved in DMSO to make stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates, multichannel pipette, microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Example IC₅₀ Values
The results of the cytotoxicity screen are typically summarized in a table to compare the potency of the synthesized derivatives across different cancer cell lines.
| Compound ID | R-Group (Nucleophile) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HT-29 (Colon) | IC₅₀ (µM) vs. A549 (Lung) |
| Ref-Drug | Doxorubicin | 0.85 | 1.10 | 0.95 |
| TZ-01 | Aniline | 25.4 | 31.2 | 28.9 |
| TZ-02 | 4-Fluoroaniline | 9.8 | 12.5 | 11.3 |
| TZ-03 | Benzylamine | 15.1 | 18.4 | 16.7 |
| TZ-04 | Morpholine | > 50 | > 50 | > 50 |
| TZ-05 | 3-Methoxy-4-hydroxybenzylamine | 2.1 | 4.5 | 3.8 |
Data are hypothetical and for illustrative purposes only.
Mechanistic Insights: Targeting Key Cancer Pathways
Thiazole derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis.[4] One such central pathway is the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in many cancers.
Diagram: PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition points for thiazole derivatives in the PI3K/Akt/mTOR pathway.
Follow-up studies for promising candidates like TZ-05 would involve assays to confirm target engagement, such as Western blotting to measure the phosphorylation status of Akt and other downstream proteins, cell cycle analysis by flow cytometry to detect cell cycle arrest, and Annexin V staining to quantify apoptosis.[12][13]
Conclusion and Future Perspectives
This compound is a high-value intermediate for oncology-focused medicinal chemistry. Its straightforward synthesis and high reactivity allow for the efficient construction of diverse chemical libraries. The protocols outlined here provide a robust framework for synthesizing and evaluating novel thiazole carboxamides as potential anticancer agents. Future work should focus on expanding the range of nucleophiles to build comprehensive structure-activity relationships (SAR), optimizing lead compounds for improved potency and drug-like properties, and advancing the most promising candidates to in vivo efficacy studies.
References
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
- Bioassays for anticancer activities. (n.d.). PubMed.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). Bentham Science Publisher.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central.
- 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1. (2025). ChemicalBook.
- Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010). PubMed.
- the prepar
- Full article: Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (n.d.). Taylor & Francis Online.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. (n.d.). Benchchem.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
- This compound. (2022). ChemicalBook.
- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (n.d.). PMC - NIH.
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. This compound | 54001-18-2 [chemicalbook.com]
- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.it [fishersci.it]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Leveraging 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride for the Synthesis of Novel Kinase Inhibitors
Introduction: The Thiazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as fundamental regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space of kinase inhibitors, the thiazole ring stands out as a privileged scaffold. Its unique electronic properties and ability to engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases make it an ideal anchor for designing potent and selective inhibitors.[1][2] Numerous clinically approved drugs and late-stage clinical candidates incorporate the thiazole moiety, underscoring its significance in medicinal chemistry.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride as a versatile building block for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methods for biological evaluation, thereby offering a complete roadmap from chemical synthesis to initial biological characterization.
The Strategic Advantage of this compound
The choice of This compound as a starting material is predicated on several key features that make it an attractive scaffold for kinase inhibitor synthesis:
-
Inherent Kinase-Binding Features: The thiazole core itself is a known hinge-binding motif in many kinases. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, mimicking the adenine region of ATP.
-
Vectors for Chemical Diversification: The phenyl group at the 2-position and the methyl group at the 4-position provide steric bulk and opportunities for modification to enhance potency and selectivity. The carbonyl chloride at the 5-position is a highly reactive functional group that allows for the facile introduction of a wide array of chemical diversity. This is crucial for exploring the structure-activity relationship (SAR) and optimizing the inhibitor's properties.
-
Synthetic Tractability: As an acyl chloride, this reagent readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines, to form stable amide bonds. This amide linkage is a common feature in many kinase inhibitors, often connecting the hinge-binding motif to other parts of the molecule that occupy adjacent hydrophobic pockets in the kinase active site.
Targeting Key Oncogenic Kinases
The versatility of the 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide scaffold allows for the targeting of a broad range of kinases implicated in cancer. By judiciously selecting the amine coupling partner, inhibitors with specificity for different kinase families can be developed. Some key kinase targets for which thiazole-based inhibitors have shown promise include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3][4][5]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): Involved in cellular responses to stress and inflammation, and its dysregulation can contribute to cancer cell survival and metastasis.[6][7]
-
Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4][8][9][10][11]
-
c-Met: The receptor for hepatocyte growth factor (HGF), which, when aberrantly activated, can drive tumor growth, invasion, and metastasis. The structural features of N-aryl-4-methyl-2-phenylthiazole-5-carboxamides are consistent with those of known c-Met inhibitors.[12]
Synthetic Strategy and Protocols
The core synthetic strategy involves the amide coupling of This compound with a selected amine. This reaction is typically straightforward and high-yielding.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of novel kinase inhibitors.
Protocol 1: General Procedure for the Synthesis of N-Aryl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamides
This protocol describes a general method for the amide coupling reaction. The specific amine and reaction conditions may need to be optimized for each target compound.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or heterocyclic amine (1.0 - 1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the selected amine (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of a c-Met Inhibitor Candidate: N-(pyridin-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
This protocol is adapted from a reported synthesis and provides a concrete example of the application of the core reagent.[12]
Materials:
-
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
2-Aminopyridine
-
Pyridine
-
Anhydrous Toluene
Procedure:
Step 1: Synthesis of this compound
-
To a solution of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in anhydrous toluene, add thionyl chloride.
-
Reflux the mixture for 2-4 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve 2-aminopyridine in anhydrous toluene containing a catalytic amount of pyridine.
-
Add the crude this compound solution dropwise to the 2-aminopyridine solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
After cooling to room temperature, filter the resulting precipitate.
-
Wash the solid with a small amount of cold toluene and then recrystallize from a suitable solvent (e.g., isopropanol/petroleum ether) to yield pure N-(pyridin-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide.[12]
Characterization Data (Example):
| Compound | Appearance | ¹H NMR (400 MHz, DMSO-d₆) δ ppm | MS (ESI) m/z |
| N-(pyridin-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | White to off-white solid | 9.97 (s, 1H), 8.37 (s, 1H), 8.18 (s, 1H), 7.74 (s, 1H), 7.66 (d, J = 5.6 Hz, 2H), 7.45 (s, 1H), 7.36 (s, 2H), 7.11 (s, 1H), 2.60 (s, 3H) | [M+H]⁺ 297.08 |
Biological Evaluation: In Vitro Kinase Inhibition Assays
Once the novel thiazole derivatives are synthesized and purified, the next critical step is to evaluate their biological activity as kinase inhibitors. In vitro kinase assays are essential for determining the potency (typically as an IC₅₀ value) and selectivity of the compounds. Two widely used and robust assay platforms are the Homogeneous Time-Resolved Fluorescence (HTRF) assay and the ADP-Glo™ Kinase Assay.
Diagram of a Generic Kinase Inhibition Assay Workflow
Caption: Workflow for determining kinase inhibitor potency.
Protocol 3: HTRF Kinase Assay (General Protocol)
HTRF (Homogeneous Time-Resolved Fluorescence) is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that is well-suited for high-throughput screening of kinase inhibitors.[13][14]
Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Purified kinase of interest
-
Biotinylated kinase substrate
-
ATP
-
Test compounds serially diluted in DMSO
-
HTRF Kinase Assay Buffer
-
Europium-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase, and biotinylated substrate in the HTRF assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated product by adding a solution containing the europium-labeled anti-phospho-antibody and streptavidin-XL665 in a detection buffer containing EDTA.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Protocol 4: ADP-Glo™ Kinase Assay (General Protocol)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[15]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
Materials:
-
Purified kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White opaque multi-well plates (e.g., 96- or 384-well)
-
Plate-reading luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and serially diluted test compounds.
-
Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition based on the luminescence signal and plot it against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a high-value, readily accessible starting material for the synthesis of novel kinase inhibitors. Its inherent structural features and synthetic versatility allow for the rapid generation of diverse chemical libraries targeting a range of oncogenic kinases. The protocols outlined in this application note provide a solid foundation for the synthesis and biological evaluation of these compounds. By combining rational design, efficient synthesis, and robust biological screening, researchers can leverage this powerful chemical tool to discover and develop the next generation of targeted cancer therapeutics. Future work should focus on exploring a wider range of amine coupling partners to expand the chemical space and kinase target profile of this promising scaffold.
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (2021). PubMed. Retrieved from [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Retrieved from [Link]
-
Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
HTRF ® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics. (n.d.). RSC Publishing. Retrieved from [Link]
-
Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (2021). J-Stage. Retrieved from [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. (2015). PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (n.d.). PubMed. Retrieved from [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). National Institutes of Health. Retrieved from [Link]
-
Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. (2025). PubMed. Retrieved from [Link]
-
Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. (2021). AIP Publishing. Retrieved from [Link]
-
Full article: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. Retrieved from [Link]
Sources
- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. dovepress.com [dovepress.com]
- 15. mdpi.com [mdpi.com]
"4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" in the preparation of antimicrobial compounds
An in-depth guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride as a pivotal scaffold in the synthesis of novel antimicrobial agents.
Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent development of new and potent therapeutic agents.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][3] This structure is a core component in numerous natural products and FDA-approved drugs, including the anti-HIV agent Ritonavir and the antibacterial Sulfathiazole.[1][4] Thiazole derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6][7] Their mechanism of action can vary, from inhibiting metabolic pathways to disrupting cell membrane integrity or interfering with DNA replication.[1][2][8]
The starting reagent, This compound , is a highly versatile building block for creating libraries of novel thiazole derivatives. Its activated carbonyl group allows for straightforward derivatization, enabling systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency. This guide provides detailed protocols for the synthesis and antimicrobial evaluation of compounds derived from this key intermediate.
PART 1: Synthesis of the Core Intermediate and Bioactive Derivatives
The journey from commercially available precursors to novel antimicrobial candidates involves a multi-step synthetic pathway. The following protocols are designed to be robust and reproducible in a standard organic chemistry laboratory.
Protocol 1.1: Preparation of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid
The essential precursor to the title carbonyl chloride is its corresponding carboxylic acid. This is typically synthesized via the Hantzsch thiazole synthesis followed by ester hydrolysis.
Rationale: The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring from an α-haloketone and a thioamide.[9] The subsequent hydrolysis of the resulting ethyl ester is a standard procedure to unmask the carboxylic acid for further activation.
Step-by-Step Methodology:
-
Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in absolute ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the ethyl ester.
-
-
Hydrolysis to 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid:
-
Suspend the synthesized ethyl ester (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 2-3 hours until TLC analysis indicates the complete disappearance of the starting ester.
-
Cool the reaction mixture in an ice bath and acidify to pH ~2-3 using 2N hydrochloric acid (HCl).
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the pure carboxylic acid.
-
Protocol 1.2: Preparation of this compound
Rationale: The conversion of the carboxylic acid to an acid chloride activates the carbonyl group, making it highly susceptible to nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Step-by-Step Methodology:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add the 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Attach a reflux condenser and gently heat the mixture at 60-70°C for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation).
-
The resulting crude this compound is a highly reactive solid or oil and is typically used immediately in the next step without further purification.[10]
Protocol 1.3: General Synthesis of Novel Thiazole Amide Derivatives
Rationale: The reaction of the acid chloride with various primary or secondary amines is a robust method to generate a diverse library of amide derivatives. The amide bond is metabolically stable and a common feature in many pharmaceutical agents. This diversity is key to exploring the structure-activity relationship.
Step-by-Step Methodology:
-
Dissolve the desired amine (e.g., aniline, benzylamine, morpholine) (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) in a flask cooled in an ice bath.
-
In a separate flask, dissolve the crude this compound (1.0 eq) in the same anhydrous solvent.
-
Add the acid chloride solution dropwise to the stirring amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: Synthetic workflow for antimicrobial thiazole amides.
PART 2: Characterization and Data Analysis
Confirmation of the chemical structure and purity of the synthesized compounds is paramount. Standard analytical techniques should be employed.
1. Structural Elucidation:
-
¹H and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework of the molecule. For example, in the ¹³C-NMR spectra of amide derivatives, a characteristic signal for the carbonyl (C=O) carbon is expected around 169-170 ppm.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide.
2. Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds, which should ideally be >95% for biological testing.
-
Elemental Analysis: To confirm the elemental composition (C, H, N) of the compounds.[11]
Table 1: Representative Analytical Data for a Synthesized Thiazole Amide
| Analysis Type | Expected Result |
| ¹H NMR | Signals corresponding to aromatic protons, methyl group protons, and protons from the added amine moiety. |
| ¹³C NMR | Signals for aromatic carbons, thiazole ring carbons, methyl carbon, and the amide carbonyl carbon (~169 ppm).[11] |
| LC-MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight of the target compound. |
| HPLC Purity | >95% |
PART 3: Protocols for Antimicrobial Evaluation
The following protocol details the in vitro assessment of the antimicrobial activity of the newly synthesized compounds using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Protocol 3.1: Broth Microdilution Assay for MIC Determination
Rationale: This method is a standardized, quantitative technique for determining antimicrobial susceptibility.[12][14] It allows for the testing of multiple compounds against various microorganisms in a high-throughput format, providing reliable and reproducible data.[13][15]
Materials:
-
Synthesized thiazole compounds
-
Reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well sterile microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions:
-
Dissolve the synthesized compounds and reference antibiotics in DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.[13]
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13][16]
-
Dilute this standardized suspension in the appropriate sterile broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an appropriate volume of the compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well of the dilution series.[13]
-
This creates a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
-
Inoculation and Controls:
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
-
Crucial Controls:
-
Growth Control: Well containing only broth and the microbial inoculum (no compound).
-
Sterility Control: Well containing only sterile broth (no compound, no inoculum).
-
Solvent Control: Well containing broth, inoculum, and the highest concentration of DMSO used.
-
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C.
-
Incubation times: 16-20 hours for bacteria; 24-48 hours for fungi.[13]
-
-
Reading and Interpreting Results:
Caption: Workflow for the broth microdilution MIC assay.
Table 2: Example MIC Data for Novel Thiazole Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 (Amide with Aniline) | 16 | 64 | >128 |
| Derivative 2 (Amide with 4-Chloroaniline) | 8 | 32 | 128 |
| Derivative 3 (Amide with Morpholine) | 128 | >128 | >128 |
| Ciprofloxacin (Reference) | 0.5 | 0.25 | N/A |
| Fluconazole (Reference) | N/A | N/A | 1 |
Conclusion and Future Directions
This compound is an exceptionally valuable starting material for the synthesis of novel antimicrobial agents. The protocols outlined in this guide provide a comprehensive framework for the design, synthesis, characterization, and biological evaluation of new thiazole derivatives. The straightforward derivatization at the C5 position allows for extensive SAR studies. For example, the data in Table 2 might suggest that electron-withdrawing groups on the appended phenyl ring enhance antibacterial activity. Future work should focus on expanding the library of derivatives to include different aromatic and aliphatic amines, hydrazines, and alcohols to further probe the chemical space and identify candidates with potent, broad-spectrum antimicrobial activity.
References
-
Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R., A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
-
BenchChem. (2025). Exploratory Synthesis of Novel Thiazole-Based Compounds: A Technical Guide. BenchChem Technical Guides.
-
Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8027.
-
Kavitha, S., & G, S. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11413-11431.
-
Mirzazadeh, Y. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate.
-
Geronikaki, A., & Pitta, E. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(21), 5002.
-
Li, Y., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances, 10(26), 15469-15477.
-
WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC Sub-Committee on Standards and Conformance.
-
Khan, D. D., & Ahmad, A. U. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Biology, 7(1), 369-384.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Myxalamid B. BenchChem.
-
Alsharif, M. A., & Alam, M. M. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(50), 31599-31605.
-
ResearchGate. (n.d.). A perspective on environmentally benign protocols of thiazole synthesis.
-
ChemicalBook. (n.d.). This compound synthesis.
-
The Scientist. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation [Video]. YouTube.
-
Fauché, C., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6296.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing. StatPearls.
-
Yurttaş, L., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1083–1101.
-
Evren, K., et al. (2021). In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1230, 129881.
-
Popiołek, Ł. (2019). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 19(11), 894-915.
-
Geronikaki, A., & Pitta, E. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC.
-
Wujec, M., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(18), 4064.
-
Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.
-
Sigma-Aldrich. (n.d.). 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid.
-
PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid.
-
Google Patents. (n.d.). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 12. apec.org [apec.org]
- 13. benchchem.com [benchchem.com]
- 14. woah.org [woah.org]
- 15. pure.tue.nl [pure.tue.nl]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl Chloride Derivatives for Kinase Inhibition
Introduction: The Thiazole Scaffold in Kinase Inhibitor Discovery
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Derivatives of the 4-methyl-2-phenyl-1,3-thiazole structure, in particular, have been investigated for their potential to modulate key cellular signaling pathways, often by targeting protein kinases.[4] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[5][6]
The starting reagent, 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, is a reactive intermediate ideal for generating a diverse library of derivatives through amide bond formation.[7][8] This reactivity allows for the systematic exploration of the chemical space around the core thiazole scaffold. High-throughput screening (HTS) provides a robust and efficient methodology to rapidly evaluate large libraries of these novel derivatives against a specific kinase target, identifying promising "hit" compounds for further development.[9][10][11]
This application note provides a comprehensive, field-proven protocol for the development and execution of a biochemical, fluorescence-based HTS campaign to identify inhibitors of a target protein kinase from a library of this compound derivatives. The guide covers assay development, the primary HTS workflow, data analysis, and strategies for hit confirmation.
Principle of the Assay: ADP-Glo™ Kinase Assay
To identify inhibitors of our hypothetical target, Protein Kinase X (PKX), we will employ a commercially available, luminescence-based assay system such as the ADP-Glo™ Kinase Assay. This system quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the kinase reaction.
The assay is performed in two steps:
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compounds (our thiazole derivatives). Active kinases will phosphorylate the substrate by converting ATP to ADP. Inhibitors will reduce the rate of this conversion.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the amount of ADP generated.
Therefore, a low luminescent signal indicates low ADP production and, consequently, potent inhibition of the kinase by the test compound. This "signal-off" format is robust, highly sensitive, and amenable to the miniaturized formats (384- or 1536-well plates) required for HTS.[5][12]
HTS Campaign Workflow
A successful HTS campaign is a multi-stage process that progresses from initial assay development to the validation of promising hit compounds. Each stage has specific goals and quality control checkpoints to ensure the generation of reliable and actionable data.
Caption: Overall workflow for the HTS campaign.
Detailed Protocols and Methodologies
Library Preparation
The library of this compound derivatives is first synthesized and purified.
-
Stock Solution Preparation: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[13]
-
Assay-Ready Plates: Use acoustic dispensing or other automated liquid handling to create "assay-ready" plates by plating a small volume (e.g., 50 nL) of each compound stock into the wells of 384-well assay plates.
-
Storage: Seal the plates and store them at -20°C or -80°C to maintain compound integrity.[13]
Scientist's Note (Causality): DMSO is the universal solvent for small molecule libraries due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.[14] Preparing assay-ready plates in advance streamlines the HTS process and minimizes freeze-thaw cycles of the master stock solutions, which can cause compound precipitation or degradation.
Assay Development and Validation
Before commencing the full screen, the assay must be rigorously optimized and validated to ensure it is robust and reliable.[15][16]
Protocol: Z'-Factor Determination The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[17][18] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[19]
-
Prepare Controls: Designate several columns on a 384-well plate for controls.
-
Negative Control (Max Signal): Wells containing assay buffer and 0.1% DMSO (vehicle control). This represents 0% inhibition.
-
Positive Control (Min Signal): Wells containing a known, potent inhibitor of PKX (e.g., Staurosporine) at a concentration that gives maximal inhibition. This represents 100% inhibition.
-
-
Run Assay: Execute the ADP-Glo™ protocol with only the control wells.
-
Calculate Z'-Factor: Measure the luminescence and calculate the Z'-factor using the following formula[18][19]: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ] Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
-
-
Optimization: If the Z'-factor is below 0.5, further optimization of reagent concentrations (enzyme, substrate, ATP) or incubation times is required.[15]
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale |
| PKX Enzyme Conc. | 1 nM | 5 nM | Increase signal window |
| Substrate Conc. | 5 µM | 10 µM | Ensure reaction is not substrate-limited |
| ATP Conc. | 10 µM | 10 µM (Km value) | Use ATP at its Km for competitive inhibitors |
| Incubation Time | 30 min | 60 min | Allow sufficient time for product formation |
| Resulting Z'-Factor | 0.35 (Poor) | 0.78 (Excellent) | Assay is now suitable for HTS |
Primary High-Throughput Screen
Protocol: Automated Screening Run This protocol assumes the use of automated liquid handlers and plate readers.[9]
-
Plate Handling: Retrieve assay-ready compound plates and control plates from storage and allow them to equilibrate to room temperature.
-
Reagent Addition 1: Dispense the PKX enzyme solution into all wells.
-
Reagent Addition 2: Dispense the substrate/ATP solution into all wells to start the kinase reaction. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Incubation: Incubate the plates at room temperature for the optimized time (e.g., 60 minutes).
-
Reaction Termination: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete excess ATP. Incubate for 40 minutes.
-
Signal Development: Add the Kinase Detection Reagent to all wells. Incubate for 30 minutes to allow the luminescent signal to develop and stabilize.
-
Data Acquisition: Read the luminescence intensity of each well using a compatible plate reader.
Data Analysis and Hit Identification
-
Normalization: Raw data from each plate is normalized to the intra-plate controls to account for plate-to-plate variability. The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * ( 1 - [ (Signal_compound - μ_positive) / (μ_negative - μ_positive) ] )
-
Hit Selection: A "hit" is defined as any compound that meets a predefined activity threshold. A common starting point is a percent inhibition greater than 50% or activity that is three standard deviations (3σ) from the mean of the sample population.[20]
Hit Confirmation and Secondary Assays
Hits identified in the primary screen must be validated to eliminate false positives and confirm their activity.[21][22] This is a critical step in the hit-to-lead process.
Caption: Workflow for hit confirmation and validation.
1. Hit Re-test and IC50 Determination:
-
Hits are re-tested using freshly sourced or re-synthesized compound powder to confirm the activity is not due to an artifact from the original sample.[20]
-
A dose-response curve is generated by testing the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine its potency, expressed as the half-maximal inhibitory concentration (IC50).
2. Orthogonal Assays:
-
To rule out that the observed activity is an artifact of the assay technology (e.g., interference with luciferase), hits should be tested in an orthogonal assay that uses a different detection method (e.g., Time-Resolved Fluorescence Energy Transfer, TR-FRET).[22]
3. Cell-Based Assays:
-
The most promising hits should be advanced to cell-based assays.[23][24] These experiments determine if the compound can cross the cell membrane and engage with the target kinase in a physiological context. An example would be a Western blot to measure the phosphorylation of a known downstream substrate of PKX in treated cells.
Conclusion
This application note outlines a robust, multi-step workflow for the high-throughput screening of this compound derivatives to identify novel kinase inhibitors. By emphasizing rigorous assay development, stringent quality control using the Z'-factor, and a systematic hit validation cascade, this protocol provides a reliable framework for researchers in drug discovery. The identified and validated hits can serve as starting points for lead optimization programs, ultimately contributing to the development of new therapeutics.
References
- 1. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 54001-18-2 [chemicalbook.com]
- 9. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 10. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. dovepress.com [dovepress.com]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. assay.dev [assay.dev]
- 20. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 21. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 22. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. marinbio.com [marinbio.com]
- 24. lifescienceglobal.com [lifescienceglobal.com]
Application Notes and Protocols: Reactions of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the reactivity and synthetic utility of 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a key building block in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, offering insights into the nuances of its reactions with common nucleophiles.
Introduction: The Versatility of the Thiazole Moiety
The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. This compound serves as a highly reactive and versatile intermediate for the synthesis of a diverse range of thiazole derivatives, including amides, esters, and thioesters. These derivatives are of significant interest in the development of novel therapeutic agents, including kinase inhibitors and anti-inflammatory compounds.
This guide will delve into the practical aspects of utilizing this acyl chloride in nucleophilic acyl substitution reactions, providing detailed protocols and explaining the rationale behind the chosen experimental conditions.
Preparation of this compound
The starting material, this compound, is typically prepared from its corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis, most commonly achieved by treatment with thionyl chloride or oxalyl chloride.
Protocol: Synthesis of this compound
Materials:
-
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
Procedure:
-
To a solution of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in anhydrous DCM, add an excess of thionyl chloride (typically 2-5 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound is often used in the next step without further purification.
Note: Alternatively, oxalyl chloride in the presence of a catalytic amount of DMF in an anhydrous solvent can be used at room temperature for a milder conversion.
Reactions with Nucleophiles: A Detailed Exploration
The primary mode of reactivity for this compound is nucleophilic acyl substitution. The highly electrophilic carbonyl carbon readily reacts with a variety of nucleophiles, leading to the displacement of the chloride leaving group.
Caption: General scheme of nucleophilic acyl substitution.
Reaction with Amines: Synthesis of Carboxamides
The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carboxamides. These amides are of particular interest in medicinal chemistry due to their potential to form key hydrogen bonding interactions with biological targets.[1]
Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable amide product. A non-nucleophilic base is typically added to neutralize the HCl byproduct.
Caption: Workflow for the synthesis of thiazole carboxamides.
Protocol: General Procedure for Amide Synthesis
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) and TEA (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Nucleophile (Amine) | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | TEA | DCM | 4 | 85-95 |
| Benzylamine | TEA | DCM | 2 | 90-98 |
| Morpholine | DIPEA | THF | 6 | 80-90 |
| Piperidine | TEA | DCM | 3 | 88-96 |
Reaction with Alcohols: Synthesis of Esters
The esterification of this compound with alcohols provides access to the corresponding thiazole-5-carboxylates. These esters can serve as valuable intermediates for further synthetic transformations or as final products with potential biological activity.
Mechanism: Similar to amide formation, the reaction with alcohols follows a nucleophilic acyl substitution pathway. The oxygen of the alcohol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the chloride ion and a proton. A base is often used to scavenge the generated HCl. For less reactive alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.
Protocol: General Procedure for Ester Synthesis
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Pyridine or Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
-
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
Dissolve the alcohol (1.0 eq.), TEA (1.5 eq.), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0°C.
-
Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography.
| Nucleophile (Alcohol) | Base | Catalyst | Solvent | Typical Yield (%) |
| Methanol | Pyridine | None | DCM | 80-90 |
| Ethanol | TEA | DMAP | DCM | 85-95 |
| Isopropanol | TEA | DMAP | Toluene | 75-85 |
| Phenol | Pyridine | DMAP | DCM | 70-80 |
Reaction with Thiols: Synthesis of Thioesters
Thioesters are important functional groups in organic synthesis and are known for their unique reactivity. The reaction of this compound with thiols provides a direct route to 4-methyl-2-phenyl-1,3-thiazole-5-carbothioates.
Mechanism: Thiols are excellent nucleophiles and readily react with acyl chlorides.[2][3][4][5] The reaction mechanism is analogous to that of amines and alcohols, involving a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by the elimination of the chloride ion. A base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to neutralize the HCl byproduct.[6]
Protocol: General Procedure for Thioester Synthesis
Materials:
-
This compound
-
Thiol (e.g., ethanethiol, thiophenol)
-
Triethylamine (TEA) or Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Method A (with TEA): In a round-bottom flask, dissolve the thiol (1.0 eq.) and TEA (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous THF.
-
Stir the reaction at room temperature for 4-12 hours.
-
Method B (with NaH): To a suspension of NaH (1.2 eq.) in anhydrous THF at 0°C, add a solution of the thiol (1.0 eq.) in THF dropwise.
-
Stir the mixture for 30 minutes at 0°C to form the thiolate.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous THF.
-
Stir at room temperature for 2-8 hours.
-
Workup (for both methods): Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude thioester by column chromatography.
| Nucleophile (Thiol) | Base | Solvent | Typical Yield (%) |
| Ethanethiol | TEA | THF | 80-90 |
| Thiophenol | TEA | DCM | 85-95 |
| Benzyl mercaptan | NaH | THF | 82-92 |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze back to the carboxylic acid. All reactions should be carried out under anhydrous conditions using dry solvents and glassware.
-
Purity of Starting Material: The purity of the acyl chloride is crucial for obtaining high yields of the desired product. If the starting carboxylic acid is not fully converted, the unreacted acid can complicate the purification process.
-
Choice of Base: The choice of base is important. For reactions with amines and alcohols, hindered non-nucleophilic bases like TEA or DIPEA are preferred to avoid side reactions. For thiols, a stronger base like NaH can be used to generate the more reactive thiolate.
-
Reaction Monitoring: TLC is an effective tool for monitoring the progress of these reactions. A suitable solvent system should be determined to clearly separate the starting materials from the product.
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of a wide range of thiazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to confidently and efficiently synthesize amides, esters, and thioesters from this versatile intermediate. The resulting compounds have significant potential for applications in drug discovery and materials science.
References
- Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). A new synthesis of 5-arylthiazoles. Synlett, 2006(03), 460-462.
- Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405.
-
Chemistry Stack Exchange. (2023). Thiol vs carboxylic acid reactivity to acyl chlorides? Retrieved from [Link]
-
Khan Academy. (2019). Reactions of thiols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
- Singh, S. P., & Kumar, D. (2014). Reactions of Thiols. In Comprehensive Organic Synthesis II (pp. 1-34). Elsevier.
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiazole from the condensation of acyl amino carbonyl compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aldehyde 27 via integrated thioesterification of acyl chloride 25/Fukuyama reduction of thioester 26 using continuous flow. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Electrochemical reductive cross-coupling of acyl chlorides and sulfinic acids towards the synthesis of thioesters. Green Chemistry.
-
ChemSynthesis. (n.d.). 4-ethyl-2-phenyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
- National Institutes of Health. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4935.
- MDPI. (2016). 3-Ethyl-2-(ethylimino)
- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
- National Institutes of Health. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 1-18.
-
PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Common byproducts in the synthesis of "4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride"
Welcome to the technical support center for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate.[1][2][3] Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and established method involves a two-step process. First, the precursor, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is synthesized, typically via a Hantzsch thiazole synthesis.[4] Subsequently, the carboxylic acid is converted to the target acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Q2: What are the primary byproducts I should expect from the thionyl chloride reaction?
A2: The reaction of a carboxylic acid with thionyl chloride inherently produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[5][6] These are typically removed during workup or under vacuum. The most significant organic byproduct to be aware of is the unreacted starting material, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Q3: My final product seems to be degrading. What is the stability of this compound?
A3: As an acyl chloride, the product is highly reactive and susceptible to hydrolysis. Exposure to atmospheric moisture or residual water in solvents will lead to the formation of the corresponding carboxylic acid. It is crucial to handle the compound under anhydrous conditions and store it in a desiccated environment.
Q4: I'm observing an unexpected chlorinated byproduct. What could it be?
A4: A known side reaction when using thionyl chloride with methyl-substituted heteroaromatic compounds is the chlorination of the methyl group. In this specific synthesis, this could lead to the formation of 4-(chloromethyl)-2-phenyl-1,3-thiazole-5-carbonyl chloride. This occurs especially with prolonged reaction times or elevated temperatures.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Problem 1: Low Yield of the Final Acyl Chloride
| Possible Cause | Suggested Solution |
| Incomplete conversion of the carboxylic acid. | - Ensure an adequate excess of thionyl chloride is used (typically 1.5-2.0 equivalents).- Increase the reaction temperature cautiously, monitoring for the formation of chlorinated byproducts.- Extend the reaction time, following the progress by quenching a small aliquot and analyzing via TLC or LC-MS. |
| Hydrolysis of the product during workup. | - Use anhydrous solvents for all extraction and washing steps.- Minimize the exposure of the reaction mixture and isolated product to the atmosphere.- If an aqueous wash is necessary, perform it quickly with cold, saturated brine and immediately dry the organic layer over a vigorous drying agent (e.g., MgSO₄ or Na₂SO₄). |
| Loss of product during removal of excess thionyl chloride. | - Remove excess thionyl chloride under reduced pressure at a moderate temperature to avoid co-distillation of the product.- A common technique is to add an anhydrous, high-boiling solvent like toluene and co-evaporate it with the residual thionyl chloride. |
Problem 2: Presence of Persistent Impurities in the Final Product
| Impurity | Source | Troubleshooting and Mitigation |
| Unreacted 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | Incomplete reaction with thionyl chloride. | - Drive the reaction to completion as described in Problem 1.- During workup, a careful wash with a very dilute, cold base (e.g., saturated sodium bicarbonate solution) can remove the acidic starting material. This must be done quickly to minimize hydrolysis of the acyl chloride.[7][8] |
| 4-(Chloromethyl)-2-phenyl-1,3-thiazole-5-carbonyl chloride | Side reaction with thionyl chloride. | - Avoid excessive heating and prolonged reaction times.- Use the minimum necessary amount of thionyl chloride.- Purification by column chromatography may be necessary to separate this byproduct, though it can be challenging due to the reactivity of the acyl chloride. |
| Isomeric thiazole byproducts (e.g., 2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl chloride) | Impurities from the initial Hantzsch synthesis of the carboxylic acid precursor. | - Optimize the Hantzsch synthesis to favor the desired regioisomer. Reaction conditions, such as pH, can influence the outcome.[9]- Purify the precursor carboxylic acid thoroughly before converting it to the acyl chloride. Recrystallization is often effective. |
| Byproducts from starting materials of the Hantzsch synthesis (e.g., ethyl 4-chloroacetoacetate) | Impurities in the commercially sourced or synthesized starting materials for the precursor.[10][11] | - Use high-purity starting materials for the Hantzsch synthesis.- If synthesizing your own ethyl 2-chloroacetoacetate, be aware of the potential for the 4-chloro isomer as a byproduct and purify accordingly.[10][11] |
Experimental Workflow & Methodologies
Synthesis of this compound from its Carboxylic Acid
Objective: To convert 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid to the corresponding acyl chloride using thionyl chloride.
Materials:
-
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
-
Add anhydrous toluene to the flask.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred suspension at room temperature. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (quench an aliquot with methanol to form the methyl ester for analysis).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated.
-
The resulting crude this compound is often used in the next step without further purification. If purification is necessary, it can be attempted by distillation under high vacuum or by careful column chromatography on silica gel using anhydrous solvents.
Visualizing the Synthesis and Potential Byproducts
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl-chloride; 4-Methyl-2-phenyl-thiazole-5-carbonyl chloride; TD8059 | Chemrio [chemrio.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethyl 2-chloroacetoacetate | 609-15-4 | FE36663 [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Page loading... [wap.guidechem.com]
- 11. CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Welcome to the technical support guide for the purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride. As a key intermediate in pharmaceutical synthesis, obtaining this compound in high purity is critical for the success of subsequent reactions.[1][2] This guide, structured in a question-and-answer format, provides field-proven insights and detailed protocols to help you navigate the common challenges associated with purifying this reactive acyl chloride.
Section 1: Understanding the Crude Reaction Mixture
The first principle of effective purification is to understand what you are trying to separate. This compound is typically synthesized by treating its corresponding carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3][4] This process, while effective, results in a crude mixture containing several components that must be addressed.
The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group.[5][6][7] A subsequent nucleophilic attack by a chloride ion yields the desired acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][8]
Typical Reaction Scheme & Impurities
Caption: Synthesis workflow leading to the crude product mixture.
Table 1: Profile of Components in a Typical Crude Reaction Mixture
| Component | Role | Boiling Point (°C) | Key Characteristics & Removal Strategy |
| This compound | Product | High (Predicted >300) | Thermally sensitive; non-volatile. Purify via recrystallization or high-vacuum distillation. |
| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | Impurity | High (Non-volatile) | Main non-volatile impurity. Removed by recrystallization or distillation of the product.[9][10] |
| Thionyl Chloride (SOCl₂) ** | Impurity | 76 | Volatile; corrosive. Removed by vacuum distillation, often with an azeotropic chase using toluene.[11][12] |
| Hydrogen Chloride (HCl) & Sulfur Dioxide (SO₂) ** | Byproduct | -85 (HCl), -10 (SO₂) | Gaseous; acidic. Evolve during reaction and are removed via a gas trap (e.g., NaOH scrubber).[8][13] |
| Solvent (e.g., Toluene) | Medium | 111 | Volatile. Removed by vacuum distillation. |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Q1: How do I effectively remove excess thionyl chloride (SOCl₂) after the reaction?
Answer: Complete removal of excess thionyl chloride is crucial as it can interfere with subsequent steps. The standard and most effective method is vacuum distillation.[11]
-
Causality: Thionyl chloride has a relatively low boiling point (76 °C) compared to your product, making it easily separable under reduced pressure.[3]
-
Expert Tip: To remove the final traces, perform an azeotropic distillation. After distilling the bulk of the SOCl₂, add anhydrous toluene to the flask and distill again under vacuum. This "chase" effectively removes residual SOCl₂ that may not come off easily on its own.[11][12] Always use a vacuum pump protected by a cold trap and an alkaline scrubber (NaOH solution) to neutralize the corrosive vapors.[11]
Q2: My crude product contains a lot of unreacted starting material (carboxylic acid). How do I remove it?
Answer: This is the most common purification challenge. Since the starting acid and the product are both relatively non-volatile, a physical separation method is required. Do not attempt to wash with an aqueous base (e.g., NaHCO₃ solution), as this will rapidly hydrolyze your reactive acyl chloride product back to the starting material.[10]
The best approach depends on the physical state of your product:
-
If the product is a solid: Recrystallization is the preferred method. It is highly effective at excluding the carboxylic acid impurity.
-
If the product is a high-boiling liquid or oil: High-vacuum distillation (e.g., using a Kugelrohr apparatus) is necessary. The acyl chloride will distill, leaving the non-volatile carboxylic acid behind.
Q3: My purified product seems to be degrading back to the carboxylic acid over time. How can I prevent this?
Answer: This indicates hydrolysis due to moisture exposure. Acyl chlorides are highly susceptible to reaction with water.[10]
-
Root Cause: The issue stems from improper handling or storage. All glassware must be rigorously dried (oven or flame-dried), and all solvents must be anhydrous. The purification should be conducted under an inert atmosphere (nitrogen or argon) if possible.[14]
-
Storage Protocol: The purified this compound must be stored in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap) under an inert atmosphere. For long-term storage, place it inside a desiccator in a refrigerator or freezer.[15]
Q4: Can I use column chromatography to purify this acyl chloride?
Answer: This is strongly discouraged and should only be considered as a last resort.
-
Scientific Rationale: Standard silica gel is acidic and contains adsorbed water, which will readily decompose the acyl chloride on the column, leading to very low or zero yield.[12][16] Even with neutral alumina, the risk of hydrolysis remains high.
-
If you must try: Use a dry-packed column of neutral alumina (deactivated by adding a small percentage of water and equilibrating, then used with anhydrous eluents). The process must be performed very quickly. However, recrystallization or distillation is almost always a superior method.[14]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound?
Answer: There is no single "best" method; the choice depends on the physical properties of your product and the nature of the impurities. The following decision tree provides a guide.
Caption: Decision tree for selecting a purification method.
Q2: How can I confirm the purity and identity of my final product?
Answer: Direct analysis can be challenging due to the compound's reactivity.[12] A multi-pronged approach is best:
-
¹H NMR Spectroscopy: This is the most direct method. Dissolve a small sample in an anhydrous NMR solvent (e.g., CDCl₃). The key indicator of success is the disappearance of the broad carboxylic acid proton (-COOH) peak and characteristic shifts of protons near the new carbonyl chloride group.
-
FT-IR Spectroscopy: Look for the characteristic C=O stretch of an acyl chloride, which typically appears at a higher frequency (around 1780-1815 cm⁻¹) than the corresponding carboxylic acid C=O stretch.
-
Analysis via Derivatization: This is a highly reliable method. Quench a small, pure sample of your acyl chloride with a nucleophile like anhydrous methanol or benzylamine.[12] This creates a stable methyl ester or benzylamide derivative, which can be easily and accurately analyzed by TLC, GC-MS, or HPLC without risk of decomposition.[9][12]
Section 4: Key Experimental Protocols
Caution: All operations should be carried out in a well-ventilated fume hood. Acyl chlorides and thionyl chloride are corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Protocol 1: Removal of Excess Thionyl Chloride
-
Once the reaction is deemed complete, assemble a simple distillation apparatus connected to a vacuum pump via a cold trap (e.g., dry ice/acetone bath) and an alkali trap.
-
Apply vacuum gradually and warm the reaction flask gently (e.g., in a water bath at 40-50 °C) to distill the bulk of the excess thionyl chloride.[11]
-
Release the vacuum with an inert gas (N₂ or Ar).
-
Add a volume of anhydrous toluene approximately equal to the volume of the crude residue.
-
Re-apply the vacuum and distill off the toluene. The residue, free of thionyl chloride, is now ready for further purification.
Protocol 2: Purification by Recrystallization
-
Gently warm the crude product (after SOCl₂ removal) in a minimal amount of a suitable anhydrous solvent (e.g., Toluene).
-
Once dissolved, add a non-polar co-solvent (e.g., anhydrous Hexanes or Petroleum Ether) dropwise until the solution becomes faintly turbid.
-
If turbidity persists, add a few drops of the first solvent (Toluene) to redissolve it.
-
Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator or freezer to maximize crystal formation.
-
Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter funnel).
-
Wash the crystals sparingly with a small amount of cold, anhydrous hexanes.
-
Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry, 39(8), 940–944.
-
ACS Publications. (n.d.). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. Retrieved from [Link]
- Margosis, M., & Tanner, J. T. (1972). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. Journal of Pharmaceutical Sciences, 61(6), 936-938.
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
ResearchGate. (2016, May 13). How to remove thionyl chloride after reaction?. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]
-
Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Journal of Chromatographic Science. (n.d.). Gas Chromatography of Acid Chlorides. Oxford Academic. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- Zuffanti, S. (1948). Preparation of acyl chlorides with thionyl chloride.
- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
- Google Patents. (n.d.). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
-
Molecules. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2020). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Retrieved from [Link]
- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
ResearchGate. (2016, March 5). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. Retrieved from [Link]
-
MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
Sources
- 1. This compound | 54001-18-2 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [chemistrysteps.com]
- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. academic.oup.com [academic.oup.com]
- 10. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
An in-depth guide to synthesizing 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a crucial intermediate in pharmaceutical development. This technical support center provides detailed troubleshooting, frequently asked questions, and optimized protocols to enhance yield and purity.
Welcome, researchers and drug development professionals. This guide is designed to function as a dedicated technical support resource for the multi-step synthesis of this compound. As your Senior Application Scientist, I've structured this document to address the practical challenges and nuanced chemical principles you'll encounter. Our focus is on causality—understanding why a particular step is taken—to empower you to troubleshoot effectively and improve your synthetic outcomes.
The synthesis is typically approached in three main stages:
-
Hantzsch Thiazole Synthesis: Formation of the core thiazole ring system, yielding an ester precursor.
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid.
-
Chlorination: Conversion of the carboxylic acid to the final, highly reactive acyl chloride.
Below, we will dissect each stage, providing solutions to common problems and answering frequently asked questions.
Overall Synthetic Workflow
The complete transformation from starting materials to the final acyl chloride is outlined below. Each step presents unique challenges that we will address in the subsequent sections.
Caption: Overall 3-stage synthesis workflow.
Stage 1: Hantzsch Thiazole Synthesis of the Ester Precursor
The foundational step is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide to form the thiazole ring.[1] This reaction is generally robust but can be prone to low yields if conditions are not optimized.[2]
Troubleshooting Guide: Stage 1
Q: My reaction yield is very low, or I'm recovering mostly starting materials. What went wrong?
A: This is a common issue often traced back to reaction kinetics or conditions.[3] Here are the primary factors to investigate:
-
Insufficient Heat: While some Hantzsch syntheses can proceed at room temperature, many require thermal energy to overcome the activation barrier for cyclization.[4] If you are running the reaction at room temperature, try gentle heating to 40-60 °C. For many substrates, refluxing in ethanol is the standard and most effective condition.[5]
-
Reaction Time: The condensation and subsequent cyclization may be slower than anticipated. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials persist, extend the reflux time.
-
Solvent Choice: The polarity of the solvent is critical. Alcohols like ethanol or methanol are standard because they effectively solvate the reactants and intermediates.[4] In some cases, using a mixture of ethanol and water can improve yields.[6]
Q: My TLC plate shows multiple spots, indicating significant byproduct formation. How can I improve selectivity?
A: Byproduct formation often stems from side reactions of the highly reactive starting materials.
-
Purity of Starting Materials: Ensure your α-haloketone (ethyl 2-chloroacetoacetate) is free from di-halogenated impurities and that your thioamide (benzthioamide) has not degraded.
-
Controlling pH: The Hantzsch synthesis is typically performed under neutral or slightly acidic conditions. If the reaction medium becomes too basic, the α-haloketone can undergo self-condensation or other side reactions. The reaction naturally produces HX (in this case, HCl), which can protonate the product.[7] The final workup usually involves neutralization with a mild base like sodium carbonate to precipitate the product.[5]
FAQs: Stage 1
Q: Is a catalyst necessary for this reaction?
A: For the standard Hantzsch synthesis between an α-haloketone and a thioamide, a catalyst is generally not required.[8] The reaction proceeds thermally. However, for multi-component variations of this synthesis, catalysts like silica-supported tungstosilisic acid have been used to improve efficiency.[6]
Q: How do I properly work up the reaction?
A: The product, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, is often poorly soluble in aqueous solutions.[5] The standard procedure involves cooling the reaction mixture and then pouring it into a dilute aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate.[4][7] This neutralizes the acidic byproduct (HCl) and causes the thiazole product to precipitate. The solid can then be collected by filtration, washed with water, and dried.
Optimized Protocol: Stage 1
| Parameter | Recommended Value | Rationale |
| Solvent | Absolute Ethanol | Excellent solubility for reactants; appropriate boiling point for reflux. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclization without degrading products.[4] |
| Stoichiometry | 1.0 eq. α-haloketone, 1.1-1.5 eq. Thioamide | A slight excess of the thioamide can help drive the reaction to completion.[7] |
| Monitoring | TLC (e.g., 3:1 Hexane:Ethyl Acetate) | Visually track the consumption of starting materials. |
| Work-up | Pour into 5% Na₂CO₃ (aq) | Neutralizes acid and precipitates the final product for easy isolation.[5] |
Stage 2: Saponification to the Carboxylic Acid
This stage involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to its corresponding carboxylic acid, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. This is a standard transformation, but incomplete reaction or difficult work-up can occur.
Troubleshooting Guide: Stage 2
Q: My hydrolysis reaction is incomplete, and I still see the starting ester on my TLC.
A: Incomplete hydrolysis is usually due to insufficient base or reaction time.
-
Stoichiometry of Base: Ensure at least one full equivalent of NaOH is used. A slight excess (e.g., 1.2-1.5 equivalents) is often recommended to ensure the reaction goes to completion.
-
Reaction Time & Temperature: While this reaction often proceeds smoothly at room temperature, gentle heating (e.g., 40-50 °C) can accelerate the process. A typical duration is 4 hours at room temperature, but it should be monitored by TLC until the starting ester spot has completely disappeared.[9]
-
Solvent System: Using a co-solvent like methanol or ethanol with aqueous NaOH helps to solubilize the organic ester, facilitating its interaction with the hydroxide ions.[9]
Q: I'm having trouble precipitating my carboxylic acid product during the acidic work-up.
A: The carboxylic acid should precipitate when the reaction mixture is acidified. If it doesn't, consider the following:
-
Final pH: Ensure the pH is sufficiently acidic. Adjust the pH to between 3 and 5 with a 1N HCl solution.[10] Check the pH with litmus paper or a pH meter.
-
Concentration: If the product is too dilute, it may remain in solution. If the reaction was run in a large volume of solvent, first remove the organic solvent (e.g., methanol) via rotary evaporation before acidification.[9]
-
Salting Out: If the product has some water solubility, adding saturated sodium chloride (brine) can decrease its solubility and promote precipitation.
FAQs: Stage 2
Q: Why use NaOH instead of another base?
A: Sodium hydroxide is a strong, inexpensive, and highly effective base for saponification. Lithium hydroxide (LiOH) is also used, sometimes under milder conditions, but NaOH is sufficient for this robust ester.[11]
Q: What is the purpose of washing the final solid product with water?
A: Washing the filtered carboxylic acid with cold water is crucial to remove any inorganic salts (like NaCl) that are formed during the neutralization step. This ensures a pure product for the next stage.
Optimized Protocol: Stage 2
-
Dissolution: Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 eq.) in methanol.
-
Hydrolysis: Slowly add an aqueous solution of 2N sodium hydroxide (1.5 eq.) at room temperature.
-
Reaction: Stir the mixture for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1N HCl with stirring until the pH reaches ~4-5.
-
Isolation: Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo.
Stage 3: Conversion to the Acyl Chloride
This final step is the most sensitive. The carboxylic acid is converted to the highly reactive this compound using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[12] The product is moisture-sensitive and requires careful handling.
Troubleshooting Guide: Stage 3
Q: My reaction seems to have failed. How can I confirm the formation of the acyl chloride?
A: Acyl chlorides are highly reactive and often hydrolyze back to the carboxylic acid on a standard silica TLC plate, making TLC an unreliable method for monitoring.[13]
-
Quench Test: A better method is to take a small aliquot of the reaction mixture and quench it with a nucleophile like methanol or benzylamine. Then, run a TLC of the quenched sample. The appearance of a new spot corresponding to the methyl ester or the benzylamide, and the disappearance of the starting carboxylic acid, confirms the formation of the acyl chloride.[14]
-
Spectroscopic Analysis: A crude ¹H NMR can be taken (if the excess SOCl₂ is removed), but IR spectroscopy is often more telling. Look for the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (~1750-1800 cm⁻¹) characteristic of an acyl chloride.
Q: The final product is a dark oil or tar instead of a solid. What happened?
A: Dark coloration suggests decomposition, often caused by excessive heat or impurities.
-
Temperature Control: While refluxing in thionyl chloride is a standard procedure, the temperature should not be excessive. Refluxing neat SOCl₂ occurs around 76 °C.[15] Overheating can cause degradation of the sensitive thiazole ring.
-
Moisture Contamination: The starting carboxylic acid and all glassware must be scrupulously dry.[13] Any moisture will react with the thionyl chloride and the acyl chloride product, leading to side reactions and impurities. Flame-dry all glassware under vacuum or an inert atmosphere before use.
FAQs: Stage 3
Q: Do I need to use a solvent with thionyl chloride?
A: The reaction can be run using thionyl chloride both as the reagent and the solvent (neat).[16] This is often preferred as it simplifies work-up. Alternatively, an inert, high-boiling solvent like toluene or dichloromethane (DCM) can be used, which can help with temperature control.[15]
Q: How do I remove the excess thionyl chloride after the reaction?
A: Excess thionyl chloride (b.p. 76 °C) must be removed before using the acyl chloride in a subsequent step. This is typically done by distillation under reduced pressure.[16] To ensure all traces are gone, it is common practice to add an anhydrous solvent like toluene and re-evaporate it (azeotropic removal) two or three times.[14] Caution: Thionyl chloride is corrosive and will damage standard vacuum pump oil. Use a liquid nitrogen or dry ice/acetone trap and an acid vapor trap (e.g., a bubbler with NaOH solution) to protect the pump.[14]
Q: Can I purify the acyl chloride?
A: Purification is challenging due to the compound's reactivity.[17] Column chromatography on silica gel is generally not feasible as the product will decompose.[13] The best practice is to use the crude product directly in the next step after carefully removing all excess thionyl chloride.[14] If purification is absolutely necessary, high-vacuum distillation or recrystallization from a non-polar, anhydrous solvent like hexanes may be possible, but this is highly substrate-dependent.[18]
Mechanism & Protocol: Stage 3
The reaction proceeds via the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[19][20] A subsequent nucleophilic attack by the chloride ion yields the acyl chloride and gaseous byproducts SO₂ and HCl.[21][22]
Caption: Reaction mechanism for acyl chloride formation.
Optimized Protocol: Stage 3
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the dry 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1 eq.).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, 5-10 eq., acting as solvent) via a syringe. A reflux condenser fitted with a drying tube (CaCl₂) should be attached.
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (using appropriate traps). Add anhydrous toluene and evaporate again under reduced pressure. Repeat this step twice to ensure complete removal.
-
Product: The resulting crude this compound is typically used immediately in the next reaction without further purification.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
El-Sayed, N. N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 101. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 19(9), 13956–13972. Retrieved from [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Socratic. (2011). What's one disadvantage of using acyl chlorides in preparation of esters?. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]
-
Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
-
Wang, X., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Letters in Organic Chemistry, 4(2), 126-128. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, February 10). Preparations and Reactions of Acyl Chlorides [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (2018). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. Retrieved from [Link]
-
ChemUniverse. (n.d.). 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID [Q04216]. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]
-
ResearchGate. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 10. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 16. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thestudentroom.co.uk [thestudentroom.co.uk]
- 18. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 19. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 20. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. youtube.com [youtube.com]
Stability issues of "4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" in solution
Welcome to the technical support guide for 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS: 54001-18-2).[1][2] This document serves as a resource for researchers, chemists, and drug development professionals to address common stability issues and handling questions encountered during its use. The information provided is designed to explain the chemical principles behind its reactivity and offer practical, field-tested solutions to ensure experimental success.
The primary challenge in working with this compound is not the thiazole core, which is relatively stable, but the highly reactive acyl chloride functional group.[3][4] This group dictates the compound's stability, handling requirements, and reactivity profile. Understanding its behavior is paramount to its successful application in synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I've noticed that my container of this compound produces white fumes upon opening, and my starting material shows a new impurity by TLC/LCMS over time. What is happening?
A: This is the most common issue and is caused by hydrolysis. Acyl chlorides are among the most reactive derivatives of carboxylic acids and react readily with water, including ambient moisture in the air.[3][5][6] The fuming you observe is hydrogen chloride (HCl) gas being released as the acyl chloride reacts with water vapor to form its corresponding carboxylic acid, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.[5][6] This hydrolysis is often rapid and is the primary degradation pathway.[7]
Root Cause Analysis:
-
Exposure to Air: Even brief exposure to a humid environment can initiate hydrolysis on the surface of the solid or in solution.[8]
-
Improper Storage: Storing the compound in a poorly sealed container allows continuous ingress of atmospheric moisture.
-
Use of Non-Anhydrous Solvents: Dissolving the compound in a solvent that has not been rigorously dried will lead to rapid degradation.
Corrective Actions:
-
Strict Anhydrous Technique: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon), preferably in a glovebox.[9]
-
Proper Storage: Keep the container tightly sealed with parafilm or electrical tape around the cap seam and store it in a desiccator with a functional desiccant.[8][10]
-
Immediate Use: Prepare solutions immediately before use and for only the quantity required for the experiment.[9]
Q2: My acylation reaction with an alcohol is giving a very low yield. I dissolved the acyl chloride in dichloromethane (DCM) and let it stir for an hour before adding my alcohol. What could be the problem?
A: The likely cause is the premature degradation of the acyl chloride. While DCM is a suitable aprotic solvent, its stability in solution is finite and highly dependent on the experimental conditions.
Potential Failure Points:
-
Solvent Purity: The DCM may not have been sufficiently anhydrous. Trace water in the solvent will hydrolyze the acyl chloride before your nucleophile (the alcohol) is added.
-
Atmospheric Contamination: If the reaction vessel was not adequately purged with an inert gas, moisture from the air could have entered and degraded the reagent.
-
Extended Stir Time: Leaving the acyl chloride in solution for an extended period, even in a good solvent, increases the probability of it reacting with trace impurities. Acyl chlorides are best used immediately after being dissolved.[3][9]
Troubleshooting Protocol:
-
Ensure Solvent Quality: Use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system.
-
Optimize Reaction Setup: Flame-dry all glassware under vacuum and backfill with an inert gas. Maintain a positive pressure of inert gas throughout the experiment.
-
Modify Addition Order: Dissolve your alcohol and a non-nucleophilic base (see Q4) in the anhydrous solvent first. Then, add the solid this compound or a freshly prepared solution of it dropwise to the reaction mixture. This ensures the intended nucleophile is immediately available for the reaction.
Q3: What is the primary degradation product, and how can I identify it?
A: The primary degradation product is the corresponding carboxylic acid: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS: 33763-20-1).[11]
Identification Methods:
-
TLC: The carboxylic acid is significantly more polar than the acyl chloride. It will have a much lower Rf value on a normal-phase silica plate.
-
¹H NMR: The most telling sign is the appearance of a broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH).
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch.
-
Mass Spectrometry: The mass of the carboxylic acid (C₁₁H₉NO₂S, MW: 235.26) will be detected instead of or in addition to the acyl chloride (C₁₁H₈ClNOS, MW: 237.71).[1]
Diagram: Primary Degradation Pathway (Hydrolysis)
The diagram below illustrates the nucleophilic acyl substitution reaction with water, which is the most common stability issue.
Caption: Hydrolysis of the acyl chloride to its carboxylic acid.
Experimental Protocols & Data
Protocol 1: Recommended Storage and Handling
This protocol ensures the longevity and purity of your reagent.
-
Receiving: Upon receipt, inspect the container seal. If it appears compromised, the reagent's quality may be suspect.
-
Storage Environment: Store the tightly sealed container inside a secondary container within a desiccator charged with a fresh, active desiccant (e.g., Drierite).[8][10] Place the desiccator in a cool, dry, and well-ventilated area away from incompatible materials like alcohols, amines, and strong bases.[5][10]
-
Dispensing: Whenever possible, perform all dispensing operations inside a glovebox or glove bag under a positive pressure of nitrogen or argon.
-
Weighing: If a glovebox is unavailable, weigh out the required amount quickly. Have all necessary equipment ready to minimize air exposure. It is advisable to take a slightly larger amount into a separate vial, reseal the main stock bottle immediately, and then work with the smaller quantity.[9]
-
Resealing: After dispensing, flush the headspace of the stock bottle with inert gas before tightly resealing. Wrap the cap and neck of the bottle with parafilm for an extra barrier against moisture.
Solvent Compatibility Guide
The choice of solvent is critical for solution stability. The acyl chloride functional group is highly electrophilic and will react with any protic or nucleophilic solvent.[3][12]
| Solvent Class | Examples | Compatibility | Rationale for Incompatibility |
| Recommended | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile, 1,4-Dioxane | Good (if anhydrous) | Aprotic and relatively non-polar. Must be rigorously dried before use. |
| Unsuitable | Water, Methanol, Ethanol, Isopropanol | Highly Incompatible | Protic solvents that act as nucleophiles, leading to rapid formation of the carboxylic acid or corresponding ester.[7][12] |
| Unsuitable | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Use with Caution | Can contain water impurities. While aprotic, they are highly polar and hygroscopic, making anhydrous conditions difficult to maintain. |
| Unsuitable | Amines (e.g., Triethylamine as solvent) | Highly Incompatible | Primary and secondary amines are strong nucleophiles that will react to form amides.[4][7] |
Diagram: General Workflow for Acylation Reactions
To ensure reproducibility and high yields, a systematic, self-validating workflow should be followed.
Caption: Recommended workflow for using the acyl chloride reagent.
References
- Benchchem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
- Yadav, M. R., et al. (2015). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- Boole, R. (2025). Acyl chlorides and alcohols. Save My Exams.
- Carroll, C. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.
- Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
- Reddit. (2023). Acetyl Chloride Storage.
- ChemicalBook. (2022). This compound.
- ChemicalBook. (n.d.). This compound synthesis.
- PMC. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- ChemicalBook. (2025). 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 54001-18-2 [chemicalbook.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. savemyexams.com [savemyexams.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. wcu.edu [wcu.edu]
- 11. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 12. savemyexams.com [savemyexams.com]
Technical Support Center: Acylation Reactions with 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride in acylation reactions. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental challenges, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the acylation reaction. Each issue is analyzed from a mechanistic standpoint, followed by actionable solutions.
Problem 1: Low to No Product Yield
Question: I am performing an acylation reaction with this compound and an amine/alcohol, but I'm observing a very low yield of my desired amide/ester. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this acylation reaction can stem from several factors, primarily related to the stability of the starting material and the reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Hydrolysis of the Acyl Chloride: this compound is an acyl chloride and, like most acyl chlorides, is highly susceptible to hydrolysis.[1][2] Trace amounts of water in your reaction setup, solvents, or reagents can rapidly convert the acyl chloride to the unreactive 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.[3]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
High-Purity Reagents: Ensure your amine or alcohol reactant is free of water.
-
-
-
Inadequate Reaction Temperature: The reaction temperature can significantly influence the rate of reaction. While many acylations proceed readily at room temperature, some less nucleophilic amines or alcohols may require gentle heating to overcome the activation energy.[5] Conversely, excessive heat can lead to decomposition and side reactions.
-
Solution:
-
Optimize Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is sluggish (monitored by TLC), consider gentle heating (e.g., 40-50 °C).
-
-
-
Steric Hindrance: If your amine or alcohol is sterically bulky, the approach to the electrophilic carbonyl carbon of the acyl chloride may be hindered, slowing down the reaction rate.
-
Solution:
-
Prolonged Reaction Time: Allow the reaction to stir for an extended period (e.g., 12-24 hours) and monitor its progress.
-
Use of a Catalyst: For sterically hindered or less reactive substrates, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[]
-
-
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution:
-
Slight Excess of Nucleophile: Using a slight excess (1.1-1.2 equivalents) of the amine or alcohol can help drive the reaction to completion.
-
Base Stoichiometry: When reacting with an amine salt or to scavenge the HCl byproduct, ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are used.[7] One equivalent to neutralize the HCl byproduct and one to free the amine if it is a salt.
-
-
A systematic approach to optimizing your reaction conditions is crucial. Consider the following experimental workflow:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Multiple Products/Impurities
Question: My reaction is producing the desired product, but I'm also seeing significant side products in my TLC and NMR analysis. What are these impurities and how can I minimize their formation?
Answer:
The formation of multiple products can be attributed to side reactions involving the starting materials or the product itself. Here are some common scenarios:
-
Unreacted Starting Material: As discussed in the low yield section, incomplete reaction is a common issue.
-
Solution: Refer to the troubleshooting steps for low yield to drive the reaction to completion.
-
-
Hydrolysis Product: The presence of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a strong indicator of moisture contamination.[8]
-
Solution: Strict adherence to anhydrous techniques is essential.
-
-
Side Reactions on the Thiazole Ring: While the acyl chloride is the most reactive site, under certain conditions, the thiazole ring itself can undergo reactions. The thiazole ring is an electron-rich heterocycle and can be susceptible to electrophilic attack, though the carbonyl group at the 5-position is deactivating.[9]
-
Solution:
-
Mild Reaction Conditions: Avoid overly harsh conditions such as high temperatures or the use of strong Lewis acids unless a Friedel-Crafts type reaction is intended.
-
Control of pH: Maintain a neutral or slightly basic medium to prevent acid-catalyzed side reactions on the thiazole ring.
-
-
-
Reaction with the Base: If a nucleophilic base like pyridine is used in excess, it can potentially react with the acyl chloride.
-
Solution: Opt for a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).
-
The following table summarizes potential impurities and their likely sources:
| Impurity | Likely Cause | Suggested Action |
| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | Hydrolysis of the acyl chloride | Ensure strictly anhydrous conditions. |
| Unreacted amine/alcohol | Incomplete reaction | Increase reaction time, temperature, or use a catalyst. |
| Poly-acylated product (if nucleophile has multiple reactive sites) | Incorrect stoichiometry | Use a protecting group strategy or adjust the stoichiometry. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and handling of this compound and its reactions.
Q1: How should I store this compound?
A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator is recommended for long-term storage.
Q2: What is the mechanism of the acylation of an amine with this compound?
A2: The reaction proceeds via a nucleophilic addition-elimination mechanism.[10] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.[11]
Caption: Mechanism of amide formation.
Q3: Can I use this compound in a Friedel-Crafts acylation reaction?
A3: Yes, this acyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl moiety onto an aromatic ring. However, there are important considerations:
-
Substrate Reactivity: The aromatic substrate must be activated or at least as reactive as a mono-halobenzene. Highly deactivated rings (e.g., nitrobenzene) will not react.[5][12]
-
Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl₃) is required, typically in stoichiometric amounts because the product ketone can form a complex with the catalyst.[4]
-
Anhydrous Conditions: Friedel-Crafts reactions are extremely sensitive to moisture, which deactivates the Lewis acid catalyst.[5]
Q4: How do I monitor the progress of my acylation reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting materials (acyl chloride and amine/alcohol). The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicates the reaction is progressing. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q5: What is the best way to purify the final acylated product?
A5: The purification method will depend on the properties of your product.
-
Extraction: A standard aqueous workup is often the first step to remove water-soluble byproducts and excess base.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system is an effective purification method.[13]
-
Column Chromatography: For liquid products or to separate closely related impurities, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is a common eluent system.
Experimental Protocols
General Protocol for Amide Synthesis
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF).
-
Addition: Cool the solution to 0 °C. Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.
References
-
Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. 2024. Available from: [Link]
-
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. 2025. Available from: [Link]
-
Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Available from: [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]
-
The Organic Chemistry Tutor. Acyl Chlorides - formation and hydrolysis mechanism. 2025. Available from: [Link]
-
Chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Available from: [Link]
-
Chemguide. the preparation of amides. Available from: [Link]
-
Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Available from: [Link]
-
Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. Available from: [Link]
-
Chemistry Student. How Do Acyl Chlorides Form Primary and Secondary Amides? 2025. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]
-
ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. 2025. Available from: [Link]
-
StudySmarter. Amide Formation: Mechanism & Acyl Chloride. 2023. Available from: [Link]
-
Chemguide. 33.3 Acyl chlorides | CIE A-Level Chemistry. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Pearson. What is a common issue encountered during Friedel-Crafts alkylation? Available from: [Link]
-
Quora. What can be done to increase the yield of a reaction even if the reaction does not go to completion? 2021. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. Available from: [Link]
-
Thiazole. Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. 2018. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
- Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. 2021. Available from: [Link]
-
MDPI. Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Available from: [Link]
-
ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. 2025. Available from: [Link]
-
National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
Journal of the American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. 2025. Available from: [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. savemyexams.com [savemyexams.com]
- 11. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride with Amines
Welcome to the technical support center for the utilization of 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride in amine acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of novel therapeutics.[1][2][3] Its reaction with primary and secondary amines to form the corresponding N-substituted carboxamides is a fundamental transformation in medicinal chemistry.[4] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[5] While this reaction is generally robust, the presence of the thiazole ring and the inherent reactivity of the acyl chloride can lead to specific side reactions and challenges. This guide will provide you with the necessary insights to anticipate, troubleshoot, and overcome these potential hurdles.
Troubleshooting Guide
This section addresses common issues encountered during the reaction of this compound with amines. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am not observing the formation of my desired amide product, or the yield is significantly lower than expected. What could be the cause?
A: Low or no product yield is a common issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions.
Potential Causes & Solutions:
-
Poor Quality of this compound: The acyl chloride is highly susceptible to hydrolysis. Exposure to moisture in the air or in solvents will convert it to the unreactive carboxylic acid.
-
Solution:
-
Use freshly prepared or properly stored acyl chloride. If preparing it yourself from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride, ensure the reaction goes to completion and the excess chlorinating agent is thoroughly removed under anhydrous conditions.[6][7]
-
Store the acyl chloride under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
-
Characterize your acyl chloride before use by IR spectroscopy (look for a strong C=O stretch around 1750-1780 cm⁻¹) to confirm its integrity.
-
-
-
Inactive Amine: The nucleophilicity of the amine is crucial for the reaction.
-
Solution:
-
Check the purity of your amine. Impurities can interfere with the reaction.
-
For poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a catalyst such as 4-dimethylaminopyridine (DMAP) to activate the acyl chloride.
-
Increase the reaction temperature, but monitor for potential decomposition.
-
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.
-
Solution:
-
Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).
-
Ensure your solvent is dry by using a solvent purification system or by drying it over appropriate drying agents.
-
-
-
Steric Hindrance: Bulky substituents on either the amine or near the acyl chloride can hinder the nucleophilic attack.
-
Solution:
-
Prolong the reaction time and/or increase the temperature.
-
Consider using a less hindered analogue if possible.
-
-
Issue 2: Formation of Multiple Products/Impurity Profile
Q: My reaction mixture shows multiple spots on TLC, or my final product is impure. What are the likely side products and how can I avoid them?
A: The formation of side products is often a result of competing reaction pathways or the presence of impurities.
Potential Side Products & Formation Mechanisms:
-
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid: This is the hydrolysis product of the starting acyl chloride.
-
Cause: Presence of water in the reaction.
-
Solution: Adhere to strict anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere.
-
-
Double Acylation of Primary Amines: Primary amines can react with two equivalents of the acyl chloride to form a diacyl-substituted product.
-
Cause: Using an excess of the acyl chloride or a highly reactive primary amine.
-
Solution:
-
Use a slight excess of the amine. A 1.1 to 1.5 molar excess of the amine is often sufficient.
-
Add the acyl chloride slowly to the solution of the amine to maintain a low concentration of the acylating agent.
-
-
-
Side Reactions Involving the Thiazole Ring: While the thiazole ring is generally stable, under certain conditions, it can participate in side reactions.
-
Deprotonation at C2: The proton at the C2 position of the thiazole ring can be acidic and may be removed by a strong base, leading to undesired reactions.[6]
-
Solution: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or proton sponge if a strong base is required for other reasons. For most standard acylations, a tertiary amine like triethylamine (TEA) is sufficient to scavenge the HCl byproduct without causing deprotonation.
-
-
Electrophilic Attack on the Phenyl Ring: While the acyl chloride is the primary electrophile, under harsh conditions or with highly activated anilines, electrophilic aromatic substitution on the phenyl ring of the thiazole or the amine could theoretically occur. This is generally not a major concern under standard acylation conditions.
-
Troubleshooting Workflow for Impure Reactions
Caption: Troubleshooting workflow for an impure reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for this reaction?
A1: A non-nucleophilic tertiary amine is the ideal choice to scavenge the HCl generated during the reaction. Triethylamine (TEA) is commonly used and is generally sufficient. For reactions with sensitive substrates or to minimize side reactions, a more hindered base like diisopropylethylamine (DIPEA) can be advantageous.
Q2: Can I use a primary or secondary amine as the base?
A2: No, primary and secondary amines are nucleophilic and will compete with your substrate amine in reacting with the acyl chloride, leading to a mixture of amide products.
Q3: At what temperature should I run the reaction?
A3: The optimal temperature depends on the reactivity of the amine. For most primary and secondary aliphatic amines, the reaction can be carried out at 0 °C to room temperature. For less reactive amines, such as anilines, heating may be necessary (e.g., 40-60 °C). It is always best to start at a lower temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
Q4: How do I monitor the progress of the reaction?
A4: TLC is the most convenient method. You should see the consumption of your starting amine and the formation of a new, typically less polar, product spot. Staining with potassium permanganate can be useful for visualizing the product.
Q5: My product is difficult to purify. What are some recommended purification strategies?
A5:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove the ammonium salt byproduct and any excess amine. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride (as the carboxylate), and finally with brine.
-
Recrystallization: Many N-substituted 4-methyl-2-phenyl-1,3-thiazole-5-carboxamides are crystalline solids and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[4]
-
Column Chromatography: If recrystallization is not effective, purification by silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the acyl chloride from the corresponding carboxylic acid.
Materials:
-
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by distillation under high vacuum.
Note on using Oxalyl Chloride: If using oxalyl chloride (1.5-2.0 eq), add a catalytic amount of DMF (1-2 drops) to the solution of the carboxylic acid in anhydrous DCM at 0 °C before the dropwise addition of oxalyl chloride. The reaction is typically faster and can often be run at room temperature.
Protocol 2: General Procedure for the Synthesis of N-substituted-4-methyl-2-phenyl-1,3-thiazole-5-carboxamides
This protocol provides a general method for the acylation of amines with the prepared acyl chloride.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer and nitrogen/argon inlet
Procedure:
-
Dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of N-substituted-4-methyl-2-phenyl-1,3-thiazole-5-carboxamides.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, ACN | Aprotic and non-nucleophilic to prevent side reactions. |
| Base | Triethylamine (TEA), DIPEA | Non-nucleophilic to scavenge HCl without competing in the reaction. |
| Temperature | 0 °C to 60 °C | Dependent on amine reactivity; start low and increase if necessary. |
| Amine:Acyl Chloride Ratio | 1.1-1.5 : 1 | A slight excess of amine minimizes double acylation of primary amines. |
| Catalyst (for unreactive amines) | DMAP (catalytic) | Activates the acyl chloride for reaction with poorly nucleophilic amines. |
References
-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
NIH. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]
-
AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
-
NIH. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]
-
YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]
-
Brainly.in. (2020). 2. In thiazole and oxazole nucleophilic attack at,. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for C−H Activation a. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Some Transformations of 2Amino4-phenyl-1,3-thiazole. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Retrieved from [Link]
-
Save My Exams. (n.d.). Acyl Chlorides & Esters (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]
-
YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]
- Google Patents. (n.d.). CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methyl-2-phenyl-4-propan-2-yl-1,3-thiazole-5-thione - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). spectroscopic study of 2-phenyl-thiazole-4-yl-methyl-quinolinium iodine. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iajpr.com [iajpr.com]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of thiazole amides
Welcome to the technical support center for the synthesis of thiazole amides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Thiazole amides are significant scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their synthesis, ensuring you can optimize your reaction conditions for maximal yield and purity.
Section 1: Understanding the Core Chemistry
Before delving into troubleshooting, a firm grasp of the fundamental reaction mechanisms is crucial. The two primary stages in most thiazole amide syntheses are the formation of the thiazole ring and the subsequent amide coupling.
The Hantzsch Thiazole Synthesis: A Workhorse Reaction
The Hantzsch synthesis is a cornerstone for creating the thiazole core, typically involving the reaction of an α-haloketone with a thioamide.[2][4][5] The reaction proceeds through an initial S-alkylation (an SN2 reaction), followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][6]
// Nodes Start [label="α-Haloketone +\nThioamide", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2 [label="S-Alkylation (SN2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Thioimino Ester Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="Hydroxythiazoline", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydration [label="Dehydration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Thiazole Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> SN2; SN2 -> Intermediate1; Intermediate1 -> Cyclization; Cyclization -> Intermediate2; Intermediate2 -> Dehydration; Dehydration -> Product; } ádót Figure 1: Generalized workflow of the Hantzsch thiazole synthesis.
Amide Coupling: Forging the Final Link
Once the thiazole core, often bearing a carboxylic acid or an amine, is synthesized, the final step is the amide bond formation. This is typically achieved using a variety of coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Section 2: Troubleshooting Guide for Thiazole Ring Formation
This section addresses common issues encountered during the synthesis of the thiazole ring, primarily focusing on the Hantzsch reaction and its variations.
Q1: I am observing low to no yield of my desired thiazole product. What are the likely causes and how can I improve it?
A: Low yields in thiazole synthesis can stem from several factors, often related to the reactivity of the starting materials and the reaction conditions.
-
Cause 1: Poor Nucleophilicity of the Thioamide. The sulfur atom of the thioamide must be sufficiently nucleophilic to attack the α-haloketone. Steric hindrance on either reactant can impede this initial SN2 step.[7]
-
Solution:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition.
-
Use of a Base: A non-nucleophilic base can deprotonate the thioamide, enhancing its nucleophilicity. However, this can also promote unwanted side reactions.
-
-
-
Cause 2: Instability of the α-Haloketone. These reagents can be unstable and prone to self-condensation or decomposition, especially under basic conditions or elevated temperatures.
-
Solution:
-
Use Freshly Prepared/Purified α-Haloketone: Ensure the purity of your starting material.
-
Control Temperature: Add the α-haloketone slowly at a lower temperature to control any exothermic reactions.
-
-
-
Cause 3: Inappropriate Solvent. The choice of solvent is critical for ensuring that both reactants are sufficiently soluble and that the solvent doesn't interfere with the reaction.
Q2: My reaction is producing a complex mixture of byproducts. How can I improve the selectivity?
A: Side reactions are a common challenge, especially when dealing with multifunctional substrates.
-
Cause 1: Competing N-Alkylation. While S-alkylation is the desired first step, the nitrogen of the thioamide can also act as a nucleophile, leading to N-alkylation.
-
Solution: The sulfur atom is generally a "softer" nucleophile and preferentially attacks the "soft" electrophilic carbon of the alkyl halide.[9] Running the reaction at a lower temperature can sometimes favor the desired S-alkylation pathway.
-
-
Cause 2: Formation of Oxazoles. If the starting material is an α-haloketone and an amide (instead of a thioamide), oxazole formation can be a competing reaction.
-
Solution: Ensure the use of a high-purity thioamide. The use of Lawesson's reagent to convert an amide to a thioamide in a preceding step should be driven to completion.[10]
-
Q3: The reaction seems to stall and does not go to completion. What can I do?
A: Incomplete conversion is often a kinetic issue.
-
Cause 1: Insufficient Reaction Time or Temperature. As mentioned, sterically hindered substrates may require more forcing conditions.[7]
-
Solution:
-
Prolong Reaction Time: Continue to monitor the reaction over an extended period.
-
Microwave Irradiation: This technique can sometimes accelerate slow reactions and improve yields.
-
-
-
Cause 2: Reversibility of the Cyclization Step. The intramolecular cyclization can be a reversible process.
Section 3: Troubleshooting Guide for Amide Coupling to the Thiazole Core
This section focuses on the challenges associated with forming the amide bond between a thiazole carboxylic acid and an amine, or a thiazole amine and a carboxylic acid.
Q1: My amide coupling reaction is giving a low yield. How can I optimize it?
A: Low yields in amide coupling are frequently due to inefficient activation of the carboxylic acid or side reactions involving the coupling agent.
-
Cause 1: Ineffective Carboxylic Acid Activation. The chosen coupling reagent may not be suitable for your specific substrates.
-
Solution:
-
Choice of Coupling Reagent: There is a wide array of coupling reagents available, each with its own advantages. For standard couplings, EDC/HOBt or HATU are often effective.[12] For more challenging or sterically hindered couplings, more potent reagents like T3P might be necessary.[12]
-
Pre-activation: It is often beneficial to "pre-activate" the carboxylic acid with the coupling reagent and a base for a short period (e.g., 15-30 minutes) before adding the amine.[13] This minimizes side reactions where the coupling reagent reacts with the amine.[13]
-
-
| Coupling Reagent | Common Use Cases | Potential Issues |
| EDC/HOBt | General purpose, water-soluble byproducts. | Can be less effective for hindered substrates. |
| HATU/HBTU | Highly efficient, rapid coupling.[14] | Can react with the amine if not pre-activated.[13] Byproducts can be difficult to remove. |
| DCC/DIC | Effective and inexpensive. | Forms insoluble urea byproducts that can be difficult to remove.[12][14] |
| T3P | Powerful, good for hindered substrates. | Can be more expensive. |
-
Cause 2: Poor Solubility. If the reactants are not fully dissolved, the reaction will be slow and incomplete.
Q2: I am observing racemization of my chiral starting materials during the amide coupling. How can I prevent this?
A: Racemization is a significant concern when coupling chiral carboxylic acids or amines, particularly in peptide synthesis.
-
Cause 1: Over-activation of the Carboxylic Acid. Strong bases and extended activation times can lead to the formation of oxazolone intermediates, which are prone to racemization.
-
Solution:
-
Use Additives: Additives like HOBt or HOAt are known to suppress racemization. HATU is generally preferred over HBTU as it leads to less epimerization.[14]
-
Control Stoichiometry and Temperature: Use the minimum necessary amount of base and coupling reagent. Running the reaction at a lower temperature (e.g., 0 °C) can also help.
-
-
Q3: The purification of my final thiazole amide is challenging due to byproducts from the coupling reaction. What are some strategies for cleaner reactions and easier purification?
A: Simplifying the workup and purification process is a key aspect of reaction optimization.
-
Cause 1: Excess Reagents and Soluble Byproducts. The byproducts of many coupling reagents (e.g., HOBt, ureas) can be difficult to separate from the desired product.
-
Solution:
-
Stoichiometry Control: Use near-stoichiometric amounts of your reactants if possible. If one component is significantly cheaper, it can be used in slight excess to drive the reaction to completion.[12]
-
Aqueous Workup: A standard aqueous workup with dilute acid, base, and brine can remove many common impurities. For example, an acidic wash will remove unreacted amine and basic additives, while a basic wash will remove unreacted carboxylic acid and acidic additives like HOBt.
-
Choice of Coupling Reagent: Consider using a reagent that generates easily removable byproducts. For example, the dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration.[12][14]
-
-
// Nodes Problem [label="Amide Coupling Issue", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; LowYield [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; Racemization [label="Racemization", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Difficult Purification", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for Low Yield Sol_Yield1 [label="Optimize Coupling Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Yield2 [label="Pre-activate Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Yield3 [label="Improve Solubility (Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Racemization Sol_Rac1 [label="Use Additives (HOBt/HOAt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Rac2 [label="Control Temperature (0 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Rac3 [label="Minimize Base/Activation Time", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Purification Sol_Pur1 [label="Control Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Pur2 [label="Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Pur3 [label="Choose Reagent with Easy-to-Remove Byproduct", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Problem -> LowYield; Problem -> Racemization; Problem -> Purification;
LowYield -> Sol_Yield1; LowYield -> Sol_Yield2; LowYield -> Sol_Yield3;
Racemization -> Sol_Rac1; Racemization -> Sol_Rac2; Racemization -> Sol_Rac3;
Purification -> Sol_Pur1; Purification -> Sol_Pur2; Purification -> Sol_Pur3; } ádót Figure 2: Troubleshooting decision tree for amide coupling reactions.
Section 4: Experimental Protocols
Protocol: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general starting point for the synthesis of a 2-amino-4-phenylthiazole.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the thioamide (e.g., thiourea, 1.2-1.5 eq).[4][11]
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to achieve a concentration of approximately 0.5-1.0 M.[4]
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate, to neutralize any acid formed during the reaction.[4]
-
The product often precipitates at this stage. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol: General Procedure for HATU-Mediated Amide Coupling
This protocol is a general guideline for coupling a thiazole carboxylic acid with an amine.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiazole carboxylic acid (1.0 eq), HATU (1.1-1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the amine (1.0-1.1 eq) to the activated carboxylic acid solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl or 5% citric acid), a dilute base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 5: Frequently Asked Questions (FAQs)
Q: What analytical techniques are best for monitoring the progress of my thiazole synthesis?
A: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative and definitive analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying products, intermediates, and byproducts.[15][16] Nuclear Magnetic Resonance (¹H NMR) spectroscopy of the crude reaction mixture can also provide detailed information on the conversion and the formation of major species.[17]
Q: My thiazole ring seems to be unstable during workup or purification. What could be the cause?
A: While the thiazole ring is aromatic and generally stable, certain substituents can make it susceptible to degradation.[1][2][3] Highly electron-withdrawing groups can activate the ring towards nucleophilic attack, while some functionalities might be sensitive to acidic or basic conditions used during workup. For instance, N-alkylation of the thiazole can form thiazolium cations, which can alter the ring's stability and reactivity.[1] If you suspect instability, use milder workup conditions (e.g., avoid strong acids/bases, use buffered solutions) and consider purification methods that avoid prolonged exposure to silica gel, which is acidic (e.g., using neutral alumina or a different chromatographic technique).
Q: Can I synthesize the thiazole amide in a one-pot reaction?
A: Yes, one-pot, multi-component reactions for thiazole synthesis have been developed and can be very efficient.[8] These methods often combine the starting materials for the Hantzsch synthesis with other components that will ultimately form the amide, sometimes under the influence of a catalyst.[8] While potentially more complex to optimize initially, they can significantly reduce step-count, waste, and workup time.
References
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Thiazole. Wikipedia. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. ACS Publications. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. ResearchGate. [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PubMed Central. [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]
-
A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. ACS Publications. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
-
HATU coupling - what's the best order? Reddit. [Link]
-
synthesis of thiazoles. YouTube. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Scheme 2. Synthesis of Thiazole Amide Derivatives{ 3, 4, 5, 6}. ResearchGate. [Link]
- Method for preparation of thiazole derivatives.
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Synthesis and Antiprotozoal Activity of 2,5-Bis[amidinoaryl]thiazoles. PubMed Central. [Link]
-
Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PubMed Central. [Link]
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]
-
How to get a better yield from the HATU reaction experiment? ResearchGate. [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]
-
Thiazole Formation - Thioamides. ChemTube3D. [Link]
-
amide coupling help. Reddit. [Link]
-
(PDF) Thiazole Amides, A Novel Class of Algaecides against Freshwater Harmful Algae. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl Chloride Derivatives
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride and its derivatives. The thiazole ring is a vital scaffold in medicinal chemistry, found in numerous FDA-approved drugs for a range of diseases including cancer, inflammation, and diabetes.[1][2][3][4] However, the often lipophilic and crystalline nature of these derivatives can lead to poor aqueous solubility, a significant hurdle for formulation development and achieving desired bioavailability.[5]
This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, grounded in established pharmaceutical sciences.
Troubleshooting Guide: Common Solubility Problems
Q1: My newly synthesized thiazole derivative is poorly soluble in all common aqueous buffers. Where do I start?
A1: This is a common starting point. A systematic, tiered approach to solvent and co-solvent screening is the foundational step. The goal is to understand the physicochemical properties of your specific derivative.
Causality: The solubility of a compound is governed by its polarity, crystallinity (lattice energy), and ionization potential (pKa). Thiazole derivatives are often lipophilic, meaning they prefer non-polar environments.[6][7] Your initial task is to find a solvent system that can disrupt the crystal lattice and accommodate the molecule.
Step-by-Step Protocol: Initial Solubility Screening
-
Visual Assessment: Begin by attempting to dissolve ~1 mg of your compound in 1 mL of various solvents, covering a range of polarities. Vortex for 1-2 minutes and visually inspect for undissolved particles.
-
Solvent Selection: Use a diverse set of solvents. See Table 1 for a suggested starting list.
-
Introduce Co-solvents: For compounds that fail in pure aqueous buffers, introduce water-miscible organic co-solvents.[8] Start with a 10% (v/v) concentration of the co-solvent in your buffer and incrementally increase it. Common co-solvents include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).
-
pH Adjustment: The thiazole ring contains nitrogen atoms that can be protonated.[9] This ionization state can dramatically affect solubility.[10][11]
-
For derivatives with basic functional groups, decreasing the pH (acidifying the solution) can increase solubility.[10][12]
-
For derivatives with acidic functional groups (like a carboxylic acid), increasing the pH (alkalizing the solution) will form a salt and increase solubility.[11]
-
Experiment with a range of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) to determine the pH-solubility profile.
-
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Polarity Index | Purpose |
|---|---|---|---|
| Non-polar | Heptane, Toluene | 0.1, 2.4 | Establishes baseline for lipophilicity |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | 3.1, 4.4 | Common synthesis and purification solvents |
| Polar Aprotic | Acetone, Acetonitrile (ACN), DMSO, DMF | 5.1, 5.8, 7.2, 6.4 | High capacity to dissolve diverse compounds |
| Polar Protic | Ethanol, Methanol, Water | 4.3, 5.1, 10.2 | Assess solubility in common formulation solvents |
| Aqueous Buffers | PBS (pH 7.4), Citrate Buffer (pH 4.5) | High | Simulates physiological conditions |
Q2: My compound dissolves in an organic solvent (like DMSO), but immediately precipitates when I add it to my aqueous cell culture media or buffer. What's happening and how can I fix it?
A2: This is a classic issue known as "crashing out." It occurs when a compound dissolved in a good organic "source" solvent is introduced into a poor aqueous "destination" solvent. The organic solvent disperses, leaving the drug molecules in an environment where they are no longer soluble, causing them to rapidly agglomerate and precipitate.
Causality: The thermodynamic driving force for precipitation is high. Surfactants and other excipients can mitigate this by creating a more favorable microenvironment for the drug molecule in the aqueous phase.
Troubleshooting Strategies:
-
Use of Surfactants: Surfactants work by forming micelles that encapsulate the hydrophobic drug, shielding it from the aqueous environment.[5][8]
-
Screening: Test a range of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL. Start with concentrations just above their critical micelle concentration (CMC), typically 0.01% to 0.1% (w/v).
-
Protocol: Prepare a concentrated stock of your compound in the organic solvent. In a separate tube, prepare the aqueous buffer containing the surfactant. Add the compound stock dropwise to the surfactant solution while vortexing vigorously to promote micellar encapsulation.
-
-
Reduce the Organic Solvent Percentage: Minimize the amount of the initial organic solvent in your final solution. Aim for a final DMSO or ethanol concentration of <1%, and ideally <0.1%, for most biological assays to avoid solvent-induced artifacts.
-
Consider Advanced Formulations: If simple co-solvents and surfactants are insufficient, you are likely dealing with a Biopharmaceutics Classification System (BCS) Class II or IV compound (poor solubility).[13][14] It is time to consider more advanced formulation strategies like amorphous solid dispersions or nanosuspensions.
Frequently Asked Questions (FAQs) & Advanced Solutions
Q3: What are the main strategies to significantly enhance the solubility of a lead thiazole derivative for in vivo studies?
A3: For significant solubility enhancement required for animal studies or clinical development, several advanced formulation technologies are available. The choice depends on the compound's properties, the desired route of administration, and the required dose.
Decision Workflow for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
Table 2: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Mechanism | Key Advantages | Key Disadvantages | Best For... |
|---|---|---|---|---|
| Amorphous Solid Dispersion (ASD) | Drug is molecularly dispersed in a hydrophilic polymer matrix in a high-energy amorphous state.[15][16][17] | High drug loading possible; significant increase in apparent solubility and dissolution rate.[18][19] | Potential for recrystallization over time; requires careful polymer selection.[20] | Oral solid dosage forms (tablets, capsules). |
| Nanosuspension | Particle size of the crystalline drug is reduced to the sub-micron range (<1000 nm), increasing surface area.[21] | Increases dissolution velocity; suitable for oral and parenteral routes; high drug loading.[22][23] | Requires specialized equipment (homogenizers, mills); physical stability (particle growth) can be a concern. | IV injections, oral suspensions, poorly soluble APIs. |
| Complexation | Drug molecule (guest) is encapsulated within a host molecule (e.g., cyclodextrin) with a hydrophilic exterior.[24][25] | Forms a true solution; suitable for parenteral formulations; masks taste. | Limited drug loading capacity; competition for the host cavity in vivo. | Injectable and oral solutions for potent drugs. |
| Prodrug Approach | A bioreversible chemical modification is made to the parent drug, attaching a hydrophilic promoiety.[26][27] | Dramatically increases intrinsic solubility; can be tailored to target specific enzymes or transporters.[28] | Requires additional synthesis and characterization; conversion to active drug in vivo must be efficient.[27] | Compounds with suitable functional groups for modification. |
Q4: How do I create an Amorphous Solid Dispersion (ASD) in the lab?
A4: The solvent evaporation method is the most accessible technique at the laboratory scale for creating an ASD.[16][29]
Causality: The principle is to co-dissolve the drug and a stabilizing polymer in a common solvent. Upon rapid removal of the solvent, the polymer chains entrap the drug molecules, preventing them from arranging into a stable crystal lattice.[14] This leaves the drug in a higher-energy, more soluble amorphous state.
Mechanism of Amorphous Solid Dispersion
Caption: Workflow for creating an Amorphous Solid Dispersion.
Step-by-Step Protocol: Preparation of ASD by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer. Common choices include Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), and copolymers like Soluplus®.[14]
-
Solvent Selection: Identify a volatile solvent that dissolves both your thiazole derivative and the chosen polymer (e.g., methanol, acetone, or a mixture).
-
Dissolution: Prepare a solution containing the drug and polymer. A typical starting drug-to-polymer ratio is 1:3 to 1:9 by weight. Ensure complete dissolution.
-
Evaporation: Remove the solvent rapidly using a rotary evaporator (roto-vap). This should result in a thin, clear film on the inside of the flask.
-
Drying: Place the flask under high vacuum for 12-24 hours to remove any residual solvent.
-
Collection & Sizing: Scrape the solid material from the flask. Gently grind it with a mortar and pestle to create a fine powder.
-
Characterization (Critical Step):
-
Differential Scanning Calorimetry (DSC): A successful ASD will show a single glass transition temperature (Tg) and the absence of a melting point peak for the crystalline drug.
-
Powder X-Ray Diffraction (PXRD): The diffraction pattern of an amorphous material will show a broad "halo" instead of the sharp Bragg peaks characteristic of a crystalline substance.
-
Q5: When should I consider a nanosuspension, and what are the key principles?
A5: A nanosuspension is an excellent choice when you want to increase the dissolution rate of a crystalline compound without altering its solid state to amorphous.[21] It is particularly useful for drugs intended for both oral and parenteral (injectable) administration.[23][30]
Causality: The dissolution rate is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid. By reducing particle size from the micron to the nanometer scale, the surface area is vastly increased, leading to a much faster dissolution rate.[14]
Mechanism of Nanosuspension
Caption: Process of creating a stable nanosuspension.
Key Considerations for Nanosuspension:
-
Top-Down vs. Bottom-Up: Nanosuspensions can be made by "top-down" methods like media milling or high-pressure homogenization (breaking large crystals down) or "bottom-up" methods like precipitation (building particles from a solution).[30]
-
Stabilization is Crucial: The high surface energy of nanoparticles makes them prone to aggregation (Ostwald ripening). A stabilizer, such as a surfactant (e.g., Poloxamer 188) or a polymer (e.g., HPMC), is required to adsorb to the particle surface and provide a steric or electrostatic barrier.[21]
-
Applications: Nanosuspensions can be used as a final liquid dosage form or can be solidified by spray-drying or lyophilization to be incorporated into tablets or capsules.[30]
Q6: Can a prodrug strategy solve the solubility issues with my thiazole derivative?
A6: Yes, a prodrug approach is a powerful, albeit more synthetically intensive, strategy.[27] It involves chemically modifying your active drug to attach a water-solubilizing group (a promoiety). This new molecule (the prodrug) is inactive but highly soluble. After administration, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action.[26][28]
Common Prodrug Strategies for Solubility:
-
Phosphate Esters: If your derivative has a hydroxyl (-OH) group, it can be converted into a highly water-soluble phosphate ester. This ester is readily cleaved by alkaline phosphatases in the body.
-
Amino Acid Conjugates: Attaching an amino acid to a carboxylic acid or amine on your molecule can create a more soluble, zwitterionic prodrug that may also be a substrate for transporters.[26]
-
PEGylation: Conjugating a short polyethylene glycol (PEG) chain can improve solubility.[31]
When to Use a Prodrug Strategy: This approach is justified when other formulation methods fail or when very high concentrations are needed, especially for intravenous formulations. It is a fundamental modification of the new chemical entity and should be considered a core part of the drug discovery and development process.[27]
References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Nanofabrication, 6, 1-14. [Link]
-
Kim, D., Kim, Y., Tin, Y. Y., Soe, M. T. P., Ko, B., Park, S., & Lee, J. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(8), 1318. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
-
Kumar, L., & Sreenivasa, B. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(5), 65-72. [Link]
-
Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Kumar, A., Kumar, A., Kumar, S., & Kumar, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 112-119. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Mirzapure, I. A., Werpetinswar, A. D., & Chidambaram, M. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]
-
Kim, D., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]
-
Sahu, S. K., Das, D., & Mishra, J. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmaceutical and Phytopharmacological Research, 14(5), 1-12. [Link]
-
Mauludin, R., & Pamudji, J. S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Sciences and Research, 8(2), 75-84. [Link]
-
Kumar, S., & Singh, R. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(2), 100-106. [Link]
-
Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences, 5(2), 53-61. [Link]
-
Paudwal, G., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery. [Link]
-
Patel, J., & Shah, S. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. [Link]
-
Mehta, S., Joseph, N. M., Feleke, F., & Palani, S. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Journal of Drug Delivery and Therapeutics, 4(3), 7-13. [Link]
-
Pharmagrade. (n.d.). Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. [Link]
-
Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., & Khosa, R. L. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 2(1), 32-67. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]
-
DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
Kamal, M., et al. (2018). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Drug Discovery Technologies. [Link]
-
Various Authors. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews. [Link]
-
Ayenew, Z., & Puri, V. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
-
Asati, V., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
Kim, D., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. ResearchGate. [Link]
-
Kim, D., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]
-
Various Authors. (2024). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. International Journal of Recent Trends in Innovation. [Link]
-
Tom-Mignot, D., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. [Link]
-
da Silva, A. D., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Medicinal Chemistry. [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. [Link]
-
Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy. [Link]
-
Candeias, N. R., et al. (2016). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules. [Link]
-
Singh, S. P., & Kumar, D. (2018). Synthesis of Five-Membered Heterocycles Using Water as a Solvent. IntechOpen. [Link]
-
da Silva, A. D., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. [Link]
-
van der Merwe, J., & Williams, A. C. (2020). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. [Link]
-
de la Hoz, A., et al. (2011). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. [Link]
-
Prat, D., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. [Link]
-
Reddit user comment on r/Mcat. (2021). Does anyone know how pH affects solubility?? [Link]
-
The Organic Chemistry Tutor. (2020). How Does pH Affect Solubility? [Link]
-
ResearchGate. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. [Link]
-
Asati, V., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile | 830330-33-1 | Benchchem [benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. japer.in [japer.in]
- 20. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. arborpharmchem.com [arborpharmchem.com]
- 26. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. johronline.com [johronline.com]
- 29. ijrti.org [ijrti.org]
- 30. Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Nanofabrication [eaapublishing.org]
- 31. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Introduction: The Critical Choice of an Acyl Group Donor
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, acylation stands as a cornerstone transformation.[1] This reaction, which introduces an acyl group (R-C=O) into a molecule, is fundamental for constructing amides, esters, and ketones.[2] The success of an acylation reaction—defined by its yield, selectivity, and scalability—is profoundly dependent on the choice of the acylating agent.[3] These reagents are not interchangeable; they span a wide spectrum of reactivity, handling requirements, and byproduct profiles.
This guide provides an in-depth comparison of various classes of acylating agents, with a special focus on 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride , a heterocyclic acyl chloride of increasing importance in medicinal chemistry. We will dissect its performance characteristics against more conventional agents like simple acyl chlorides (benzoyl chloride), acid anhydrides, and in situ activated carboxylic acids (EDC/HOBt coupling), providing researchers with the data and rationale needed to make informed decisions in their synthetic endeavors.
Focus Reagent: this compound
Structure and Inferred Reactivity: this compound is a specialized acylating agent whose utility is exemplified by its role as a key intermediate in the synthesis of modern pharmaceuticals.[4][5] Its structure is unique, featuring a carbonyl chloride attached to a thiazole ring, which is substituted with both a methyl and a phenyl group.
-
Electronic Effects: The thiazole ring is an electron-withdrawing heterocycle. This property is expected to increase the electrophilicity of the carbonyl carbon, making the molecule highly reactive towards nucleophiles, a characteristic feature of acyl chlorides.[6]
-
Steric Influence: The presence of the 4-methyl group and the adjacent 2-phenyl group introduces significant steric bulk around the reactive center. This steric hindrance can be strategically leveraged to enhance regioselectivity in complex poly-functionalized substrates, a common challenge in drug development.[7]
This combination of high electronic reactivity and potential steric selectivity positions it as a valuable tool for targeted acylations where traditional, less-hindered agents might fail or produce unwanted side products.
Comparative Analysis of Acylating Agents
The selection of an acylating agent is a trade-off between reactivity, selectivity, cost, and ease of handling. A highly reactive agent may provide excellent yields quickly but can lack selectivity with sensitive substrates.[8] Conversely, a milder agent offers better control but may require longer reaction times or catalysts.
Performance Characteristics Overview
| Acylating Agent Class | Representative Example | General Reactivity | Common Substrates | Key Byproduct | Advantages & Disadvantages |
| Heterocyclic Acyl Chloride | This compound | Very High (Predicted) | Alcohols, Amines | HCl | (+) Potential for high steric and electronic selectivity. (-) Higher cost, limited commercial availability. |
| Aromatic Acyl Chloride | Benzoyl Chloride | Very High | Alcohols, Phenols, Amines[9] | HCl | (+) High reactivity, readily available, cost-effective.[10] (-) Corrosive HCl byproduct, can be unselective, moisture sensitive.[11] |
| Acid Anhydride | Acetic Anhydride | High | Alcohols, Phenols, Amines[12] | Carboxylic Acid | (+) Less corrosive byproduct than HCl, generally more selective than acyl chlorides.[3] (-) Lower atom economy, may require catalysts or heat.[12] |
| Activated Carboxylic Acid | Carboxylic Acid + EDC/HOBt | Moderate | Primarily Amines[13] | Water-soluble Urea | (+) Very mild conditions, high selectivity, easy work-up (with EDC).[14] (-) Stoichiometric coupling agents required, higher cost.[3] |
Reactivity and Selectivity: A Deeper Dive
The reactivity of acyl chlorides generally surpasses that of acid anhydrides.[3] This is because the chloride ion is an excellent leaving group. Within the acyl chloride class, electronic effects are paramount. For instance, benzoyl chloride is less reactive than acetyl chloride because the benzene ring stabilizes the carbonyl group through resonance, reducing its electrophilicity.[15][16][17] The electron-withdrawing nature of the thiazole ring in our focus reagent likely counteracts some of the phenyl group's stabilizing resonance effect, rendering it a highly potent acylating agent.
Causality in Selectivity: Why are less reactive agents often more selective? A highly reactive "sledgehammer" reagent has a lower activation energy barrier for reaction with multiple nucleophilic sites. A less reactive "scalpel" reagent requires a more energetically favorable interaction, such as with a stronger or less-hindered nucleophile, to proceed efficiently.[8] This principle allows for the selective acylation of a primary amine in the presence of a secondary amine or an alcohol using a sterically hindered or less reactive agent.[18]
Experimental Protocols and Methodologies
To provide a practical context, we present standardized, self-validating protocols for the N-acylation of benzylamine, a common model substrate.
Workflow for a Typical Acylation Experiment
The following diagram illustrates the general steps involved in a laboratory-scale acylation reaction, from setup to final product analysis.
Caption: General laboratory workflow for nucleophilic acyl substitution.
Protocol 1: Acylation with this compound
-
Objective: To synthesize N-benzyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide.
-
Rationale: This protocol uses a standard tertiary amine base in an aprotic solvent to neutralize the HCl byproduct without competing in the reaction.
-
Methodology:
-
To a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.05 eq.) in DCM dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.
-
Protocol 2: Comparative Acylation with Benzoyl Chloride (Schotten-Baumann Conditions)
-
Objective: To synthesize N-benzylbenzamide for comparative analysis.
-
Rationale: The Schotten-Baumann reaction utilizes a two-phase system where an aqueous base neutralizes the generated HCl, driving the reaction to completion while the product remains in the organic phase.[19][20] This is a classic, robust method for highly reactive acyl chlorides.[21][22]
-
Methodology:
-
Dissolve benzylamine (1.0 eq.) in DCM (0.3 M) in a flask.
-
In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.
-
Cool the amine solution to 0 °C and add benzoyl chloride (1.1 eq.).
-
While stirring vigorously, add the 2 M NaOH solution dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Separate the layers. Wash the organic layer with 1 M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the product, which often precipitates and can be purified by recrystallization.
-
Protocol 3: Amide Coupling using EDC/HOBt
-
Objective: To synthesize N-benzylbenzamide under mild peptide coupling conditions.
-
Rationale: This method avoids acyl chlorides entirely, activating the parent carboxylic acid in situ.[23] EDC is a water-soluble carbodiimide, and its urea byproduct is easily removed during aqueous work-up, simplifying purification.[14] HOBt is added to suppress side reactions and accelerate the coupling.[13]
-
Methodology:
-
Dissolve benzoic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in DMF or DCM (0.2 M).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.0 eq.) to the solution, followed by a tertiary base such as diisopropylethylamine (DIPEA, 2.0 eq.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Decision-Making Framework for Reagent Selection
Choosing the right acylating agent is a multifactorial decision. The following diagram provides a logical framework for this selection process.
Caption: Decision tree for selecting an appropriate acylating agent.
Conclusion
While workhorse reagents like benzoyl chloride and acetic anhydride remain indispensable for many applications due to their reactivity and low cost, the growing complexity of synthetic targets in drug discovery demands a more nuanced toolkit.[24] Mild coupling reagents like EDC have solved the challenge of acylating sensitive substrates, but they come at a higher cost and introduce additional reagents.[25]
This compound emerges as a compelling option in this context. It combines the potent reactivity of an acyl chloride with unique structural features. Its inherent electronic properties and steric profile suggest it can be a powerful tool for achieving challenging acylations with a high degree of control and selectivity. For researchers and drug development professionals, understanding the distinct advantages of such specialized reagents is key to overcoming synthetic hurdles and accelerating the path to novel molecular entities.
References
-
Ace Chemistry. (n.d.). Acylating agents. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025, June 24). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity. Retrieved from [Link]
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic acid anhydride. Retrieved from [Link]
-
Brainly.com. (2015, November 6). Why is acetyl chloride hydrolyzed faster than benzoyl chloride?. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Fiveable. (n.d.). Organic Chemistry II - 4.3 Acid anhydrides. Retrieved from [Link]
-
Vedantu. (n.d.). Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Filo. (2023, April 29). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s... Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Acylation of Aromatic Ethers Using Different Carboxylic Acid Anhydrides as Acylating Agents.... Retrieved from [Link]
-
Quora. (2020, June 21). Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
EBSCO. (n.d.). Acid Anhydrides | Research Starters. Retrieved from [Link]
-
BioResources. (2016, December 13). Effect of the molecular structure of acylating agents on the regioselectivity.... Retrieved from [Link]
-
Reddit. (2024, December 6). why are less reactive acylating agent more selective?. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids.... Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 26). Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selectivities in acylation of primary and secondary amine.... Retrieved from [Link]
-
Difference Wiki. (2024, January 10). Benzyl Chloride vs. Benzoyl Chloride: What's the Difference?. Retrieved from [Link]
- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
Sources
- 1. Acylation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 54001-18-2 [chemicalbook.com]
- 5. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 6. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 7. Effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups in ionic liquid :: BioResources [bioresources.cnr.ncsu.edu]
- 8. reddit.com [reddit.com]
- 9. nbinno.com [nbinno.com]
- 10. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 11. echemi.com [echemi.com]
- 12. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. brainly.com [brainly.com]
- 16. Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s.. [askfilo.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 20. grokipedia.com [grokipedia.com]
- 21. jk-sci.com [jk-sci.com]
- 22. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 23. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 24. The Applications and Reactions of Benzoyl chloride_Chemicalbook [chemicalbook.com]
- 25. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Biological Activity of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl Chloride Derivatives
In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities.[1] This guide focuses on the derivatives of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a versatile intermediate for synthesizing a library of compounds with potential anticancer and antimicrobial properties. We will delve into a comparative analysis of these derivatives, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with actionable insights into their structure-activity relationships (SAR).
The 4-Methyl-2-phenyl-1,3-thiazole Core: A Privileged Scaffold
The 4-methyl-2-phenyl-1,3-thiazole core is a "privileged scaffold," meaning it is a molecular framework that can be modified to interact with a variety of biological targets. The phenyl ring at the 2-position, the methyl group at the 4-position, and the reactive carbonyl chloride at the 5-position offer multiple points for chemical diversification. This allows for the fine-tuning of physicochemical properties and biological activity. Derivatives, typically in the form of amides and esters, have been extensively studied for their therapeutic potential.
Comparative Biological Activity: A Data-Driven Analysis
The primary biological activities reported for derivatives of the 4-methyl-2-phenyl-1,3-thiazole scaffold are anticancer and antimicrobial. Below, we present a comparative analysis based on data from various studies on structurally related compounds.
Anticancer Activity
Derivatives of the 2-phenylthiazole core have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical cellular targets like receptor tyrosine kinases (e.g., VEGFR-2) or interference with cell cycle progression.[2][3]
A study on novel thiazole derivatives revealed that specific substitutions on the N-phenyl ring of the carboxamide moiety dramatically influence anticancer activity. For instance, the introduction of electron-withdrawing groups, such as nitro or chloro groups, has been shown to enhance cytotoxicity against neuroblastoma (SKNMC) and hepatocellular carcinoma (Hep-G2) cell lines.[4]
Table 1: Comparative Anticancer Activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives (Structurally similar to the topic scaffold) [4]
| Compound ID | Substitution on N-phenyl ring | Cell Line | IC50 (µM) |
| 4a | 2-NO₂ | SKNMC | 13.1 ± 0.94 |
| 4b | 3-NO₂ | SKNMC | 15.3 ± 1.12 |
| 4c | 4-NO₂ | SKNMC | 10.8 ± 0.08 |
| 4d | 3-Cl | Hep-G2 | 11.6 ± 0.12 |
| 4e | 4-Cl | Hep-G2 | 13.4 ± 1.01 |
| 4f | 2-Cl | Hep-G2 | 14.8 ± 0.98 |
| Doxorubicin | (Standard) | SKNMC | 2.1 ± 0.04 |
| Doxorubicin | (Standard) | Hep-G2 | 1.8 ± 0.02 |
Data extracted from a study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which serve as a relevant model for SAR analysis.
The data suggests that the position of the substituent on the N-phenyl ring is a critical determinant of anticancer potency. For example, a nitro group at the para position (compound 4c ) resulted in the highest activity against the SKNMC cell line among the tested nitro-derivatives.[4]
Further research into ester-based thiazole derivatives has shown potent growth inhibition against breast (MCF-7) and colon (HCT-116) cancer cell lines.[5] One particular derivative, 3e , not only exhibited superior activity to the standard drug cisplatin against MCF-7 cells but also induced G2/M phase cell cycle arrest and apoptosis.[5] This highlights the importance of exploring different functionalities at the 5-position of the thiazole ring.
The anticancer effects of these thiazole derivatives are often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Caption: Hypothesized VEGFR-2 inhibition pathway by thiazole derivatives.
Antimicrobial Activity
Thiazole derivatives have long been recognized for their antimicrobial properties.[1] The structural modifications on the carboxamide moiety of the 4-methyl-2-phenyl-1,3-thiazole scaffold can lead to potent antibacterial and antifungal agents.
A study on a series of 2-(2-ethylpyridin-4-yl)-4-methyl-N-phenylthiazole-5-carboxamide derivatives demonstrated promising antimicrobial activities against both bacterial and fungal pathogens.[6] The variation of substituents on the N-phenyl ring led to a range of activities, indicating the importance of this position for antimicrobial potency.
Table 2: Comparative Antimicrobial Activity of Thiazole-5-Carboxamide Derivatives
| Compound ID | Substitution on N-phenyl ring | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5a | H | >100 | >100 | >100 |
| 5b | 4-F | 12.5 | 25 | 25 |
| 5d | 4-Cl | 12.5 | 25 | 50 |
| 5e | 4-Br | 25 | 50 | 50 |
| 5f | 4-I | 25 | 50 | 50 |
| 5j | 4-CF₃ | 12.5 | 25 | 25 |
| Ciprofloxacin | (Standard) | 6.25 | 6.25 | NA |
| Fluconazole | (Standard) | NA | NA | 12.5 |
Data is representative and compiled from studies on similar thiazole-5-carboxamide scaffolds to illustrate SAR trends.[6]
The results indicate that the presence of a halogen or a trifluoromethyl group at the para-position of the N-phenyl ring significantly enhances antimicrobial activity compared to the unsubstituted analog.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of novel compounds.
Protocol for In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Workflow for Broth Microdilution Assay
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, and Anticancer Screening of Ester-Based Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. integra-biosciences.com [integra-biosciences.com]
Validation of the anticancer activity of compounds synthesized from "4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride"
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the thiazole nucleus has emerged as a privileged structure, underpinning the activity of several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib.[1] This guide provides a comprehensive validation of the anticancer activity of compounds synthesized from the versatile precursor, 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride .
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, objective comparison of the performance of various derivatives, supported by experimental data, and elucidates the scientific rationale behind their synthesis and evaluation.
The Strategic Advantage of the 4-Methyl-2-phenyl-1,3-thiazole Scaffold
The 4-methyl-2-phenyl-1,3-thiazole core is a promising starting point for the development of novel anticancer agents. The inherent chemical properties of the thiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal pharmacophore for engaging with biological targets.[1] The phenyl group at the 2-position and the methyl group at the 4-position provide a foundational structure that can be systematically modified to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various cancer cell lines.
Synthetic Strategy: From Carbonyl Chloride to Diverse Bioactive Amides
The synthesis of a library of potential anticancer agents from this compound is a chemically sound and efficient strategy. The carbonyl chloride is a highly reactive intermediate, readily undergoing nucleophilic acyl substitution with a wide range of amines to yield a diverse array of carboxamide derivatives. This straightforward synthetic approach allows for the systematic introduction of various substituents, enabling a thorough investigation of their impact on anticancer activity.
Caption: General synthetic scheme for the preparation of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide derivatives.
Comparative Analysis of Anticancer Activity: A Data-Driven Evaluation
The true measure of a novel compound's potential lies in its biological activity. The following sections present a comparative analysis of various 4-methyl-2-phenyl-1,3-thiazole derivatives, with a focus on their in vitro cytotoxicity against a panel of human cancer cell lines. The data is presented in a clear, tabular format to facilitate objective comparison.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-Phenylthiazole-4-carboxamide Derivatives
While direct data for 5-carboxamide derivatives of the 4-methyl-2-phenyl-1,3-thiazole scaffold is limited in the readily available literature, valuable insights can be gleaned from the closely related 2-phenylthiazole-4-carboxamide series. These compounds share the core phenylthiazole structure and their evaluation provides a strong basis for predicting the potential of the target compounds.
| Compound ID | R Group (Substitution on N-phenyl) | T47D (Breast Cancer)[2] | Caco-2 (Colorectal Cancer)[2] | HT-29 (Colon Cancer)[2] |
| 1a | H | > 50 | > 50 | > 50 |
| 1b | 4-OCH3 | 15.2 | 8.5 | 12.3 |
| 1c | 2-OCH3 | 9.8 | 18.4 | 7.6 |
| 1d | 3-F | < 10 | < 10 | < 10 |
IC50 values are presented in µg/mL in the source and are interpreted here for comparative purposes.
Expert Analysis: The data in Table 1 clearly demonstrates that substitution on the N-phenyl ring of the carboxamide moiety significantly influences the cytotoxic activity. The unsubstituted analog 1a is largely inactive. However, the introduction of a methoxy group at the 4-position (1b ) or 2-position (1c ) enhances the anticancer activity against all three cell lines.[2] Notably, the 3-fluoro analog (1d ) exhibits potent activity, with IC50 values below 10 µg/mL across the board.[2] This suggests that electron-withdrawing or hydrogen-bond-accepting groups at this position may be favorable for activity.
Table 2: In Vitro Cytotoxicity (IC50, µM) of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
Further supporting the potential of this scaffold, a series of N-phenyl-2-p-tolylthiazole-4-carboxamides were evaluated against a different panel of cancer cell lines. The "p-tolyl" group at the 2-position is structurally similar to the phenyl group in our target scaffold.
| Compound ID | R Group (Substitution on N-phenyl) | SKNMC (Neuroblastoma)[3] | Hep-G2 (Hepatocarcinoma)[3] | MCF-7 (Breast Cancer)[3] |
| 2a | 2-NO2 | 12.5 | 13.2 | > 25 |
| 2b | 3-NO2 | 15.3 | 18.7 | > 25 |
| 2c | 4-NO2 | 10.8 | 20.1 | > 25 |
| 2d | 3-Cl | 14.2 | 11.6 | > 25 |
| Doxorubicin | (Reference Drug) | 3.2 | 5.8 | 4.5 |
Expert Analysis: The results in Table 2 indicate that the MCF-7 breast cancer cell line was resistant to these derivatives.[3] However, promising activity was observed against the SKNMC neuroblastoma and Hep-G2 hepatocarcinoma cell lines.[3] The position of the nitro group on the N-phenyl ring had a discernible effect on activity against SKNMC cells, with the para-substituted analog 2c being the most potent in this series.[3] For the Hep-G2 cell line, the meta-chloro substituted compound 2d showed the best activity.[3] While none of the synthesized compounds surpassed the potency of the reference drug doxorubicin, these results validate the anticancer potential of the 2-phenylthiazole carboxamide scaffold and highlight the importance of substituent effects.[3]
Mechanistic Insights and Structure-Activity Relationships (SAR)
The anticancer activity of thiazole derivatives is often attributed to their ability to induce apoptosis and interfere with key signaling pathways that are dysregulated in cancer.[4] The SAR data from the evaluated compounds provides crucial insights for the rational design of more potent analogs:
-
The N-Aryl Carboxamide Moiety is a Key Determinant of Activity: Unsubstituted N-phenyl amides tend to be inactive. The nature and position of substituents on this ring are critical for cytotoxic potency.
-
Electron-Withdrawing and Methoxy Groups Enhance Activity: The presence of fluoro and nitro groups, as well as methoxy groups, on the N-phenyl ring generally leads to improved anticancer activity. This suggests that modulation of the electronic properties and hydrogen bonding potential of this region is a fruitful strategy for optimization.
-
The 4-Methyl Group's Potential Role: While the presented data is for analogs without the 4-methyl group, its inclusion in the target scaffold is not without precedent. In the context of other bioactive thiazoles, such as the antifungal agent isavuconazole, the presence of a methyl group on the thiazole ring can influence the molecule's conformation and its interaction with the target protein.[1]
Experimental Protocols: A Foundation for Reproducible Research
To ensure the scientific integrity and reproducibility of the findings that would be generated for derivatives of this compound, standardized and well-validated experimental protocols are essential.
General Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide Derivatives
-
To a solution of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).
-
In a separate flask, dissolve the desired primary or secondary amine in the same solvent.
-
Slowly add the freshly prepared this compound solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with an appropriate aqueous solution (e.g., saturated sodium bicarbonate) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired carboxamide derivative.
MTT Assay for In Vitro Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Caption: A standardized workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.
Future Directions and Conclusion
The validation of the anticancer activity of compounds synthesized from this compound presents a promising avenue for the discovery of novel oncological therapeutics. The existing data on structurally related compounds strongly supports the potential of this scaffold. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of derivatives. Key areas of investigation should include:
-
Expansion of the Amine Library: A wider variety of aliphatic, aromatic, and heterocyclic amines should be utilized to further probe the SAR of the carboxamide moiety.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their molecular targets and signaling pathways. This could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and kinase inhibition profiling.
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy and safety in a more complex biological system.
References
-
Alireza Aliabadi, et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-9. Available at: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Yurttas, L., et al. (2020). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1083-1091. Available at: [Link]
-
Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. Available at: [Link]
-
Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Scilit. Available at: [Link]
-
Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Mohammadi-Farani, A., et al. (2015). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 18(10), 1018–1024. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Comparative Efficacy of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride Derivatives: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological efficacy of derivatives stemming from 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a versatile scaffold in medicinal chemistry. We will explore its performance relative to structurally similar thiazole compounds, supported by experimental data and detailed protocols, to inform rational drug design and development.
The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered heterocyclic motif that has proven to be a cornerstone in the development of therapeutic agents.[1][2][3] Its presence in a wide array of FDA-approved drugs, including the anticancer agent Dasatinib and the antibiotic Sulfathiazole, underscores its significance.[3][4] The thiazole nucleus is valued for its unique electronic properties and its ability to engage in various non-covalent interactions, making it an ideal building block for targeting diverse biological pathways.[5] this compound serves as a highly reactive and crucial intermediate, providing a gateway to a vast chemical space of potential drug candidates through its derivatization.[6]
Synthetic Strategy: From Reactive Intermediate to Bioactive Derivatives
The utility of this compound lies in the high reactivity of its acid chloride functional group.[6] This moiety readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, such as amines and alcohols, to yield stable and functionally diverse amides and esters. This straightforward derivatization is a key strategy for medicinal chemists to rapidly generate a library of compounds for biological screening and to systematically probe structure-activity relationships (SAR).
The general workflow for this derivatization process is outlined below. The initial step involves the activation of the corresponding carboxylic acid, often using thionyl chloride, to produce the highly reactive carbonyl chloride intermediate.[7]
Figure 2. Workflow for the broth microdilution MIC assay.
MTT Assay for Cytotoxicity (IC₅₀ Determination)
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Figure 3. Workflow for the MTT cytotoxicity assay.
Mechanistic Considerations
Thiazole derivatives exert their anticancer effects through a multitude of mechanisms. [8][9]These include the inhibition of critical cellular enzymes like protein kinases, disruption of microtubule dynamics, and the induction of apoptosis. [4][8]Many of these actions converge on key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Figure 4. Hypothesized inhibition of the PI3K/Akt survival pathway by a thiazole derivative, leading to decreased proliferation and increased apoptosis.
Conclusion and Future Outlook
This compound is an exceptionally valuable starting material for the synthesis of biologically active compounds. This guide demonstrates that while the parent compound itself is inactive, its conversion into a diverse array of amides and esters unlocks potent antimicrobial and anticancer activities. The structure-activity relationships highlighted herein—such as the enhanced antimicrobial effect of halogenated anilides and the potent cytotoxicity of trimethoxyphenyl amides—provide a rational basis for the design of next-generation thiazole-based therapeutics. Future work should focus on optimizing these lead structures to improve their selectivity, metabolic stability, and overall pharmacokinetic profiles, paving the way for their potential clinical development.
References
-
A Review On Chemistry And Antimicrobial Activity Of Thiazole. (n.d.). International Journal of Pharmaceutical Research. Retrieved January 1, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Retrieved January 1, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Retrieved January 1, 2026, from [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved January 1, 2026, from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). IntechOpen. Retrieved January 1, 2026, from [Link]
-
Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery. Retrieved January 1, 2026, from [Link]
-
Borcea, A. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals. Retrieved January 1, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). MDPI. Retrieved January 1, 2026, from [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). International Journal of Pharmaceutical Education and Research. Retrieved January 1, 2026, from [Link]
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2012). National Institutes of Health. Retrieved January 1, 2026, from [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved January 1, 2026, from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 1, 2026, from [Link]
-
Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (2021). Taylor & Francis Online. Retrieved January 1, 2026, from [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2021). MDPI. Retrieved January 1, 2026, from [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2012). Taylor & Francis Online. Retrieved January 1, 2026, from [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. Retrieved January 1, 2026, from [Link]
-
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. Retrieved January 1, 2026, from [Link]
-
Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). European Journal of Medicinal Chemistry. Retrieved January 1, 2026, from [Link]
-
Thiazole in the Targeted Anticancer Drug Discovery. (2020). Taylor & Francis Online. Retrieved January 1, 2026, from [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. Retrieved January 1, 2026, from [Link]
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2007). National Institutes of Health. Retrieved January 1, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). National Institutes of Health. Retrieved January 1, 2026, from [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2019). MDPI. Retrieved January 1, 2026, from [Link]
- Preparation of 4-methyl thiazole-5-carboxyl acid. (2009). Google Patents.
-
Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. (2015). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved January 1, 2026, from [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2020). National Institutes of Health. Retrieved January 1, 2026, from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 54001-18-2 [chemicalbook.com]
- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
A Comparative Guide to In Vitro and In Vivo Studies of 4-Methyl-2-phenyl-1,3-thiazole Derivatives
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds, including vitamins and blockbuster drugs.[1][2] Derivatives stemming from the versatile intermediate, 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, are of particular interest due to their vast therapeutic potential.[3][4] This guide provides a comparative analysis of the evaluation pipeline for these derivatives, contrasting the controlled environment of in vitro assays with the complex biological systems of in vivo models. We will explore the causal logic behind experimental choices, detail critical protocols, and examine the crucial, often challenging, transition from benchtop activity to whole-organism efficacy.
The Starting Point: Synthesis of Thiazole Derivatives
The journey begins with the synthesis of a chemical library. The title compound, this compound, is a highly reactive acyl chloride.[3][5] This reactivity is leveraged by medicinal chemists to readily create a diverse range of derivatives. The core synthetic strategy involves nucleophilic acyl substitution, where the chlorine atom is displaced by nucleophiles such as amines or alcohols. This process yields a series of amides and esters, each with unique substituents that can modulate the compound's biological activity, solubility, and pharmacokinetic properties.[6][7]
For instance, reacting the carbonyl chloride with various substituted anilines or benzyl amines in the presence of a base like triethylamine produces a library of amide derivatives.[6] This foundational step is critical, as the subsequent in vitro and in vivo studies are designed to identify which of these structural modifications confer the most potent and desirable therapeutic effects.
The Proving Ground: In Vitro Evaluation
In vitro (Latin for "in the glass") studies are the first-line of investigation for any new chemical entity. These assays are performed in a controlled, artificial environment, such as a test tube or a petri dish, using isolated components like enzymes or cultured cells. The primary objective is to rapidly screen large numbers of compounds to identify "hits" with promising biological activity, determine their potency, and elucidate their mechanism of action at a molecular level.
The thiazole nucleus and its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[8][9][10] Consequently, a multi-pronged in vitro screening approach is essential.
Key In Vitro Assays for Thiazole Derivatives
-
Antiproliferative Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for assessing a compound's cytotoxicity against cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[10] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. Results are typically reported as the IC50 value—the concentration of the compound required to inhibit cell growth by 50%.
-
Antimicrobial Susceptibility: The agar disk-diffusion method provides a preliminary screen for antibacterial and antifungal activity.[11] A more quantitative measure is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[12]
-
Enzyme Inhibition: Based on the therapeutic target, specific enzyme inhibition assays are employed. For example, the anticancer potential of some thiazoles is linked to their ability to inhibit kinases like VEGFR-2, which is crucial for tumor angiogenesis.[10] Fluorometric or spectrophotometric assays are commonly used to measure the inhibition of enzymes such as monoamine oxidase (MAO) or carbonic anhydrases.[13][14]
Data Presentation: Hypothetical In Vitro Screening Results
| Derivative | R-Group (Amide) | Anticancer (MCF-7) IC50 (µM)[10] | Antibacterial (S. aureus) MIC (µg/mL)[12] | VEGFR-2 Inhibition IC50 (µM)[10] |
| TZD-01 | 4-Chlorophenyl | 5.2 | 16 | 0.85 |
| TZD-02 | 4-Methoxyphenyl | 15.8 | 32 | 2.50 |
| TZD-03 | 3,4-Dihydroxyphenyl | 2.1 | 64 | 0.25 |
| TZD-04 | Benzyl | 45.3 | >128 | 15.7 |
| Doxorubicin | Reference Drug | 0.9 | N/A | N/A |
| Ciprofloxacin | Reference Drug | N/A | 2 | N/A |
| Sorafenib | Reference Drug | N/A | N/A | 0.06 |
This table presents hypothetical data for illustrative purposes, based on activities reported for similar thiazole derivatives in the literature.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: The transition from an in vitro lead to a preclinical candidate.
Synthesis of Evidence: The In Vitro vs. In Vivo Verdict
Comparing the hypothetical data reveals the critical filtering function of in vivo testing.
-
TZD-03 represents an ideal outcome: its high in vitro potency against both the cancer cell line and the target enzyme translated directly into significant tumor growth inhibition in vivo, coupled with a good safety profile (no weight loss). This makes it a strong preclinical candidate.
-
TZD-01 showed moderate in vitro activity and this translated to moderate in vivo efficacy, demonstrating a reasonable correlation.
-
TZD-04 is a classic example of the IVIVC gap. Despite being active in vitro (data not shown, but assumed for selection), it failed in vivo, likely due to poor pharmacokinetic properties that prevented it from reaching the tumor at a sufficient concentration.
-
TZD-02 highlights the importance of in vivo safety assessment. While it showed some anti-inflammatory effect, the observation of gastric irritation is a significant adverse effect that might halt its development for oral use.
This comparative analysis underscores that while in vitro assays are essential for identifying molecular activity, in vivo studies are the ultimate arbiter of a drug's potential, integrating the complex interplay of efficacy, metabolism, and toxicity. The journey of a this compound derivative from a flask to a potential therapeutic is a rigorous process of sequential validation, where each stage provides crucial insights and poses new challenges.
References
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Vertex AI Search.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Vertex AI Search.
- A Review on Thiazole Scaffolds and its Biological Activity - ijrpr. Vertex AI Search.
- An Overview of Thiazole Derivatives and its Biological Activities. Vertex AI Search.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Vertex AI Search.
- Application Notes and Protocols for In Vitro Assay Development of 5-(Furan-2-yl)thiazole - Benchchem. Vertex AI Search.
-
Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b]t[1][8]hiazole Compounds for In Vivo Research - Benchchem. Vertex AI Search. Available from:
- In Vivo Efficacy of Thiazole Derivatives: A Comparative Guide for Novel Drug Candidates - Benchchem. Vertex AI Search.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC - PubMed Central. Vertex AI Search.
- Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. - ResearchGate. Vertex AI Search.
- This compound synthesis - chemicalbook. Vertex AI Search.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications. Vertex AI Search.
- Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed. Vertex AI Search.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Vertex AI Search.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Vertex AI Search.
- In vitro activity of aryl-thiazole derivatives against Schistosoma mansoni schistosomula and adult worms - PMC - NIH. Vertex AI Search.
- In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Vertex AI Search.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2) - PubMed Central. Vertex AI Search.
- This compound - ChemicalBook. Vertex AI Search.
- (PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents - ResearchGate. Vertex AI Search.
Sources
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. This compound | 54001-18-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide Analogs
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for a series of biologically active compounds derived from the versatile synthetic intermediate, 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride. The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a vast range of pharmacological effects, including anticancer, antifungal, and anti-inflammatory activities.[1] This document synthesizes data from multiple studies to offer a clear perspective on how specific structural modifications to this core scaffold influence biological outcomes, providing a valuable resource for researchers in drug discovery and development.
Core Scaffold and Synthetic Strategy
The this compound is a reactive intermediate, ideal for generating a diverse library of analogs, typically amides, through reaction with various primary or secondary amines. The synthesis originates from the corresponding 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, which can be prepared via several established routes.[2] The conversion of the carboxylic acid to the highly reactive acyl chloride facilitates the coupling with a wide array of nucleophiles.
General Synthetic Workflow
The primary pathway to creating a library of analogs involves a two-step process: activating the carboxylic acid intermediate and then coupling it with a chosen amine. Thionyl chloride (SOCl₂) is commonly used for the first step due to its efficacy and the volatile nature of its byproducts. The subsequent amidation reaction provides the final products for biological evaluation.
Below is a generalized workflow for the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide analogs.
Caption: General synthesis workflow for thiazole-5-carboxamide analogs.
Comparative SAR Analysis: A Multi-Target Perspective
Analogs derived from this thiazole scaffold have been investigated for a variety of biological activities. The following sections compare the SAR for different therapeutic targets, supported by experimental data from published literature.
Anticancer Activity
Thiazole derivatives have shown significant potential as cytotoxic agents against various cancer cell lines. SAR studies have focused on substitutions on the 2-phenyl ring and the amide portion.
A study exploring 2-phenylthiazole-4-carboxamide derivatives revealed key insights into substitutions on an arylacetamido group attached to the 2-phenyl ring.[3] While the core scaffold in this study differs slightly (carboxamide at position 4), the SAR on the 2-phenyl ring provides valuable parallel insights.
Key SAR Findings for Anticancer Activity:
-
Methoxy Substitution: A methoxy group at the 4-position of the arylacetamido moiety improved activity against Caco-2 (colorectal cancer) cells.[3] A 2-methoxy substituent maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines.[3]
-
Fluoro Substitution: A 3-fluoro analog demonstrated a good cytotoxic profile against all tested cell lines, with IC₅₀ values under 10 µg/mL.[3]
-
VEGFR-2 Inhibition: In a separate study, a thiazole derivative (Compound 4c ) incorporating a 2-(4-hydroxybenzylidene)hydrazinyl moiety showed potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC₅₀ of 0.15 µM and strong cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[4]
Table 1: Comparative Anticancer Activity of Selected Thiazole Analogs
| Compound ID | Modification on 2-Phenyl Ring Moiety | Target Cell Line | IC₅₀ (µM) | Reference |
| 3-fluoro analog | 3-Fluoro-arylacetamido | T47D, Caco-2, HT-29 | < 10 µg/mL | [3] |
| 4-methoxy analog | 4-Methoxy-arylacetamido | Caco-2 | Improved Activity | [3] |
| Compound 4c | Hydrazone linkage to 4-hydroxyphenyl | MCF-7 | 2.57 | [4] |
| Compound 4c | Hydrazone linkage to 4-hydroxyphenyl | HepG2 | 7.26 | [4] |
| Compound 4c | (Enzymatic Assay) | VEGFR-2 | 0.15 | [4] |
Antifungal Activity (CYP51 Inhibition)
A significant area of investigation for 2-phenylthiazole derivatives is their role as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis.[5][6] This makes them promising candidates for new antifungal agents.
Key SAR Findings for Antifungal Activity:
-
Substitution at Thiazole C4-Position: A rational drug design study performed structural modifications on a lead compound. It was found that removing the methyl group at the C4-position (R₁ = H) of the thiazole ring enhanced antifungal activity. Conversely, introducing larger substituents at this position significantly decreased activity.[6]
-
Substitution on 2-Phenyl Ring: After optimizing the C4-position, a second round of modifications on the 2-phenyl ring identified compound B9 as having potent activity against seven common fungal strains and moderate activity against six fluconazole-resistant strains.[5][6] This highlights the importance of the substitution pattern on the phenyl ring for potent CYP51 inhibition.
Caption: Key SAR takeaways for the 2-phenylthiazole scaffold.
Anti-inflammatory and Enzyme Inhibition
Derivatives of this scaffold have also been evaluated as inhibitors of cholinesterases and Cyclooxygenase (COX) enzymes, indicating potential applications in neurodegenerative diseases and inflammation.
-
Cholinesterase Inhibition: A study on 2-phenylthiazole derivatives as cholinesterase inhibitors found that a compound featuring a 4-benzyloxyphenyl group at the C2-position and a 3,5-dimethylpiperidine amide at the C4-carbonyl position showed potent inhibition of both acetylcholinesterase (AChE, IC₅₀ = 8.86 µM) and butyrylcholinesterase (BuChE, IC₅₀ = 1.03 µM).[7] This demonstrates that bulky, lipophilic groups can be well-tolerated and even beneficial for activity.
-
COX Inhibition: Thiazole carboxamide derivatives have been investigated as COX inhibitors. One study found that compound 2b was a potent dual inhibitor of COX-1 (IC₅₀ = 0.239 µM) and COX-2 (IC₅₀ = 0.191 µM).[8] Another analog, 2a , showed the highest selectivity for COX-2.[8] The nature of the N-aryl substituent on the carboxamide is a key determinant of both potency and selectivity.
Table 2: Comparative Enzyme Inhibition Data
| Compound ID | Target Enzyme | Modifications | IC₅₀ (µM) | Reference |
| Piperidine Analog | Acetylcholinesterase (AChE) | 2-(4-Benzyloxyphenyl), 4-(3,5-dimethylpiperidine-1-carbonyl) | 8.86 | [7] |
| Piperidine Analog | Butyrylcholinesterase (BuChE) | 2-(4-Benzyloxyphenyl), 4-(3,5-dimethylpiperidine-1-carbonyl) | 1.03 | [7] |
| Compound 2a | COX-2 | 2-(3-Methoxyphenyl), N-(3,4,5-trimethoxyphenyl)amide | 0.958 | [8] |
| Compound 2b | COX-1 | 2-(3-Methoxyphenyl), N-(4-fluorophenyl)amide | 0.239 | [8] |
| Compound 2b | COX-2 | 2-(3-Methoxyphenyl), N-(4-fluorophenyl)amide | 0.191 | [8] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis of a representative analog and a common biological assay.
Protocol 1: Synthesis of a Representative Analog (N-Aryl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide)
This protocol describes the conversion of the carboxylic acid to the acyl chloride and subsequent coupling with an aromatic amine.
Step 1: Formation of this compound
-
Suspend 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Add oxalyl chloride (2.0 eq.) dropwise at 0 °C under an inert atmosphere (N₂ or Argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Amide Coupling
-
Dissolve the desired aniline derivative (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) in anhydrous DCM (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude this compound (1.0 eq.) in anhydrous DCM dropwise to the amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure target carboxamide.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole analogs in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Outlook
The 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide scaffold is a highly privileged structure in medicinal chemistry. The structure-activity relationship studies compiled in this guide demonstrate that targeted modifications can optimize potency and selectivity against a range of biological targets.
-
For anticancer applications, substitutions on the 2-phenyl ring with electron-rich (methoxy) or electronegative (fluoro) groups are favorable.
-
In the development of antifungal agents targeting CYP51, minimizing steric bulk at the C4-position of the thiazole ring is a critical design principle.
-
For enzyme inhibitors (Cholinesterase, COX), the N-substituted amide portion plays a pivotal role, where larger, specifically oriented lipophilic groups can significantly enhance potency.
Future work should focus on creating multi-target ligands, for instance, by combining structural features known to inhibit both cancer cell proliferation and angiogenesis (e.g., VEGFR-2). The continued exploration of diverse amine substitutions on the C5-carboxamide will undoubtedly yield novel compounds with enhanced and specific biological activities.
References
-
Zarghi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-9. Available at: [Link]
-
Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16, 6173-6189. Available at: [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Available at: [Link]
-
Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. Available at: [Link]
-
Shi, D. H., et al. (2021). Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Drug Development Research, 82(5), 721-731. Available at: [Link]
-
Chu, C., et al. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Conference Proceedings, 2332(1). Available at: [Link]
-
Mor, S., et al. (2020). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Bioorganic & Medicinal Chemistry, 28(1). Available at: [Link]
-
Tran, M. A., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1438-1444. Available at: [Link]
-
Al-Ostath, A., et al. (2022). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 27(19). Available at: [Link]
-
ResearchGate. (2020). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Available at: [Link]
-
An, F., et al. (2014). Synthesis and Biological Activity of 5-Amino-4-methyl- N -phenylthiazole-2-carboxamide. Chinese Journal of Organic Chemistry, 34(9), 1838-1844. Available at: [Link]
-
Acar, Ç., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega, 8(44), 41589-41602. Available at: [Link]
- Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]
-
Kumar, A., et al. (2010). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Bioorganic & Medicinal Chemistry Letters, 20(24), 7235-7239. Available at: [Link]
-
El-Gohary, N., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Antibody Cross-Reactivity for 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride Derivatives
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on characterizing the cross-reactivity of polyclonal and monoclonal antibodies raised against the hapten, 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride. Small molecule immunoassays are pivotal for pharmacokinetics, therapeutic drug monitoring, and biomarker discovery. However, their utility is fundamentally dependent on the specificity of the antibody. This document details the requisite experimental workflows, from immunogen preparation to advanced binding kinetics analysis, to ensure the development of highly specific and reliable immunoassays. We present a comparative analysis of methodologies, emphasizing the causality behind experimental choices and providing robust protocols for self-validating assays.
Introduction: The Challenge of Small Molecule Immunoassays
The compound this compound and its derivatives represent a class of small molecules with significant potential in medicinal chemistry and as targets for quantitative analysis.[1][2][3][4][5] Generating specific antibodies to such small molecules, or haptens, is a non-trivial pursuit. Haptens, by definition, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[6][7]
The primary challenge in developing an immunoassay for a specific thiazole derivative is managing cross-reactivity . Cross-reactivity occurs when an antibody, raised against a specific antigen (the target analyte), also binds to other, structurally similar molecules.[8][9] This can lead to false-positive results or an overestimation of the target analyte's concentration. Therefore, a rigorous assessment of an antibody's binding profile against a panel of structurally related derivatives is not just a validation step but the cornerstone of assay development.
This guide will compare two essential techniques for this purpose: the widely accessible Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the more advanced Surface Plasmon Resonance (SPR) .
The Foundation: Generating the Immunogen
To generate an immune response, the thiazole hapten must be covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development. The choice of conjugation chemistry is critical as it determines the hapten's presentation to the immune system.[6][10]
The carbonyl chloride group on "this compound" is highly reactive towards primary amines (e.g., lysine residues on a carrier protein), forming a stable amide bond. This direct conjugation is often the most straightforward approach.
Workflow: Hapten-Carrier Conjugation
Caption: Workflow for Hapten-Carrier Protein Conjugation.
Expertise in Action: The number of hapten molecules conjugated per molecule of carrier protein (hapten density) significantly impacts the resulting antibody's affinity and specificity. A high hapten density (e.g., >20) can sometimes lead to antibodies with lower affinity for the free hapten. A density of around 15 haptens per carrier is often a good starting point for generating a high-titer response.[7]
Comparative Methodology 1: Competitive ELISA
The competitive ELISA is the workhorse for quantifying small molecules and assessing antibody cross-reactivity.[11][12][13] Its principle relies on the competition between the free thiazole derivative in the sample and a fixed amount of a hapten-protein conjugate (the coating antigen) for a limited number of antibody binding sites.[13] The resulting signal is inversely proportional to the concentration of the free derivative in the sample.[11]
Experimental Protocol: Competitive ELISA for Cross-Reactivity
-
Coating: Coat a 96-well high-binding microplate with 100 µL/well of the hapten-BSA conjugate (e.g., 1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[11][14]
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1-5% BSA in PBS-T) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).[11][15]
-
Competition: In a separate "competition" plate, prepare serial dilutions of your standard (the original immunizing hapten) and the test derivatives. Add a fixed, pre-determined concentration of the primary antibody to each well. Incubate for 1 hour at RT.
-
Transfer: Transfer 100 µL/well from the competition plate to the coated, blocked, and washed assay plate. Incubate for 1-2 hours at RT.
-
Washing: Repeat the wash step (step 2) 3-5 times.
-
Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at its optimal dilution. Incubate for 1 hour at RT.
-
Washing: Repeat the wash step (step 2) 4-5 times.
-
Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 5-20 minutes.[11]
-
Stopping & Reading: Add 50 µL/well of stop solution (e.g., 1N HCl). Read the absorbance at 450 nm.[11]
Data Analysis and Interpretation
The key metric derived from a competitive ELISA is the IC50 , which is the concentration of the analyte that causes a 50% reduction in the maximum signal.[16][17] This value is determined by fitting the data to a four-parameter logistic curve.[18]
Cross-reactivity (%) is then calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Parent Hapten / IC50 of Derivative) x 100
| Derivative ID | R1 Group | R2 Group | IC50 (nM)[16] | % Cross-Reactivity | Interpretation |
| Parent | -CH3 | -Phenyl | 10.5 | 100% | Reference Compound |
| Derivative A | -H | -Phenyl | 85.2 | 12.3% | Moderate Cross-Reactivity |
| Derivative B | -CH3 | -Cyclohexyl | 450.7 | 2.3% | Low Cross-Reactivity |
| Derivative C | -CH3 | -p-Cl-Phenyl | 15.1 | 69.5% | High Cross-Reactivity |
| Derivative D | -CH2CH3 | -Phenyl | 112.0 | 9.4% | Moderate Cross-Reactivity |
This table contains illustrative data.
Comparative Methodology 2: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides real-time data on biomolecular interactions.[19][20] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[21] For small molecule analysis, SPR is more challenging due to the low mass of the analyte but offers unparalleled insight into binding kinetics.[22]
Workflow: SPR Kinetic Analysis
Caption: General workflow for small molecule kinetic analysis using SPR.
Data Analysis and Interpretation
SPR provides much richer data than an endpoint assay like ELISA.[19][20]
-
Association Rate Constant (kₐ): How quickly the derivative binds to the antibody.
-
Dissociation Rate Constant (kₔ): How quickly the derivative unbinds from the antibody.
-
Equilibrium Dissociation Constant (Kₗ): The ratio of kₔ/kₐ, representing the affinity of the interaction. A lower Kₗ value indicates a stronger binding affinity.[19]
| Derivative ID | kₐ (1/Ms) | kₔ (1/s) | Kₗ (M) | Interpretation |
| Parent | 3.4 x 10⁵ | 3.1 x 10⁻⁴ | 9.1 x 10⁻¹⁰ | High Affinity |
| Derivative A | 1.2 x 10⁵ | 9.8 x 10⁻⁴ | 8.2 x 10⁻⁹ | ~9-fold weaker affinity |
| Derivative B | 5.5 x 10⁴ | 2.1 x 10⁻³ | 3.8 x 10⁻⁸ | ~42-fold weaker affinity |
| Derivative C | 2.9 x 10⁵ | 4.0 x 10⁻⁴ | 1.4 x 10⁻⁹ | ~1.5-fold weaker affinity |
| Derivative D | 9.7 x 10⁴ | 1.2 x 10⁻³ | 1.2 x 10⁻⁸ | ~13-fold weaker affinity |
This table contains illustrative data.
Trustworthiness Through Causality: The SPR data reveals why cross-reactivity occurs. For instance, Derivative A has a slightly slower "on-rate" (kₐ) and a significantly faster "off-rate" (kₔ) compared to the parent, resulting in weaker overall affinity. This level of detail is invaluable for structure-activity relationship (SAR) studies.
Comparison Summary: ELISA vs. SPR
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint, competition immunoassay | Real-time, label-free mass detection |
| Primary Output | IC50, % Cross-Reactivity | kₐ, kₔ, Kₗ (Affinity) |
| Throughput | High (96/384-well plates) | Lower (serial injections) |
| Sample Consumption | Moderate | Low |
| Mechanistic Insight | Good for screening and ranking | Excellent for detailed kinetic profiling |
| Cost & Complexity | Lower cost, widely available | Higher initial investment, requires expertise |
Conclusion and Recommendations
A comprehensive cross-reactivity assessment is non-negotiable for the development of a specific and reliable immunoassay for this compound derivatives.
-
For initial screening and high-throughput validation of multiple antibody clones or a large number of derivatives, the Competitive ELISA is the method of choice. It provides a robust and cost-effective way to rank compounds based on their relative cross-reactivity.
-
For in-depth characterization of lead antibody candidates and to understand the precise binding kinetics, Surface Plasmon Resonance is unparalleled. The detailed kinetic data (kₐ and kₔ) offers deeper mechanistic insights that are crucial for lead optimization in drug development and for creating highly selective diagnostic assays.
By employing these methodologies, researchers can confidently select and characterize antibodies, ensuring their immunoassays meet the rigorous standards of scientific integrity and trustworthiness required for their critical applications.
References
- Vertex AI Search. (2025).
- PMC. Small Molecule Immunosensing Using Surface Plasmon Resonance.
- ACS Publications. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
- Biomeda Corp. Competitive ELISA Protocol.
- YouTube. (2011). Surface Plasmon Resonance Explained.
- Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis.
- Genemedi.
- Creative Diagnostics. Competitive ELISA Protocol.
- G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview.
- ACS Publications. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance.
- ResearchGate.
- Inter Chem. Organic Chemistry.
- Science Gateway.
- YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems.
- ResearchGate.
- YouTube. (2024). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial.
- Creative Biolabs.
- Wikipedia. IC50.
- YouTube. (2021).
- PubMed. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
- PubMed. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA.
- PubMed. Photochemical conjugation of peptides to carrier proteins using 1,2,3-thiadiazole-4-carboxylic acid. Immunoreactivity of free C-terminal epitope with specific antibodies.
- Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding.
- Wikipedia. Cross-reactivity.
- Apollo Scientific. This compound.
- ChemicalBook. (2025).
- PubMed Central - NIH. Assessment of allergen cross-reactivity.
- Google Patents.
- Experts@Minnesota.
- PubMed Central - NIH. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
- NIH. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- NIH. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents.
- MDPI.
Sources
- 1. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity [mdpi.com]
- 6. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. genemedi.net [genemedi.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. biomeda.com [biomeda.com]
- 16. researchgate.net [researchgate.net]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 21. youtube.com [youtube.com]
- 22. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the spectroscopic signatures of "4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" isomers
An In-Depth Comparative Guide to the Spectroscopic Signatures of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride and Its Positional Isomers
For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of synthetic intermediates is a critical step that underpins the success of a research program. Positional isomers, molecules with the same chemical formula but different arrangements of substituent groups, often exhibit distinct biological activities and physical properties. Differentiating these isomers requires a robust analytical approach. This guide provides a detailed comparative analysis of the key spectroscopic signatures of This compound and two of its constitutional isomers, leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The precise placement of substituents on this heterocyclic ring is paramount for achieving the desired therapeutic effect. This guide will delve into the subtle yet definitive differences in the spectral data of the following isomers, providing the causal reasoning behind these variations.
Isomeric Structures Under Investigation
To provide a clear framework for comparison, we will analyze the target compound and two of its logical positional isomers where the methyl, phenyl, and carbonyl chloride groups are rearranged on the thiazole ring.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is a primary tool for structural elucidation, as the chemical environment of each proton dictates its resonance frequency (chemical shift). The key diagnostic signals for these isomers will be the singlet from the methyl group and the multiplet from the phenyl group protons.
-
Isomer 1 (this compound): The methyl group at the C4 position is adjacent to the electron-withdrawing carbonyl chloride group at C5. This proximity will cause a downfield shift for the methyl protons compared to a methyl group on a less substituted thiazole. The phenyl group at C2 is flanked by the nitrogen and sulfur atoms of the ring.
-
Isomer 2 (2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl chloride): Here, the methyl group is at the C2 position. Its chemical shift will be significantly different from Isomer 1, influenced by the adjacent heteroatoms. The phenyl group at C4 will experience a different electronic environment, affecting the chemical shifts of its protons.
-
Isomer 3 (5-Methyl-2-phenyl-1,3-thiazole-4-carbonyl chloride): With the methyl group at C5, adjacent to the sulfur atom and the C4-carbonyl chloride, its chemical shift will again be unique. The carbonyl group's position change will alter the electronic landscape of the entire ring.
The aromatic protons of the phenyl group will typically appear as a complex multiplet between 7.4 and 8.2 ppm in all isomers, though subtle shifts can be observed.[2] The most telling signal is the methyl singlet, which is highly sensitive to its position on the aromatic thiazole ring.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a direct map of the carbon framework. The chemical shifts of the thiazole ring carbons (C2, C4, C5), the methyl carbon, and the carbonyl carbon will be definitive for each isomer.
-
Carbonyl Carbon (-COCl): The carbonyl carbon of an acid chloride is highly deshielded and will appear significantly downfield, typically in the 160-170 ppm range. Its exact position will be subtly influenced by its attachment point on the thiazole ring.
-
Thiazole Ring Carbons: These carbons (C2, C4, C5) have characteristic chemical shifts in the aromatic region (approx. 110-170 ppm).[2][3] The specific shifts are highly dependent on the attached substituent. For example, the carbon bearing the phenyl group (C2 in Isomers 1 & 3, C4 in Isomer 2) will have a different chemical shift from the carbon bearing the methyl group.
-
Methyl Carbon (-CH₃): The chemical shift of the methyl carbon provides another clear diagnostic handle. Its resonance will vary based on its point of attachment to the electron-rich heterocyclic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy excels at identifying functional groups by their characteristic vibrational frequencies. While all three isomers contain the same functional groups, the electronic effects of their differing arrangements will cause slight but measurable shifts in absorption frequencies.
The most diagnostic peak is the carbonyl (C=O) stretch of the acid chloride. This is an intense, sharp absorption that appears at a high wavenumber, typically in the range of 1775-1810 cm⁻¹ .[4][5] Conjugation with the thiazole ring system may lower this frequency slightly, but it will remain in a characteristic region for acid chlorides. Minor shifts within this range may be observed between isomers due to the different electronic environments.
Other key absorptions include:
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) corresponding to the phenyl group.[6]
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2900-2980 cm⁻¹) from the methyl group.[6]
-
C=N and C=C Stretching: Vibrations from the thiazole and phenyl rings in the 1500-1650 cm⁻¹ region.[7]
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.[8]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. All three isomers will have the same molecular weight and thus the same molecular ion peak (M⁺). However, the way they break apart upon ionization (fragmentation) will differ based on the stability of the resulting fragments.
The thiazole ring is a relatively stable aromatic system.[9] Fragmentation is often initiated by the loss of the most labile groups.[10][11]
-
Loss of Chlorine: A common initial fragmentation would be the loss of a chlorine radical (·Cl, 35/37 amu), forming an acylium ion. This [M-Cl]⁺ peak would be prominent.
-
Loss of Carbonyl Group: Subsequent loss of carbon monoxide (CO, 28 amu) from the acylium ion is a characteristic fragmentation pathway for carbonyl compounds.[12]
-
Ring Fission: The thiazole ring itself can fragment. The specific fragmentation pathways and the relative abundance of the resulting ions will depend on which bonds are weakened by the substituent pattern, providing a unique fingerprint for each isomer.[13][14] For instance, the stability of the fragment resulting from the cleavage of the bond between the ring and the methyl group versus the phenyl group will differ, leading to different ion abundances.
Comparative Spectroscopic Data Summary
The following table summarizes the predicted key distinguishing features for each isomer.
| Spectroscopic Technique | Feature | Isomer 1 (4-Me, 2-Ph, 5-COCl) | Isomer 2 (2-Me, 4-Ph, 5-COCl) | Isomer 3 (5-Me, 2-Ph, 4-COCl) |
| ¹H NMR | -CH₃ Signal (δ, ppm) | ~2.7 - 2.9 (Downfield due to adjacent COCl) | ~2.5 - 2.7 | ~2.6 - 2.8 |
| -C₆H₅ Signal (δ, ppm) | ~7.5 - 8.1 (m) | ~7.4 - 7.9 (m) | ~7.5 - 8.0 (m) | |
| ¹³C NMR | -C=O Signal (δ, ppm) | ~160 - 165 | ~161 - 166 | ~162 - 167 |
| -CH₃ Signal (δ, ppm) | ~15 - 18 | ~19 - 22 | ~14 - 17 | |
| Thiazole C-S (C5) | ~130 - 135 | ~132 - 137 | ~145 - 150 (bearing -CH₃) | |
| Thiazole C-N (C4) | ~150 - 155 (bearing -CH₃) | ~155 - 160 (bearing -Ph) | ~140 - 145 (bearing -COCl) | |
| FTIR | C=O Stretch (cm⁻¹) | ~1780 - 1795 (Sharp, Strong) | ~1780 - 1795 (Sharp, Strong) | ~1775 - 1790 (Sharp, Strong) |
| Mass Spec | Key Fragments (m/z) | [M-Cl]⁺, [M-COCl]⁺, fragments from ring cleavage | [M-Cl]⁺, [M-COCl]⁺, different relative abundances of ring fragments | [M-Cl]⁺, [M-COCl]⁺, different relative abundances of ring fragments |
Experimental Protocols
Obtaining high-quality, reproducible data is essential for accurate structural analysis.[15] The following are generalized protocols for the spectroscopic analysis of these thiazole derivatives.
Workflow for Isomer Differentiation
NMR Sample Preparation and Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural analysis.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified thiazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[16][17] Ensure the sample is fully dissolved; filter the solution through a small plug of cotton or glass wool in a Pasteur pipette if any particulate matter is present.[18]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The sample height within the coil is crucial for good shimming and spectral quality.[19][20]
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[15]
-
FTIR Spectroscopy Sample Preparation and Analysis
Objective: To obtain an infrared spectrum to identify characteristic functional group vibrations.
Methodology:
-
Background Spectrum: First, run a background scan on the empty Attenuated Total Reflectance (ATR) crystal to account for atmospheric CO₂ and water vapor.[21]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.[21]
-
Data Acquisition: Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹. Co-adding 16-32 scans is usually sufficient to obtain a high-quality spectrum.[22]
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[23]
Mass Spectrometry Sample Preparation and Analysis
Objective: To determine the molecular weight and analyze the fragmentation pattern of the isomer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.[24][25]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common technique for small, relatively stable molecules and provides reproducible fragmentation patterns.[2] Electrospray Ionization (ESI) can be used for softer ionization if the molecular ion is prone to excessive fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the major fragment ions and their relative abundances to deduce the fragmentation pathway, which serves as a fingerprint for the specific isomer.[26]
Conclusion
The differentiation of positional isomers like those of this compound is a task readily accomplished through a systematic application of modern spectroscopic techniques. While FTIR and MS can confirm the presence of the correct functional groups and the overall molecular formula, it is the nuanced data from ¹H and ¹³C NMR spectroscopy that provides the most definitive evidence for the specific arrangement of substituents on the thiazole ring. The distinct chemical shifts of the methyl group protons and the unique set of resonances for the thiazole ring carbons serve as unambiguous fingerprints for each isomer. By integrating the data from all three techniques, researchers can confidently assign the correct structure, ensuring the integrity and validity of their subsequent research and development efforts.
References
-
Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link][27]
-
Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. SpringerLink. Available at: [Link][24]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Available at: [Link][16]
-
JEOL. (n.d.). NMR Sample Preparation. Available at: [Link][18]
-
Western University. (2013). Preparing an NMR Sample. NMR Facility. Available at: [Link][17]
-
Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link][13]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4325. Available at: [Link][2]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link][28]
-
Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta. Available at: [Link][11]
-
ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link][27]
-
ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Available at: [Link][14]
-
Kulyk, K., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(3), 1937. Available at: [Link][29]
-
Scribd. (n.d.). FTIR Analysis of Organic Compounds. Available at: [Link][30]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link][31]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Department of Chemistry. Available at: [Link][4]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link][25]
-
Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Available at: [Link][23]
-
Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. eLife, 5, e17359. Available at: [Link][12]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available at: [Link][26]
-
Răzuș, A. C., et al. (2009). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Revue Roumaine de Chimie. Available at: [Link][32]
-
Husain, A., et al. (2015). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Acta Poloniae Pharmaceutica, 72(1), 105-111. Available at: [Link][3]
-
Zhang, X. (n.d.). FTIR Spectrum. University of Maryland. Available at: [Link][8]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available at: [Link][33]
-
Gutmańska, K., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Chemistry – A European Journal. Available at: [Link][34]
-
ResearchGate. (2025). (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available at: [Link][35]
-
Yuniati, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link][36]
-
University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link][21]
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy Handout. Available at: [Link][6]
-
ResearchGate. (2025). Constitutional isomerism in heterocycles: A structural revision of benzofused isothiazoles. Available at: [Link][37]
-
El-Gazzar, M. G., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5510. Available at: [Link][7]
-
University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy Lab. Available at: [Link][5]
-
Li, J., et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Letters in Organic Chemistry, 9(1), 69-71. Available at: [Link][38]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link][39]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link][40]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. users.wfu.edu [users.wfu.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTIR [terpconnect.umd.edu]
- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. article.sapub.org [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. publish.uwo.ca [publish.uwo.ca]
- 18. sites.bu.edu [sites.bu.edu]
- 19. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 21. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. tecan.com [tecan.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. researchgate.net [researchgate.net]
- 28. biocompare.com [biocompare.com]
- 29. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scribd.com [scribd.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 37. researchgate.net [researchgate.net]
- 38. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 39. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 40. masterorganicchemistry.com [masterorganicchemistry.com]
Head-to-head comparison of the inhibitory profiles of "4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" based kinase inhibitors
An In-Depth Guide to the Inhibitory Profiles of Thiazole-Based Kinase Inhibitors: A Comparative Analysis
Introduction: The Thiazole Scaffold in Kinase Inhibitor Design
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant class of protein kinase inhibitors. Its utility stems from its rigid, planar structure and its capacity for diverse hydrogen bonding and aromatic interactions within the ATP-binding pocket of kinases. The specific starting material, 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride , represents a versatile chemical intermediate. The carbonyl chloride group is highly reactive, allowing for amide bond formation, which enables chemists to readily attach various chemical moieties. This process, known as library synthesis, allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.
This guide provides a head-to-head comparison of the inhibitory profile of a prominent thiazole-based kinase inhibitor, Dasatinib, against a panel of clinically relevant kinases. We will delve into the quantitative data, the experimental methodologies used to obtain it, and the signaling pathways in which these targets operate.
Comparative Inhibitory Profile of Dasatinib
Dasatinib (marketed as Sprycel®) is an FDA-approved oral medication used to treat certain types of cancer, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its mechanism of action is the potent inhibition of multiple tyrosine kinases.
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd). A lower value indicates higher potency. The following table summarizes the inhibitory profile of Dasatinib against a selection of key oncogenic kinases, demonstrating its multi-targeted nature.
| Target Kinase | Dissociation Constant (Kd) in nM | Primary Cellular Process | Associated Malignancy |
| BCR-ABL1 | <0.1 | Cell cycle progression, proliferation | Chronic Myeloid Leukemia (CML) |
| SRC | 0.23 | Cell adhesion, growth, migration | Solid tumors (e.g., colon, breast) |
| c-KIT | 1.1 | Cell survival, proliferation | Gastrointestinal stromal tumors (GIST) |
| PDGFRβ | 2.4 | Angiogenesis, cell growth | Various solid tumors |
| EphA2 | 2.9 | Cell migration, angiogenesis | Melanoma, breast cancer |
Data compiled from published high-throughput screening studies.
This profile reveals Dasatinib as an exceptionally potent inhibitor of BCR-ABL1, the hallmark of CML, but also as a powerful inhibitor of the SRC family kinases and other critical drivers of tumor growth and survival. This multi-targeting can be a double-edged sword, offering broad anti-cancer activity while also potentially contributing to off-target side effects.
Visualizing the BCR-ABL Signaling Pathway
The primary target of Dasatinib in the context of CML is the BCR-ABL1 fusion protein. This constitutively active tyrosine kinase drives uncontrolled cell proliferation and survival. Dasatinib binds to the ATP-binding site of the ABL1 kinase domain, locking it in an inactive conformation and shutting down downstream signaling.
Caption: Dasatinib inhibits BCR-ABL1 and SRC, blocking key downstream pro-survival pathways.
Methodology: Determining Kinase Inhibitory Profiles
The quantitative data presented above is generated through rigorous, standardized biochemical assays. A common and robust method is a competitive binding assay, which measures the ability of a test compound (like Dasatinib) to displace a known fluorescent ligand from the kinase's ATP-binding pocket.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a highly sensitive method for quantifying molecular interactions.
Principle: The assay involves a kinase tagged with a Europium (Eu) chelate (the FRET donor) and a fluorescent "tracer" ligand that binds to the ATP pocket (the FRET acceptor). When the tracer is bound to the kinase, excitation of the Eu-donor results in energy transfer to the acceptor, producing a high FRET signal. A competitive inhibitor will displace the tracer, disrupting FRET and causing the signal to decrease.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., Dasatinib) in 100% DMSO.
-
Create a serial dilution series of the inhibitor (e.g., 11 points, 1:3 dilution) in a 384-well plate. This will determine the dose-response curve.
-
Prepare the Kinase/Eu-Antibody Mixture and Tracer Solution according to the manufacturer's protocol (e.g., Thermo Fisher Scientific). The concentrations are optimized for the specific kinase target.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted inhibitor to the appropriate wells of a low-volume 384-well assay plate.
-
Include positive controls (no inhibitor, maximum FRET) and negative controls (no kinase, minimum FRET).
-
Add 5 µL of the Kinase/Eu-Antibody mixture to all wells.
-
Add 5 µL of the Tracer Solution to all wells. The final volume is 15 µL.
-
-
Incubation:
-
Seal the plate and gently centrifuge to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader.
-
Measure the emission at two wavelengths: the acceptor emission (e.g., 665 nm) and the donor emission (e.g., 615 nm).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the positive and negative controls.
-
Plot the normalized emission ratio against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a sigmoidal model (e.g., four-parameter logistic fit) to determine the IC50 value. The Kd is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the kinase binding assay from preparation to data analysis.
Caption: Workflow for a competitive TR-FRET kinase binding assay.
Conclusion
The 1,3-thiazole scaffold is a cornerstone of modern kinase inhibitor development, enabling the creation of potent and selective drugs. While the specific intermediate "this compound" serves as a valuable starting point for chemical synthesis, the resulting inhibitors must be rigorously profiled to understand their therapeutic potential. By using high-precision biochemical assays, researchers can build a detailed head-to-head comparison of an inhibitor's activity across a wide range of kinase targets. The profile of Dasatinib exemplifies this, showcasing high potency against the intended BCR-ABL1 target while also revealing its multi-kinase inhibitory nature, which is crucial for understanding both its efficacy and its safety profile in a clinical setting.
References
-
Title: Dasatinib (SPRYCEL) | FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Dasatinib Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: Dasatinib: a multi-targeted kinase inhibitor for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia Source: PubMed Central (PMC) URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: PubMed Central (PMC) URL: [Link]
Safety Operating Guide
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride proper disposal procedures
As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovative chemistry but also an unwavering commitment to safety and operational excellence. Handling reactive intermediates like 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is routine, yet the proper management of its waste is a critical, non-negotiable aspect of laboratory stewardship. An oversight in disposal can lead to safety incidents, regulatory non-compliance, and a loss of valuable research time.
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound. The procedures outlined here are designed to be self-validating, integrating the chemical principles of the compound's reactivity to ensure a safe and effective waste management workflow.
Hazard Profile and Reactivity Analysis
Understanding the "why" behind a disposal protocol begins with a thorough analysis of the compound's inherent hazards. This compound is a member of the acyl chloride family, a class of compounds known for their high reactivity.[1][2]
-
High Reactivity: The primary hazard stems from the electrophilic carbonyl carbon and the excellent leaving group ability of the chloride ion.[3] This structure makes the compound highly susceptible to nucleophilic attack.
-
Hydrolysis: It reacts vigorously, often violently, with water and other protic nucleophiles (e.g., alcohols, amines).[1][4] This hydrolysis reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas, which can form hydrochloric acid in the presence of moisture.[5][6][7] The reaction with atmospheric moisture is often the source of the "fuming" appearance of acyl chlorides.[1]
-
Corrosivity: Due to its reactivity and the generation of HCl, the compound is classified as corrosive, causing severe skin burns and serious eye damage.[8][9]
-
Toxicity: While specific toxicological data for this exact compound is not extensively documented, the components (thiazole ring, phenyl group) and its reactive nature necessitate handling it as a toxic substance.[8] Inhalation of vapors or dust and skin contact must be strictly avoided.[10][11]
This reactivity profile dictates that the compound cannot be disposed of directly. It must first be "quenched"—converted to a less reactive substance through a controlled chemical reaction.
Pre-Disposal Safety and Setup
Before initiating any disposal procedure, a systematic preparation of the workspace and personal protective equipment (PPE) is essential. This preparation is the first line of defense against exposure and uncontrolled reactions.
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and potential violent reactions. Standard safety glasses are insufficient.[12] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against dermal contact. Gloves must be inspected before use and disposed of immediately if contamination is suspected.[8][11] |
| Body Protection | Flame-resistant laboratory coat and an acid-resistant apron. | Protects against splashes and spills on clothing and skin.[13] |
| Footwear | Closed-toe shoes. | A mandatory requirement for all laboratory work to protect against spills.[11][14] |
Workspace Preparation
-
Fume Hood: All handling and disposal procedures must be conducted within a certified, well-functioning chemical fume hood to contain and exhaust the corrosive HCl gas produced during quenching.[14][15]
-
Spill Kit: An appropriate spill kit containing an absorbent material for acid spills (such as sodium bicarbonate or a commercial spill neutralizer) must be readily accessible.
-
Waste Containers: Have dedicated, properly labeled hazardous waste containers ready for both liquid and solid waste.[16][17][18]
Disposal Workflow: A Decision-Based Approach
The appropriate disposal procedure depends on the quantity of waste. The following diagram illustrates the decision-making process for managing waste this compound.
Caption: Decision workflow for disposal of this compound.
Experimental Protocol: In-Lab Quenching and Neutralization (Small Quantities)
For small quantities of residual material, a controlled quenching and neutralization procedure is the preferred method. The fundamental principle is the slow, controlled hydrolysis of the acyl chloride to its corresponding carboxylic acid, followed by neutralization of all acidic components.[15][19][20][21]
Materials:
-
Waste this compound
-
Large beaker or flask (at least 10x the volume of the quenching solution)
-
Stir plate and magnetic stir bar
-
Crushed ice or cold water
-
1 M Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
pH paper or calibrated pH meter
Step-by-Step Procedure:
-
Prepare the Quenching Medium: In a chemical fume hood, place a large beaker containing a magnetic stir bar on a stir plate. Add a generous amount of crushed ice or cold water. The cold temperature helps to absorb the heat generated during the exothermic hydrolysis.
-
Initiate Stirring: Begin vigorous stirring to create a vortex. This ensures rapid dispersion of the acyl chloride as it is added, preventing localized heat and pressure buildup.
-
Slow Addition of Acyl Chloride: Using a pipette or dropping funnel, add the this compound waste dropwise and very slowly to the center of the vortex.
-
Causality: Always add the acyl chloride to water, never the reverse.[15] Adding water to the acyl chloride would generate a large amount of heat in a small volume, potentially causing violent boiling and splashing of the unreacted, corrosive material.
-
-
Allow for Complete Hydrolysis: Continue stirring for at least 30 minutes after the addition is complete to ensure all the acyl chloride has hydrolyzed to 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid and hydrochloric acid.
-
Neutralization: Slowly add a basic solution (1 M NaOH or NaHCO₃) to the mixture while continuing to stir. Monitor the pH of the solution frequently using pH paper or a pH meter.
-
Causality: This step neutralizes both the hydrochloric acid and the newly formed carboxylic acid. The use of sodium bicarbonate is often preferred as it is a weaker base, making the neutralization easier to control, though it will produce CO₂ gas.
-
-
Final pH Adjustment: Continue adding the basic solution until the pH of the mixture is stable between 6.0 and 8.0.
-
Waste Collection: Transfer the neutralized aqueous solution to a clearly labeled liquid hazardous waste container.[16] Even though neutralized, the solution contains organic thiazole derivatives and must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor.[15][17]
-
Decontamination: Rinse all glassware that came into contact with the chemical. The first rinse should be collected and added to the hazardous waste container.[18] All contaminated disposable materials (e.g., gloves, wipes, pipette tips) must be placed in a labeled solid hazardous waste container.[16]
Disposal of Large Quantities and Containers
Attempting to neutralize large quantities of acyl chlorides in a laboratory setting is extremely dangerous and is strongly discouraged. The heat generated can easily overwhelm a laboratory-scale setup, leading to a runaway reaction.
-
Procedure: For quantities greater than a few grams, or for original reagent bottles, the safest and most compliant method is direct disposal.[15]
-
Packaging: Ensure the original container is tightly sealed and not degraded. If the container is compromised, overpack it in a larger, compatible container.
-
Labeling: The container must be clearly labeled as hazardous waste, listing the full chemical name.
-
Storage and Disposal: Store the container in a designated and secure satellite accumulation area, segregated from incompatible materials.[16][22] Arrange for pickup and disposal via your institution's EHS office, which will consign it to a licensed hazardous waste disposal facility for high-temperature incineration.[8]
Regulatory Compliance
All hazardous waste disposal activities are governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), implemented by the EPA.[23][24] However, state and local regulations are often more stringent.[25][26] It is imperative to consult and adhere to the specific guidelines provided by your institution's EHS department to ensure full compliance.
By adhering to this technically sound and safety-first protocol, you can effectively manage the waste stream of this compound, ensuring the safety of yourself and your colleagues while maintaining regulatory compliance and protecting the integrity of your research environment.
References
- Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Laboratory Professionals. (n.d.). Benchchem.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. (2024, July 4). Biosynth.
- Hazardous Waste Program. (n.d.). Commonwealth of Pennsylvania, Department of Environmental Protection.
- A Level Hydrolysis of ethanoyl chloride. (n.d.). ChemTube3D.
- Proper Disposal of 4-Acetylpiperidine-1-carbonyl chloride: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams.
- Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube.
- SAFETY DATA SHEET for Thiazole. (2021, December 24). Fisher Scientific.
- SAFETY DATA SHEET for Thiazole Orange. (2024, September 6). Sigma-Aldrich.
- Quenching Reactive Substances. (2006, October 27). KGROUP.
- hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. (n.d.). Doc Brown's Chemistry.
- Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection.
- Hazardous Waste. (n.d.). US EPA.
- 33.3 Acyl chlorides. (n.d.). CIE A-Level Chemistry.
- Thiazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET for 4-Methylthiazole. (2024, March 26). Fisher Scientific.
- Hazardous Waste Management. (n.d.). New York State Department of Environmental Conservation.
- SAFETY DATA SHEET for 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. (2025, May 1). Fisher Scientific.
- 4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL CHLORIDE SDS. (n.d.). BLD Pharm.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of Pennsylvania.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide.
- Overview of Acylation Reactions and Acyl Chlorides. (2019, July 29). YouTube.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. savemyexams.com [savemyexams.com]
- 7. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Page loading... [guidechem.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. gz-supplies.com [gz-supplies.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. kgroup.du.edu [kgroup.du.edu]
- 20. epfl.ch [epfl.ch]
- 21. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 22. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. epa.gov [epa.gov]
- 25. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 26. Hazardous Waste Management - NYSDEC [dec.ny.gov]
A Senior Application Scientist's Guide to Handling 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that you can handle advanced chemical reagents not only effectively but also with the highest degree of safety. The compound 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is a valuable intermediate in pharmaceutical synthesis, but its utility is matched by its hazardous reactivity.[1] This guide moves beyond a simple checklist, providing a deep, causal understanding of the necessary protocols. Your safety, the integrity of your experiment, and the quality of your results depend on a thorough appreciation of the chemical principles at play.
The core directive for handling this compound is dictated by its acyl chloride functional group. This group is highly reactive, particularly with nucleophiles, the most common of which is water.[2] Understanding this reactivity is the foundation of every safety and handling procedure that follows.
The Core Hazard: Hydrolytic Reactivity
This compound, like virtually all acyl chlorides, is extremely sensitive to moisture. The carbon atom of the carbonyl chloride group (COCl) is highly electrophilic, meaning it is electron-deficient. This is due to the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to it.[3]
This high degree of positive charge makes it an attractive target for nucleophiles—molecules with electron-rich atoms. When it encounters water, even ambient humidity in the air, it undergoes a rapid and vigorous hydrolysis reaction.[4][5]
Reaction: R-COCl + H₂O → R-COOH + HCl (gas)[6]
This reaction has two immediate hazardous consequences:
-
Corrosive Gas Release: The reaction produces hydrogen chloride (HCl) gas, which appears as steamy, corrosive fumes.[2][4] Inhaling HCl can cause severe damage to the respiratory tract.
-
Exothermic Reaction: The hydrolysis is strongly exothermic, meaning it releases significant heat.[7] In the presence of a larger quantity of water, this can cause splashing or even boil the water, further dispersing the corrosive materials.
Therefore, all handling, storage, and disposal protocols are designed to rigorously exclude moisture and safely manage the consequences of this inherent reactivity.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not arbitrary; each component is chosen to counter a specific, identified hazard posed by the acyl chloride and its reaction products. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense and are mandatory for all operations.[8][9]
| PPE Component | Specification & Standard | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1 approved chemical splash goggles and a full-face shield.[10] | Dual-Layer Defense: Goggles provide a seal around the eyes to protect against splashes and vapors. The face shield protects the rest of the face from the vigorous and exothermic nature of an accidental hydrolysis reaction.[8][11] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[9][11] | Barrier Integrity: Acyl chlorides are corrosive. Double-gloving provides a robust barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron.[12] | Corrosion & Fire Resistance: A lab coat made of natural fibers like cotton or flame-resistant material is crucial as synthetics like polyester can melt and fuse to the skin.[12] An apron provides an additional barrier against spills of this corrosive liquid. |
| Footwear | Closed-toe, chemical-resistant shoes. | Spill Protection: Protects feet from accidental spills, which can quickly cause severe chemical burns. |
The Operational Plan: A Step-by-Step Workflow
Success and safety in the lab are products of meticulous preparation and execution. The following workflow is designed to ensure that this compound is handled under controlled, moisture-free conditions from the moment it is removed from storage to its final use.
Preparation and Environment Setup
Before the container is even opened, the environment must be prepared.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and provides adequate airflow. All manipulations must occur deep within the hood.[9]
-
Inert Atmosphere: As this compound is highly moisture-sensitive, all transfers should be performed under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.[13][14] This prevents atmospheric moisture from degrading the reagent and releasing HCl gas.
-
Assemble Glassware: All glassware must be rigorously dried in an oven and cooled in a desiccator or assembled hot and flame-dried under vacuum to remove any adsorbed moisture.
-
Safety Equipment Check: Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[7][12] Have spill cleanup materials (inert absorbent like sand or vermiculite) ready.[8]
Storage Protocol
Proper storage is critical to maintaining the chemical's integrity and ensuring safety.
-
Container: Store in the original, tightly sealed container, potentially with Parafilm wrapped around the cap for an extra seal.[15]
-
Atmosphere: The container should be stored under an inert atmosphere or in a desiccator to protect it from moisture.[12]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[9][15] Do not store under a sink.[12]
The Disposal Plan: Safe Neutralization
Disposing of unreacted this compound is one of the most hazardous steps if done improperly. Never pour acyl chlorides down the drain or mix them with general chemical waste. They must first be "quenched"—a process of controlled neutralization.[8][12]
The goal of quenching is to safely react the acyl chloride with a mild nucleophile to convert it into a less reactive substance. A solution of sodium bicarbonate is preferred as it is a weak base and the reaction is more easily controlled.[8]
Step-by-Step Quenching Protocol
-
Prepare Quenching Station: In a chemical fume hood, place a large beaker (at least 4-5 times the volume of your waste) containing a stir bar in an ice bath on a magnetic stir plate.
-
Add Quenching Solution: Fill the beaker with a saturated solution of sodium bicarbonate (NaHCO₃) in water. Begin stirring.
-
Slow Addition of Waste: Using a dropping funnel or a syringe, add the acyl chloride waste to the cold, stirring bicarbonate solution very slowly (dropwise) .[8] Each drop will cause gas evolution (CO₂) and heat. The slow addition and cooling are critical to prevent the reaction from becoming uncontrollable.
-
Monitor Reaction: Continue stirring in the ice bath until all the waste has been added and gas evolution has ceased.
-
Allow to Warm: Let the solution slowly warm to room temperature.
-
pH Check: Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution.[8]
-
Final Disposal: Pour the neutralized aqueous solution into a properly labeled hazardous waste container for disposal according to your institution's guidelines.[8]
By adhering to these scientifically-grounded protocols, you can confidently and safely utilize this compound in your research, ensuring both personal safety and the integrity of your scientific endeavors.
References
-
chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from chemguide: CIE A level chemistry support. [Link]
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Retrieved from docbrown.info. [Link]
-
CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides. Retrieved from cie-alevel-chemistry.com. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh Department of Chemistry. [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from savemyexams.com. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from University of Groningen. [Link]
-
Oakwood Chemical. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from Oakwood Chemical. [Link]
-
ResearchGate. (2008). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved from ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from EPA. [Link]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals. Retrieved from Protect IU. [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from Seton. [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from EPFL. [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from Yufeng. [Link]
Sources
- 1. This compound | 54001-18-2 [chemicalbook.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. download.basf.com [download.basf.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. epa.gov [epa.gov]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
